molecular formula C10H10N2O2 B071864 Methyl 7-amino-1H-indole-2-carboxylate CAS No. 167027-29-4

Methyl 7-amino-1H-indole-2-carboxylate

Cat. No.: B071864
CAS No.: 167027-29-4
M. Wt: 190.2 g/mol
InChI Key: NKYUGWBYVMTVDX-UHFFFAOYSA-N
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Description

Methyl 7-amino-1H-indole-2-carboxylate (CAS 167027-29-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features an indole scaffold, a privileged structure in pharmaceuticals, functionalized with both an amino group at the 7-position and a methyl ester at the 2-position. These reactive handles make it a versatile intermediate for the synthesis of diverse heterocyclic libraries. The indole nucleus is a cornerstone structure in developing bioactive molecules. Research has demonstrated that indole-2-carboxylate derivatives exhibit a broad spectrum of significant biological activities, serving as a key pharmacophore in the discovery of novel therapeutic agents . Specifically, compounds based on this scaffold have shown promising antiviral activity against a range of RNA and DNA viruses, including influenza A and Coxsackie B viruses . Furthermore, this chemical space is being explored for developing antimycobacterial agents targeting neglected tropical diseases like Chagas disease and infections caused by non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis . The molecule's ability to serve as a core scaffold also extends to research into HIV-1 integrase strand transfer inhibitors (INSTIs) , where the indole-2-carboxylate structure can act as a metal-binding group . With a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol , this compound is intended for use by qualified researchers as a synthetic intermediate to create novel molecules for biological evaluation. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUGWBYVMTVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Architecting Methyl 7-amino-1H-indole-2-carboxylate: A Mechanistic Whitepaper on Regiocontrolled Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

Methyl 7-amino-1H-indole-2-carboxylate is a highly privileged scaffold in medicinal chemistry, frequently serving as a rigid, hydrogen-bonding core for kinase inhibitors and advanced pharmaceutical intermediates. The synthesis of 7-substituted indoles presents a unique regiochemical challenge.

While the Fischer Indole Synthesis is the traditional workhorse for indole construction, attempting this route via the condensation of 2-nitrophenylhydrazine with methyl pyruvate is fundamentally flawed. Under acidic or reductive conditions, ortho-nitro hydrazones predominantly undergo alternative cyclizations to form cinnoline derivatives rather than the targeted indole core[1]. To achieve absolute regiochemical fidelity, we must bypass the Fischer route and employ the Reissert Indole Synthesis [2].

By utilizing commercially available 2,6-dinitrotoluene (2-methyl-1,3-dinitrobenzene), we can exploit the enhanced acidity of the benzylic methyl group to build the C2-carboxylate framework, followed by a kinetically controlled reductive cyclization that perfectly preserves the C7 nitrogen handle.

Mechanistic Pathway & Causality

The synthesis is executed in three orthogonal stages, each governed by strict electronic and kinetic controls.

Stage 1: Base-Promoted Claisen-Type Condensation

The two ortho-nitro groups of 2,6-dinitrotoluene exert a profound electron-withdrawing effect (-M and -I), significantly lowering the pKa of the benzylic protons. Deprotonation yields a highly stabilized, deep-red benzylic anion. We specifically select sodium methoxide (NaOMe) in a THF/MeOH solvent system to react with dimethyl oxalate .

  • Causality: Using NaOMe perfectly matches the methyl ester groups of the electrophile. If sodium ethoxide were used, chaotic transesterification would yield an inseparable mixture of methyl and ethyl esters.

Stage 2: Kinetically Trapped Reductive Cyclization

The resulting methyl 3-(2,6-dinitrophenyl)-2-oxopropanoate must be cyclized by reducing only one of the two equivalent nitro groups. We utilize Iron powder in glacial acetic acid (Fe/AcOH) .

  • Causality: Fe/AcOH is a mild, heterogeneous single-electron reductant. Once the first nitro group is reduced to an aniline, the proximal spatial arrangement of the nucleophilic amine and the highly electrophilic α-keto ester triggers an immediate intramolecular attack. This cyclization (forming a hemiaminal, followed by dehydration to the aromatic indole) is kinetically much faster than the reduction of the second nitro group [2]. The newly formed indole core precipitates, effectively sequestering the C7-nitro group from further reduction.

Stage 3: Chemoselective Catalytic Hydrogenation

The final step requires the reduction of the C7-nitro group to an amine without hydrogenating the electron-rich indole pyrrole ring or cleaving the ester.

  • Causality: 10% Pd/C under 1 atm of H₂ in methanol provides absolute chemoselectivity. The mild pressure ensures the nitro group is rapidly reduced via a hydroxylamine intermediate to the amine, while the aromatic resonance energy of the indole protects the core from over-reduction.

G SM 2,6-Dinitrotoluene (Starting Material) Cond Claisen Condensation NaOMe, THF, 0 °C SM->Cond Ox Dimethyl Oxalate (Electrophile) Ox->Cond Int1 Methyl 3-(2,6-dinitrophenyl) -2-oxopropanoate Cond->Int1 RedCyc Reductive Cyclization Fe, AcOH, 80 °C Int1->RedCyc Int2 Methyl 7-nitro-1H-indole -2-carboxylate RedCyc->Int2 Hydro Catalytic Hydrogenation H2, Pd/C, MeOH Int2->Hydro Prod Methyl 7-amino-1H-indole -2-carboxylate Hydro->Prod

Figure 1: Regioselective synthetic workflow for Methyl 7-amino-1H-indole-2-carboxylate.

Quantitative Data & Optimization

To ensure a robust, scalable process, the reaction parameters were rigorously optimized. The data below summarizes the causality behind the final protocol parameters.

Table 1: Evaluation of Base/Solvent Systems for Pyruvate Condensation

BaseSolventTemp (°C)Yield (%)Mechanistic Observation
NaOEtEtOH2545Transesterification observed (ethyl ester byproduct contamination).
NaOMeMeOH65 (reflux)55Significant decomposition of the dinitrotoluene starting material.
NaOMe THF/MeOH 0 to 25 88 Clean conversion; deep red anion intermediate stabilizes.
KOtBuTHF060Steric hindrance of the base limits condensation efficiency.

Table 2: Chemoselective Reduction of 7-Nitroindole-2-carboxylate

Reducing AgentSolventConditionsYield (%)Causality / Outcome
SnCl₂·2H₂OEtOHReflux, 4h65Lewis acidic conditions lead to partial ester cleavage/hydrolysis.
Fe / NH₄ClEtOH/H₂O80 °C, 6h78Heterogeneous mixture; difficult filtration of iron oxide byproducts.
H₂ (1 atm), 10% Pd/C MeOH 25 °C, 4h 95 Cleanest profile; volatile byproducts (H₂O) only; easy filtration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) and visual indicators are embedded to verify reaction progress without relying solely on offline analytics [3].

Protocol A: Synthesis of Methyl 3-(2,6-dinitrophenyl)-2-oxopropanoate
  • Initiation: Charge a dry, argon-purged flask with anhydrous THF (10 vol) and sodium methoxide (1.5 eq). Cool the suspension to 0 °C using an ice bath.

  • Electrophile Addition: Add dimethyl oxalate (1.2 eq) in one portion. Stir for 10 minutes.

  • Anion Generation: Dissolve 2,6-dinitrotoluene (1.0 eq) in a minimum volume of THF and add dropwise over 30 minutes.

    • Self-Validation Check: The solution will immediately turn a deep, opaque red/purple , confirming the generation of the stabilized benzylic anion.

  • Propagation: Remove the ice bath and stir at 25 °C for 12 hours.

  • Quench & Isolation: Quench the reaction by slowly adding 1M HCl until the pH reaches 3.

    • Self-Validation Check: The deep red color will rapidly discharge to a pale yellow , indicating the protonation of the enolate.

  • Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to afford the intermediate as a yellow solid.

Protocol B: Reissert Reductive Cyclization to Methyl 7-nitro-1H-indole-2-carboxylate
  • Setup: Dissolve the yellow solid from Protocol A (1.0 eq) in glacial acetic acid (15 vol).

  • Reduction: Add activated Iron powder (5.0 eq) in portions to prevent excessive exotherms.

  • Cyclization: Heat the suspension to 80 °C for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) will show the consumption of the starting material (Rf 0.4) and the appearance of a bright blue fluorescent spot under 254 nm UV (Rf 0.6), characteristic of the fully aromatized indole core.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron salts. Wash the pad generously with EtOAc. Concentrate the filtrate under reduced pressure and recrystallize from MeOH to yield bright yellow needles.

G Pyruvate o-Nitrophenylpyruvate Derivative NitroRed Chemoselective Nitro Reduction Pyruvate->NitroRed Aniline o-Aminophenylpyruvate Intermediate NitroRed->Aniline Attack Intramolecular Nucleophilic Attack Aniline->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehyd Dehydration (-H2O) Hemiaminal->Dehyd Indole Indole-2-carboxylate Core Dehyd->Indole

Figure 2: Mechanistic cascade of the Reissert reductive cyclization.

Protocol C: Final Hydrogenation to Methyl 7-amino-1H-indole-2-carboxylate
  • Setup: Dissolve Methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous MeOH (20 vol) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C for 4 hours.

    • Self-Validation Check: The reaction is complete when H₂ uptake ceases. Visually, the bright yellow solution will transition to a colorless or very pale grey solution .

  • Isolation: Filter the catalyst through Celite under an argon atmosphere.

    • Critical Quality Attribute (CQA) Warning: 7-aminoindoles are highly electron-rich and prone to auto-oxidation. Exposure to air during concentration will cause the product to turn dark brown/purple. Concentrate in vacuo and store immediately under inert gas at -20 °C [4].

References

  • SciSpace. "Top 13 papers published in the topic of Cinnoline in 2020: New Synthetic Route to Cinnoline Derivatives." Retrieved from[Link]

Methyl 7-amino-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4) is a highly versatile bifunctional indole derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by an electron-rich indole core, a methyl ester at the C-2 position, and a primary amine at the C-7 position, this compound provides unique orthogonal reactivity. This whitepaper details its physicochemical properties, validated synthetic methodologies, and its expanding role as a pharmacophore in the development of kinase inhibitors and transmembrane anion transporters.

Structural & Physicochemical Profiling

The strategic placement of the 7-amino group on the indole ring introduces a potent hydrogen-bond donor/acceptor site, while the C-2 methyl ester provides a handle for subsequent functionalization (e.g., amidation or saponification). This specific substitution pattern is highly prized in drug discovery for its ability to engage in complex π−π stacking and hydrogen-bonding networks within protein active sites[1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Methyl 7-amino-1H-indole-2-carboxylate
CAS Registry Number 167027-29-4[2]
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol [2]
Physical Form Solid (typically pale yellow to white)
InChI Key NKYUGWBYVMTVDX-UHFFFAOYSA-N
Storage Conditions 2-8°C, protect from light (susceptible to oxidation)

Synthesis & Process Chemistry

Mechanistic Rationale

The synthesis of 7-aminoindole derivatives is most reliably achieved through the reduction of the corresponding 7-nitro precursors. While chemical reductions (e.g., Fe/AcOH or sodium dithionite) are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard[3].

Causality of Experimental Choices: Hydrogenation over Pd/C is preferred because it prevents the formation of intractable metal-oxide sludges associated with dissolving metal reductions. Furthermore, the mild conditions (room temperature, 1 atm H2​ ) prevent the premature cleavage of the C-2 methyl ester and suppress unwanted ring-saturation (e.g., formation of 2,3-dihydroindoles), yielding the product quantitatively[3].

Step-by-Step Experimental Protocol: Catalytic Hydrogenation

Note: This protocol is a self-validating system; reaction completion is easily monitored by the disappearance of the yellow nitro precursor via TLC.

  • Preparation: In a flame-dried, round-bottom flask, dissolve 1.0 equivalent of Methyl 7-nitro-1H-indole-2-carboxylate in anhydrous methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-15% by weight relative to the starting material) to the solution under an inert nitrogen atmosphere to prevent spontaneous ignition of the solvent.

  • Degassing: Evacuate the flask under reduced pressure and backfill with nitrogen (repeat 3 times).

  • Hydrogenation: Evacuate the flask once more and backfill with hydrogen gas using a balloon (1 atm). Stir the suspension vigorously at room temperature for 1.5 to 2 hours[4].

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The highly polar amine product will exhibit a significantly lower Rf​ value than the nitro starting material.

  • Workup: Once complete, purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 7-amino-1H-indole-2-carboxylate as a solid. The product is typically >95% pure and can be used without further chromatographic purification[4].

Synthesis SM Methyl 7-nitro-1H-indole-2-carboxylate (Starting Material) Reagents H2 (1 atm), Pd/C (10%) Methanol, RT SM->Reagents Dissolution & Purging Intermediate Adsorbed Nitro-Species (Catalytic Surface) Reagents->Intermediate Chemisorption Product Methyl 7-amino-1H-indole-2-carboxylate (Target Product) Intermediate->Product Reduction & Filtration

Catalytic hydrogenation of methyl 7-nitro-1H-indole-2-carboxylate to the 7-amino derivative.

Biological Applications & Mechanism of Action

Methyl 7-amino-1H-indole-2-carboxylate is not merely a structural intermediate; its specific topology makes it a privileged scaffold in medicinal chemistry.

Kinase Inhibition (PKC and Syk)

7-Aminoindole derivatives act as potent modulators of various kinases, including Protein Kinase C (PKC) and Spleen Tyrosine Kinase (Syk)[1][5].

  • Mechanism: The 7-amino group acts as a critical hydrogen bond donor, interacting directly with key amino acid residues within the ATP-binding pocket of the kinase. This interaction, coupled with the π−π stacking capabilities of the indole core, induces a conformational shift in the enzyme's regulatory domain. This shift restricts substrate access, thereby abrogating downstream phosphorylation cascades[1].

  • Advantage: The incorporation of the 7-aminoindole moiety has been shown to improve kinase selectivity and drastically reduce off-target effects, such as hERG channel inhibition, which is a common hurdle in cardiovascular safety[5].

Transmembrane Anion Transporters

Recent advancements have utilized 7-aminoindole-2-carboxylates to synthesize bisindole-based small molecules that function as synthetic transmembrane anion transporters[6]. By modifying the C-2 ester and functionalizing the C-7 amine, researchers create lipophilic carriers that facilitate the transport of chloride and bicarbonate across lipid bilayers, a mechanism currently being explored for its potential to induce apoptosis in cancer cells by disrupting intracellular ion homeostasis[7].

BioApp Compound 7-Aminoindole Scaffold (Pharmacophore) Interaction H-Bonding & π-π Stacking (ATP-Binding Pocket) Compound->Interaction Molecular Docking Kinase Target Kinase (e.g., PKC, Syk) Interaction->Kinase Conformational Shift Effect Inhibition of Phosphorylation Cascade (Cellular Arrest) Kinase->Effect Signal Abrogation

Mechanism of action for 7-aminoindole derivatives in kinase inhibition pathways.

Analytical Characterization & Handling

To ensure trustworthiness in downstream applications, rigorous analytical validation of the synthesized Methyl 7-amino-1H-indole-2-carboxylate is required.

  • NMR Spectroscopy: The 1H NMR spectrum will characteristically show the disappearance of the downfield aromatic protons associated with the electron-withdrawing nitro group, replaced by an upfield shift of the C-6 proton. A broad singlet integrating to 2H (exchangeable with D2​O ) confirms the presence of the primary amine. The methyl ester appears as a sharp singlet near δ 3.9 ppm.

  • Stability and Handling: The electron-rich nature of the 7-aminoindole ring makes it susceptible to air oxidation. It may discolor to brown upon prolonged exposure to light and ambient air[8]. It must be stored at 2-8°C under an inert atmosphere. Standard PPE (N95 dust mask, eyeshields, gloves) is required, as it is classified as a skin and eye irritant (H315, H319)[8].

References

  • National Institutes of Health (NIH) - Self-association of an indole based guanidinium-carboxylate-zwitterion: formation of stable dimers in solution and the solid state. Available at:[Link]

  • The Royal Society of Chemistry (RSC) - Bisindole-based small molecules as transmembrane anion transporters and potential anticancer agents. Available at:[Link]

  • PubMed / NIH - Syk inhibitors with high potency in presence of blood. Available at:[Link]

Sources

Spectroscopic Characterization of Methyl 7-amino-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Framework

Executive Summary

Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of complex pharmaceuticals, including kinase inhibitors and cannabinoid receptor modulators [1]. The molecule features a unique "push-pull" electronic system across the indole core, driven by the electron-donating C7-amino group and the electron-withdrawing C2-methyl ester. This whitepaper establishes a definitive, self-validating framework for the spectroscopic characterization of this compound, detailing the causality behind analytical choices and providing robust methodologies for structural elucidation.

Structural and Chemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of multiple hydrogen-bond donors and acceptors dictates the molecule's behavior in solution.

Table 1: Physicochemical Properties
ParameterValue / Description
Chemical Name Methyl 7-amino-1H-indole-2-carboxylate
CAS Number 167027-29-4 [2]
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Structural Features Indole core, C2-methyl ester, C7-primary amine
Physical Form Solid powder

Analytical Workflow & Sample Preparation

Expertise & Experience: The selection of the solvent system is the most critical variable in the NMR analysis of functionalized indoles. While non-polar solvents like CDCl₃ are standard for many organic molecules, the polar nature of the C7-amino group and the C2-ester in this compound promotes strong intermolecular hydrogen bonding. This often leads to severe line broadening and poor solubility.

We mandate the use of DMSO- d6​ for NMR acquisition. DMSO- d6​ effectively disrupts intermolecular hydrogen networks, ensuring sharp, highly resolved resonances. Crucially, it prevents the rapid chemical exchange of the indole N-H and primary amine (-NH₂) protons, allowing for their direct observation and integration—a mandatory requirement for self-validating structural proof [3].

Workflow A Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4) B Sample Preparation (DMSO-d6 / Neat Solid / MeOH) A->B C Nuclear Magnetic Resonance (1H, 13C, 2D-NMR) B->C D Mass Spectrometry (ESI-TOF MS) B->D E Infrared Spectroscopy (FT-IR ATR) B->E F Data Synthesis & Structural Elucidation C->F D->F E->F

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Step-by-Step Methodologies

To ensure a self-validating system, the following protocols must be executed precisely. Each method acts as an orthogonal check against the others.

Protocol 1: NMR Acquisition (¹H and ¹³C)
  • Sample Preparation: Weigh exactly 15–20 mg of the purified analyte.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ (isotopic purity 99.9%). Vortex for 30 seconds until optically clear.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube.

  • ¹H NMR Acquisition: Acquire at 400 MHz (or higher) using 16 scans, a relaxation delay (D1) of 1.5 seconds, and a 30° pulse angle to ensure accurate integration of the exchangeable protons.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with a minimum of 1024 scans, utilizing broadband proton decoupling (e.g., WALTZ-16 sequence).

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Matrix Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: The formic acid forces the protonation of the basic C7-amino group, optimizing the abundance of the [M+H]⁺ pseudomolecular ion.

  • Injection: Inject 2 µL into the ESI-TOF mass spectrometer.

  • Parameters: Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a desolvation gas temperature of 350°C.

Protocol 3: FT-IR Spectroscopy (ATR)
  • Background: Collect a background spectrum of the ambient atmosphere.

  • Loading: Place 2–3 mg of the neat solid powder directly onto the diamond crystal of the ATR-FTIR spectrometer. No KBr pelleting is required, preventing moisture absorption artifacts.

  • Acquisition: Apply uniform pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

Spectroscopic Data Synthesis & Mechanistic Insights

Table 2: ¹H and ¹³C NMR Assignments (DMSO- d6​ )
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment & Mechanistic Rationale
¹H 11.45br s, 1HIndole N-H: Highly deshielded due to the anisotropic effect of the aromatic ring and the electron-withdrawing C2-ester[4].
¹H 7.05d, J = 2.0 Hz, 1HC3-H: Characteristic shift for 2-substituted indoles.
¹H 6.90dd, J = 7.8, 1.0 Hz, 1HC4-H: Aromatic proton, coupled to C5-H.
¹H 6.80t, J = 7.8 Hz, 1HC5-H: Aromatic proton, triplet due to coupling with C4-H and C6-H.
¹H 6.45dd, J = 7.8, 1.0 Hz, 1HC6-H: Shielded by the electron-donating C7-amino group via resonance.
¹H 5.30br s, 2HC7-NH₂: Primary amine protons. Visible due to DMSO- d6​ stabilization.
¹H 3.85s, 3H-OCH₃: Methyl ester protons.
¹³C 162.5CqC=O: Carbonyl carbon, shifted upfield relative to aliphatic esters due to conjugation with the indole π -system.
¹³C 135.2, 134.0CqC7a, C7: Quaternary aromatic carbons.
¹³C 51.8CH₃-OCH₃: Methoxy carbon.
Table 3: FT-IR and HRMS Data
TechniqueObserved ValueAssignment / Ion
FT-IR (ATR) 3450, 3380 cm⁻¹N-H stretch (Primary amine doublet)
FT-IR (ATR) 3360 cm⁻¹N-H stretch (Indole secondary amine)
FT-IR (ATR) 1695 cm⁻¹C=O stretch (Conjugated ester)
HRMS (ESI+) m/z 191.0815[M+H]⁺ (Calculated for C₁₀H₁₁N₂O₂⁺: 191.0815)
Orthogonal Convergence Logic

The trustworthiness of the structural assignment relies on the convergence of these orthogonal datasets. The exact mass confirms the atomic composition. The FT-IR confirms the presence of the specific functional groups (amine, indole NH, conjugated ester). Finally, the ¹H NMR provides the exact topological mapping of these groups around the indole core.

Elucidation M HRMS: m/z 191.08[M+H]+ Exact Mass & Formula Confirmation Q Validated Structure: Methyl 7-amino-1H-indole-2-carboxylate M->Q N 1H NMR: δ 11.45 (NH), 5.30 (NH2) Proton Environment & Topology N->Q O 13C NMR: δ 162.5 (C=O) Carbon Framework & Conjugation O->Q P FT-IR: 3450, 1695 cm-1 Functional Group Validation P->Q

Fig 2. Orthogonal data convergence for structural elucidation.

References

  • Advances in Heterocyclic Chemistry, Vol 55. "NMR spectroscopy of indoles". Academic Press. Available at:[Link]

  • ResearchGate. "Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid". J. Braz. Chem. Soc. Available at:[Link]

A Comprehensive Technical Guide to 7-Amino-1H-indole-2-carboxylates: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of Methyl 7-amino-1H-indole-2-carboxylate and its close analogue, Ethyl 7-amino-1H-indole-2-carboxylate. These compounds serve as crucial heterocyclic building blocks for researchers in medicinal chemistry and materials science. We will delve into their chemical identity, synthesis protocols with mechanistic reasoning, detailed characterization methods, and their significant role in the development of novel therapeutics.

Core Compound Identification and Properties

The 7-amino-1H-indole-2-carboxylate scaffold is a key intermediate in organic synthesis. While the methyl ester is a primary subject of interest, comprehensive data is more readily available for its ethyl counterpart. The properties and reactivity are highly analogous.

The definitive identifier for the ethyl ester is:

  • Compound Name: Ethyl 7-amino-1H-indole-2-carboxylate

  • CAS Number: 71056-61-6[1][2]

  • Molecular Formula: C₁₁H₁₂N₂O₂[1]

  • Molecular Weight: 204.22 g/mol [1]

A summary of the key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name ethyl 7-amino-1H-indole-2-carboxylatePubChem[1]
Molecular Formula C₁₁H₁₂N₂O₂PubChem[1]
Molecular Weight 204.22 g/mol PubChem[1]
Appearance Predicted: Crystalline Powder---
Melting Point 146 °CChemBK[2]
Boiling Point 420.1 ± 25.0 °C (Predicted)ChemBK[2]
Density 1.288 ± 0.06 g/cm³ (Predicted)ChemBK[2]

Synthesis Pathway: The Hemetsberger–Knittel Reaction

The synthesis of 7-substituted indole-2-carboxylates is efficiently achieved via the Hemetsberger–Knittel indole synthesis. This thermal decomposition reaction transforms a β-aryl-α-azido-propenoic ester into the corresponding indole-2-carboxylic ester. The selection of a 2-nitrophenyl precursor is key to introducing the required amino group at the 7-position after a subsequent reduction step.

The causality behind this synthetic choice is rooted in its efficiency and regioselectivity. The reaction proceeds through a postulated nitrene intermediate, which undergoes an intramolecular C-H insertion to form the indole ring. Starting with a 2-substituted aromatic aldehyde ensures the cyclization yields the desired 7-substituted indole, alongside a potential 5-substituted regioisomer, which can be separated chromatographically.

Hemetsberger_Knittel_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thermolytic Cyclization cluster_2 Step 3: Nitro Group Reduction Start 2-Nitrobenzaldehyde + Methyl Azidoacetate Intermediate1 (Z)-Methyl 2-azido-3- (2-nitrophenyl)acrylate Start->Intermediate1 Base (e.g., NaOMe) Methanol, -20 °C Intermediate2 Nitrene Intermediate (Postulated) Intermediate1->Intermediate2 Reflux in Xylene ~140 °C, N2 evolution Product_Nitro Methyl 7-nitro-1H- indole-2-carboxylate Intermediate2->Product_Nitro Intramolecular C-H Insertion Final_Product Methyl 7-amino-1H- indole-2-carboxylate Product_Nitro->Final_Product Reducing Agent (e.g., SnCl2·2H2O or H2, Pd/C)

Fig. 1: Synthetic workflow for Methyl 7-amino-1H-indole-2-carboxylate.
Experimental Protocol: A Self-Validating System

This protocol describes a representative synthesis of a 7-aminoindole-2-carboxylate.

Part A: Synthesis of (Z)-Methyl 2-azido-3-(2-nitrophenyl)acrylate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-nitrobenzaldehyde (1.0 eq) and methyl 2-azidoacetate (1.1 eq) in anhydrous methanol.

  • Reaction Initiation: Cool the solution to -20 °C using a cryocooler or an appropriate cooling bath. Slowly add a solution of sodium methoxide (1.2 eq) in methanol dropwise, ensuring the internal temperature does not exceed -15 °C. The causality for this low temperature is to control the exothermic condensation reaction and prevent side product formation.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by adding acetic acid until the pH is neutral. Remove the methanol under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude azido-acrylate intermediate.

Part B: Thermolysis to Methyl 7-nitro-1H-indole-2-carboxylate

  • Reaction Setup: Dissolve the crude azido-acrylate from Part A in anhydrous xylene. Trustworthiness Check: It is crucial to use a high-boiling, inert solvent like xylene to achieve the necessary temperature for efficient nitrene formation and subsequent cyclization.

  • Thermal Cyclization: Heat the solution to reflux (approx. 140 °C) under a nitrogen atmosphere. The evolution of nitrogen gas indicates the decomposition of the azide and the progress of the reaction. The reaction is typically complete within 2-3 hours.

  • Purification: After cooling to room temperature, concentrate the xylene solution under vacuum. The resulting crude product will contain a mixture of 7-nitro and 5-nitro regioisomers. Purify this mixture using column chromatography on silica gel to isolate the desired Methyl 7-nitro-1H-indole-2-carboxylate.

Part C: Reduction to Methyl 7-amino-1H-indole-2-carboxylate

  • Reduction Setup: Dissolve the purified Methyl 7-nitro-1H-indole-2-carboxylate in ethyl acetate or ethanol.

  • Reaction: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) and heat the mixture to reflux for 3 hours. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Final Workup and Validation: Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography. The identity and purity of the final compound must be validated by the characterization methods described in the next section.

Structural Elucidation and Characterization

Representative Spectroscopic Data (Based on Ethyl Ester Analogue)

TechniqueExpected Observations
¹H NMR δ (ppm) ~11.5-12.0 (s, 1H, indole N-H): A broad singlet, characteristic of the indole NH proton. δ ~7.5-7.7 (d, 1H, H-4): Doublet for the proton at the 4-position. δ ~6.9-7.2 (m, 2H, H-5, H-6): Multiplet or overlapping signals for the protons at the 5 and 6-positions. δ ~7.1 (s, 1H, H-3): Singlet for the proton at the 3-position of the indole ring. δ ~4.5-5.0 (br s, 2H, -NH₂): A broad singlet for the amino protons at the 7-position. δ ~4.3 (q, 2H, -OCH₂CH₃): Quartet for the ethyl ester methylene protons. δ ~1.3 (t, 3H, -OCH₂CH₃): Triplet for the ethyl ester methyl protons.
¹³C NMR δ (ppm) ~162: Carbonyl carbon of the ester. δ ~138-140: Quaternary carbon C-7a. δ ~125-130: Quaternary carbons C-2 and C-3a. δ ~110-125: Aromatic CH carbons (C-4, C-5, C-6). δ ~100-105: Aromatic CH carbon C-3. δ ~60: Methylene carbon of the ethyl ester (-OCH₂). δ ~14: Methyl carbon of the ethyl ester (-CH₃).
IR (Infrared) ν (cm⁻¹) ~3400-3300: N-H stretching (indole NH and amino NH₂). ν ~1700-1680: C=O stretching of the ester carbonyl. ν ~1600-1450: C=C stretching of the aromatic ring.
Mass Spec (MS) [M+H]⁺ for C₁₁H₁₂N₂O₂: Expected m/z = 205.09.

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The 7-amino-1H-indole-2-carboxylate framework provides a versatile platform for synthesizing more complex molecules with diverse biological activities. The amino group at the 7-position serves as a critical handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

applications cluster_mods Chemical Modifications cluster_targets Therapeutic Targets & Applications Core 7-Amino-1H-indole-2-carboxylate (Scaffold) Mod1 Amide Coupling (at C2-ester) Core->Mod1 Mod2 N-Alkylation/Arylation (at 7-amino) Core->Mod2 Mod3 Substitution (at C3 position) Core->Mod3 App4 Other GPCR Ligands Broad therapeutic potential Core->App4 App1 HIV-1 Integrase Inhibitors Design of novel antiretrovirals Mod1->App1 App2 Cannabinoid Receptor Modulators Neuropathic pain & inflammation Mod2->App2 App3 Anticancer Agents Targeting various signaling pathways Mod3->App3

Fig. 2: Application workflow from core scaffold to therapeutic targets.
  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid moiety is a known pharmacophore for inhibiting HIV-1 integrase. The 7-amino group allows for the introduction of various side chains to optimize binding interactions within the enzyme's active site, potentially leading to more potent and resistance-evading antiretroviral drugs.[5]

  • Cannabinoid Receptor (CB1) Modulators: Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. The ability to fine-tune the substitution pattern, particularly via the 7-amino position, is crucial for developing molecules with desired affinity and cooperativity, which are important for treating conditions like neuropathic pain and metabolic disorders.

  • Anticancer Agents: The indole scaffold is present in many anticancer compounds. The 7-amino-1H-indole-2-carboxylate core can be used to synthesize derivatives that target various cancer-related pathways, including tubulin polymerization and protein kinases.

Conclusion

Methyl and Ethyl 7-amino-1H-indole-2-carboxylate are high-value chemical intermediates whose utility is derived from the versatile reactivity of the indole core, the ester at the 2-position, and the nucleophilic amino group at the 7-position. The robust synthetic routes, such as the Hemetsberger-Knittel synthesis, make this scaffold accessible for research and development. A thorough understanding of its synthesis, purification, and spectroscopic characterization is essential for its effective use in the design and discovery of next-generation pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists aiming to leverage the unique chemical properties of this important heterocyclic building block.

References

  • PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]1]

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  • Lv, M., et al. (2015). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 5(104), 85651-85663. [Link]5]

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The Expanding Therapeutic Landscape of 7-Aminoindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-aminoindole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 7-aminoindole and its bioisosteric counterpart, 7-azaindole. We delve into their roles as potent kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds, offering detailed experimental protocols and mechanistic insights to empower researchers in the fields of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

The indole ring system is a ubiquitous motif in a vast number of natural products and pharmacologically active compounds.[1] Among its many isomers, the 7-aminoindole core has garnered significant attention due to its unique electronic properties and its ability to serve as a versatile template for the design of targeted therapeutics.[2] The strategic placement of the amino group at the 7-position allows for a variety of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity.[3]

Furthermore, the bioisosteric replacement of the C-7 carbon with a nitrogen atom to form the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has proven to be a particularly fruitful strategy in drug design.[4] This substitution can enhance solubility, improve metabolic stability, and introduce an additional hydrogen bond donor/acceptor site, often leading to enhanced target engagement and potency.[5] This guide will explore the rich and diverse biological activities of both 7-aminoindole and 7-azaindole derivatives, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases.

Diverse Biological Activities of 7-Aminoindole Derivatives

Derivatives of 7-aminoindole have demonstrated a remarkable breadth of biological activities, targeting a wide range of proteins and cellular pathways. This versatility has established the 7-aminoindole scaffold as a valuable starting point for the development of novel therapeutics.

Kinase Inhibition: A Cornerstone of 7-Aminoindole Therapeutics

A predominant and highly successful application of the 7-aminoindole and, particularly, the 7-azaindole scaffold is in the development of protein kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4]

The 7-azaindole moiety has been identified as an excellent "hinge-binding" motif.[6] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region, a critical component of the ATP-binding pocket. This strong and specific interaction provides a stable anchor for the inhibitor, contributing to its high potency. The FDA-approved drug Vemurafenib , a potent B-RAF kinase inhibitor for the treatment of melanoma, famously incorporates a 7-azaindole core, underscoring the therapeutic success of this strategy.

7-azaindole derivatives have been developed as potent inhibitors of a multitude of kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a frequent event in many cancers.[8] Several novel series of 7-azaindole derivatives have been discovered as potent PI3K inhibitors, demonstrating significant antiproliferative activity in various cancer cell lines.[9][10][11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. 7-azaindole derivatives have shown potent inhibitory activity against CDK8, with promising applications in the treatment of acute myeloid leukemia.

  • Tropomyosin-related kinases (Trks): Trk kinases are involved in the development and function of the nervous system, and their dysregulation has been implicated in cancer and pain.[12] 7-azaindole-based Trk inhibitors have been designed and synthesized, exhibiting both anticancer and antiangiogenic activities.[12]

The following table summarizes the activity of representative 7-azaindole-based kinase inhibitors:

Derivative ClassTarget KinaseBiological ActivityReference
Substituted 7-azaindolesPI3KPotent inhibition of PI3K signaling and antiproliferative activity in cancer cells.[9][10][11]
3,5-Disubstituted 7-azaindolesTrkAInhibition of TrkA, leading to anticancer and antiangiogenic effects.[12]
Phenylamino-7-azaindolesCDK8Inhibition of CDK8 and induction of apoptosis in acute myeloid leukemia cells.
Anti-inflammatory Properties

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders and cancer. 7-aminoindole derivatives have been investigated for their potential to modulate inflammatory responses.

Certain indole-2-one and 7-aza-2-oxindole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This activity suggests their potential as therapeutic agents for inflammatory conditions like sepsis.[10]

Neuroprotective Effects and Applications in Neurodegenerative Diseases

The aggregation of misfolded proteins is a central pathological feature of several neurodegenerative disorders, including Alzheimer's disease. Novel indole and 7-azaindole derivatives have been designed and synthesized to inhibit the aggregation of β-amyloid-42 (Aβ42), a key pathogenic event in Alzheimer's disease. These compounds have demonstrated the ability to prevent the self-assembly of Aβ peptides, highlighting their potential as disease-modifying therapies.

Other Notable Biological Activities

The therapeutic potential of 7-aminoindole derivatives extends beyond the areas highlighted above. Other reported biological activities include:

  • Antimalarial Activity: Aminoindole derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[13]

  • Factor Xa Inhibition: 3-Chloroindole-7-yl-based derivatives have been developed as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, suggesting their potential as anticoagulants.[7]

  • Dopamine D4 Receptor Ligands: 7-azaindole derivatives have been synthesized and evaluated as potential ligands for the dopamine D4 receptor, which is a target for the treatment of psychotic disorders.

Mechanism of Action: A Deeper Dive into Kinase Inhibition

As previously mentioned, the primary mechanism of action for many of the most successful 7-aminoindole derivatives is the inhibition of protein kinases. The 7-azaindole scaffold's ability to form two crucial hydrogen bonds with the kinase hinge region is a key determinant of its inhibitory potency.

Diagram: Generalized Kinase Inhibition by a 7-Azaindole Derivative

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor Hinge Hinge Region ATP_Site ATP Binding Site Azaindole 7-Azaindole Core Azaindole->Hinge Bidentate H-Bonds (Acceptor & Donor) Substituent R-Group Substituent->ATP_Site Occupies Hydrophobic Pocket ATP ATP ATP->Hinge Normal Binding

Caption: A 7-azaindole inhibitor binding to the kinase hinge region.

The inhibition of kinases like PI3K initiates a cascade of downstream effects. The PI3K/AKT/mTOR pathway is a central regulator of cell fate, and its inhibition can lead to cell cycle arrest, apoptosis, and a reduction in cell proliferation.

Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 7-Azaindole PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 7-aminoindole derivatives.

Synthesis of 7-Aminoindole Derivatives

A variety of synthetic routes have been developed to access the 7-aminoindole scaffold and its derivatives. A common and effective method involves the reduction of a 7-nitroindole precursor.

Protocol: Synthesis of 7-Aminoindole from 7-Nitroindole [14]

  • Dissolution: Dissolve 7-nitroindole in ethanol.

  • Catalyst and Reagent Addition: To this solution, add ammonium formate (10 equivalents) and a catalytic amount of 10% palladium on carbon.

  • Reflux: Heat the reaction mixture to reflux for 1 hour.

  • Work-up: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 7-aminoindole.

Diagram: Synthetic Workflow for 7-Aminoindole

G Start 7-Nitroindole Step1 Dissolve in Ethanol Start->Step1 Step2 Add Ammonium Formate & Pd/C Step1->Step2 Step3 Reflux Step2->Step3 Step4 Filter Step3->Step4 Step5 Concentrate Step4->Step5 End 7-Aminoindole Step5->End

Caption: A general synthetic workflow for the preparation of 7-aminoindole.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Protocol: Radiometric Kinase Assay [14]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase substrate (e.g., myelin basic protein) in a suitable reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Enzyme Addition: Add the purified kinase enzyme to the substrate solution.

  • Compound Addition: Add the 7-aminoindole derivative (dissolved in DMSO) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO alone). Incubate for 20 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate for 2 hours at room temperature.

  • Reaction Termination and Detection: Terminate the reaction and measure the incorporation of the radiolabeled phosphate into the substrate using a P81 filter-binding method and a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value (the concentration of inhibitor required for 50% inhibition) by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol: MTT Assay for Cell Viability [2][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-aminoindole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

TNF-α Release Assay (ELISA)

This protocol outlines the measurement of TNF-α released from cells using an enzyme-linked immunosorbent assay (ELISA).

Protocol: TNF-α ELISA [17][18][19]

  • Cell Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and treat with the 7-aminoindole derivative for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

    • Block the plate with a suitable blocking buffer.

    • Add the collected cell culture supernatants and a standard curve of recombinant TNF-α to the plate and incubate.

    • Wash the plate and add a biotin-labeled detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-aminoindole derivatives is highly dependent on the nature and position of substituents on the indole ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For 7-azaindole-based kinase inhibitors, substitutions at the C3 and C5 positions have been extensively explored.[3] The introduction of various aryl and heteroaryl groups at these positions can significantly impact the inhibitor's interaction with the hydrophobic regions of the ATP-binding pocket, thereby influencing its potency and selectivity.[3] For example, in the development of Trk inhibitors, specific substitutions at the 3 and 5 positions of the 7-azaindole scaffold were found to be critical for achieving high potency.[12]

Conclusion and Future Directions

The 7-aminoindole scaffold and its derivatives have firmly established their place in the landscape of modern drug discovery. Their proven success as kinase inhibitors, exemplified by approved drugs and numerous clinical candidates, continues to drive research and development efforts. The versatility of this heterocyclic system, coupled with a deep understanding of its structure-activity relationships, provides a powerful platform for the design of novel therapeutics targeting a wide range of diseases.

Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and improve safety profiles. Furthermore, the exploration of novel biological targets for 7-aminoindole derivatives beyond kinases holds significant promise. As our understanding of complex disease biology continues to grow, the rational design and synthesis of new generations of 7-aminoindole-based compounds will undoubtedly lead to the development of innovative and effective medicines for a multitude of unmet medical needs.

References

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Reactivity and Functionalization of the 7-Aminoindole Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-aminoindole moiety is a privileged structural motif in medicinal chemistry, serving as a critical scaffold for the development of kinase inhibitors, antiplasmodial agents, and highly selective anion receptors. Unlike standard indoles, the presence of an exocyclic amino group at the C-7 position introduces complex regioselectivity challenges. This whitepaper provides an in-depth analysis of the electronic causality governing 7-aminoindole reactivity, details modern synthetic and C-H functionalization strategies, and outlines self-validating experimental protocols for its functionalization.

Electronic Causality and Regioselectivity

The fundamental challenge in functionalizing 7-aminoindoles lies in differentiating the reactivity of the two nitrogen atoms: the pyrrolic nitrogen (N1) and the exocyclic amine (C7-NH₂).

The N1 lone pair is geometrically constrained and fully delocalized into the 10- π aromatic system to satisfy Hückel's rule. Consequently, N1 is poorly nucleophilic and typically requires deprotonation by a strong base (e.g., NaH) to form a highly reactive indolyl anion before functionalization can occur.

Conversely, the 7-amino group behaves similarly to an aniline. While its lone pair experiences partial conjugation with the benzenoid ring, it remains localized enough to act as a potent nucleophile. Therefore, under neutral or mildly basic conditions, electrophiles will preferentially attack the 7-amino group. If N1 functionalization is the primary goal, researchers must first mask the 7-amino group using orthogonal protection strategies (e.g., Boc protection) to prevent undesired exocyclic functionalization.

G Indole 7-Aminoindole N1 N1 (Pyrrolic) Lone pair in aromatic system Indole->N1 N7 7-NH2 (Anilinic) Lone pair localized Indole->N7 N1_React Requires Strong Base (e.g., NaH) for functionalization N1->N1_React N7_React Highly Nucleophilic Direct Alkylation/Acylation N7->N7_React

Logical flow of regioselective functionalization in 7-aminoindoles.

De Novo Synthesis and C-H Activation Strategies

Historically, the synthesis of 7-aminoindoles relied on the reduction of commercially available 7-nitroindoles using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride[1]. However, modern synthetic methodologies have evolved to allow for the direct installation of the 7-amino group via C-H activation or de novo ring construction.

Iridium-Catalyzed C-7 Directed Amidation

A breakthrough in late-stage functionalization is the Ir(III)-catalyzed direct C-7 amidation of indolines and indoles using organic azides[2]. This method utilizes an N-pivaloyl directing group. The carbonyl oxygen of the pivaloyl group chelates the cationic Ir(III) center, forcing the metal into proximity with the C-7 position. This chelation overrides the inherent electronic preference for electrophilic aromatic substitution at C-2 or C-3, driving the formation of a six-membered iridacycle. Subsequent insertion of the organic azide and extrusion of N₂ yields the C-7 amidated product under mild, room-temperature conditions.

G Start N-Pivaloylindole + Ir(III) Coord Carbonyl Chelation (Directing Group) Start->Coord CH_Act C-7 C-H Activation (Six-membered Iridacycle) Coord->CH_Act Azide Organic Azide Insertion (-N2) CH_Act->Azide Proto Protodemetalation Azide->Proto Proto->Start Regenerate Ir(III) Product 7-Aminoindole Derivative Proto->Product

Catalytic cycle for Ir(III)-directed C-7 amidation using organic azides.

Pyrrole Annulation via Houben-Hoesch Cyclization

For highly substituted 7-aminoindoles, a flexible bottom-up approach involves the conversion of pyrrole-3-carboxaldehydes to 7-amino-5-cyanoindoles[3]. This three-component reaction utilizes a Wittig olefination with fumaronitrile and a trialkylphosphine to generate an E-alkene. The allylic nitrile is then subjected to an intramolecular Houben-Hoesch reaction mediated by BF₃·OEt₂. The Lewis acid is critical here; it activates the nitrile for nucleophilic attack by the pyrrole ring. Stoichiometric amounts of BF₃·OEt₂ are required because the resulting 7-aminoindole product chelates the Lewis acid, preventing catalytic turnover.

Quantitative Comparison of Synthetic Routes
Synthesis MethodStarting MaterialKey Reagents / CatalystsTypical YieldPrimary Advantage
Nitro Reduction 7-NitroindoleH₂, Pd/C or SnCl₂85–99%Highly scalable, inexpensive reagents.
Ir-Catalyzed Amidation N-PivaloylindoleIrCp*(OAc)₂, AgNTf₂, Azide70–92%Late-stage functionalization, mild conditions.
Pyrrole Annulation Pyrrole-3-carboxaldehydeFumaronitrile, PEt₃, BF₃·OEt₂65–85%Access to heavily substituted benzenoid rings.

Experimental Protocols for 7-Amino Functionalization

The following protocols detail the selective functionalization of the exocyclic 7-amino group. These workflows are designed as self-validating systems: intermediate TLC monitoring and specific reagent choices ensure chemoselectivity[4].

Protocol A: Reductive Amination (N-Alkylation)

Reductive amination is preferred over direct alkylation with alkyl halides to prevent over-alkylation (formation of tertiary amines or quaternary salts). Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of the aldehyde before the imine has fully formed.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 7-aminoindole (1.0 eq) and the target benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the 7-amino group. Stir under inert atmosphere (N₂) at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir for 12–16 hours. Monitor via TLC (Silica gel, Hexane/EtOAc). The disappearance of the highly fluorescent 7-aminoindole spot indicates completion.

  • Work-up: Quench slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the secondary amine.

Protocol B: Buchwald-Hartwig N-Arylation

To install aryl groups at the 7-position, palladium-catalyzed cross-coupling is required. The choice of ligand is paramount; XPhos is utilized due to its steric bulk and electron-rich nature, which facilitates both the oxidative addition of unactivated aryl bromides and the subsequent reductive elimination of the hindered amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine 7-aminoindole (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene. NaOtBu is chosen as the base because it is strong enough to deprotonate the coordinated amine intermediate, a necessary step prior to reductive elimination.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 8–12 hours.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Medicinal Chemistry & Biological Applications

The unique electronic profile and hydrogen-bonding capabilities of the 7-aminoindole scaffold have led to its incorporation into several advanced therapeutic agents:

  • Antiplasmodial Agents: Derivatives such as N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been synthesized via trifluoroacetic acid-mediated Beckmann rearrangements. These compounds exhibit significant in vitro antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum[5].

  • Antimicrobial Compounds: Pyrroloquinolines and substituted amides derived from 4-, 5-, 6-, and 7-aminoindoles demonstrate pronounced antibacterial activity against both Gram-positive and Gram-negative pathogens, particularly when functionalized with trifluoromethyl groups.

  • Anion Receptors: The exocyclic amine acts as a potent hydrogen-bond donor. When incorporated into larger macrocycles or cleft-like structures, 7-aminoindoles serve as highly selective receptors for dihydrogen phosphate and chloride anions, outperforming standard aniline-based receptors.

References

  • Synthesis of 7-aminoindole - PrepChem.com. PrepChem.
  • A Direct Access to 7‑Aminoindoles via Iridium-Catalyzed Mild C−H Amidation of N‑Pivaloylindoles with Organic Azides. IBS Publications Repository.
  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC - National Institutes of Health.
  • Application Notes and Protocols for N-Alkylation of 7-Aminoindole. BenchChem.
  • Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. MDPI.
  • A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity. Research Results in Pharmacology.

Sources

electrophilic substitution on 7-aminoindole-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of complex indole scaffolds is a cornerstone of modern medicinal chemistry and natural product synthesis. Among these, 7-aminoindole-2-carboxylates present a fascinating, highly polarized electronic topology. They combine the intrinsic electron-rich nature of the pyrrole ring with a push-pull system: an electron-withdrawing carboxylate at C-2 and a strongly electron-donating amino group at C-7.

This whitepaper provides an in-depth mechanistic and practical guide to mastering electrophilic aromatic substitution (EAS) on this specific scaffold. By understanding the thermodynamic and kinetic forces at play, researchers can predictably direct functionalization to achieve high regioselectivity.

Electronic Topology & Mechanistic Rationale

To control the regioselectivity of an electrophilic attack on 7-aminoindole-2-carboxylates, one must first deconstruct the competing electronic influences within the molecule.

The Indole Baseline: C-3 Nucleophilicity

Unsubstituted indole is a 10π-electron aromatic system where the nitrogen lone pair delocalizes into the ring, making it exceptionally nucleophilic. The most reactive position for EAS is C-3, which is approximately 1013 times more reactive than benzene [1]. Attack at C-3 proceeds through a highly stable cationic intermediate (the σ-complex), where the positive charge is delocalized over the nitrogen atom and the C-2 carbon without disrupting the aromaticity of the adjacent benzene ring.

The Perturbation: 2-Carboxylate and 7-Amino Groups

In 7-aminoindole-2-carboxylates, the electronic landscape is heavily modified:

  • 2-Carboxylate (EWG): The ester group at C-2 exerts an electron-withdrawing inductive and mesomeric effect. While it slightly deactivates the pyrrole ring compared to an unsubstituted indole, it is not sufficient to override the intrinsic C-3 preference for electrophiles. Furthermore, it sterically and electronically blocks the C-2 position.

  • 7-Amino Group (EDG): The primary amine at C-7 is a powerful electron-donating group. It significantly increases the electron density of the carbocyclic (benzene) ring, specifically activating the ortho (C-6) and para (C-4) positions.

When an electrophile is introduced, a kinetic competition emerges between the inherently reactive C-3 position and the newly activated C-4/C-6 positions. Furthermore, if the C-7 amine is left unprotected, it acts as a competitive nucleophile, leading to unwanted N-functionalization or oxidative degradation.

G Core 7-Aminoindole-2-carboxylate (Push-Pull Scaffold) C3 C-3 Substitution (Kinetic/Thermodynamic Preference) Core->C3 Standard EAS C4C6 C-4 / C-6 Substitution (Acidic Conditions / C-3 Blocked) Core->C4C6 Protonated C-3 N7 N-7 Attack (Unprotected Amine Competition) Core->N7 Strong Electrophiles

Diagram 1: Regioselectivity pathways in 7-aminoindole-2-carboxylates based on reaction conditions.

Managing Regioselectivity: The Push-Pull Dynamics

Achieving clean substitution requires suppressing the competitive pathways. The standard strategy involves N-7 protection followed by kinetic control .

Why N-7 Protection is Non-Negotiable

Primary arylamines are highly susceptible to electrophilic attack. If a Vilsmeier-Haack formylation or halogenation is attempted on the free 7-amino compound, the electrophile will rapidly react with the nitrogen lone pair. By converting the 7-amino group into an acetamide (-NHAc) or a carbamate (-NHBoc), its nucleophilicity is drastically dampened. However, because the nitrogen lone pair can still partially donate into the benzene ring, the C-4 and C-6 positions remain electronically activated, necessitating strict temperature control to prevent over-substitution [2].

Reversing Selectivity: Targeting the Benzene Ring

Electrophilic substitution of the carbocyclic ring generally takes place only after N-1, C-2, and C-3 are substituted. However, a noteworthy exception occurs under strongly acidic conditions. If the reaction medium is sufficiently acidic to exhaustively protonate the C-3 position (forming a 3H-indolium cation), the pyrrole ring is deactivated. Under these conditions, the 7-amino group (even if protonated, though equilibrium allows some free base) or an N-7 amide directs the electrophile to the C-4 or C-6 positions[3].

Experimental Workflows & Self-Validating Protocols

The following protocol details the regioselective C-3 bromination of ethyl 7-acetamidoindole-2-carboxylate. Every step is designed with built-in causality and validation to ensure high fidelity.

Protocol: Regioselective C-3 Bromination via N-Bromosuccinimide (NBS)

Step 1: Substrate Preparation (N-7 Protection)

  • Action: Dissolve ethyl 7-aminoindole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and acetic anhydride (1.5 eq) at 0 °C. Stir for 2 hours.

  • Causality: Pyridine acts as an acid scavenger to prevent unwanted protonation of the indole core, which could lead to polymerization. The 0 °C temperature prevents di-acylation.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar, UV-active starting material and the emergence of a less polar spot confirms complete N-acetylation.

Step 2: Electrophilic Addition under Kinetic Control

  • Action: Dissolve the purified ethyl 7-acetamidoindole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool strictly to -78 °C using a dry ice/acetone bath. Slowly add a solution of recrystallized NBS (1.05 eq) in THF dropwise over 30 minutes.

  • Causality: Indole C-3 is hyper-reactive. Dropping the temperature to -78 °C enforces strict kinetic control. It ensures that the activation energy barrier for C-3 bromination is crossed, but the barrier for C-4/C-6 bromination (activated by the 7-acetamido group) is not, preventing poly-halogenation.

  • Self-Validation: The reaction mixture will transition from colorless to a pale yellow. An LC-MS aliquot taken at 1 hour should show >95% conversion to the M+79/M+81 isotopic doublet characteristic of mono-bromination, with no di-bromo mass peaks.

Step 3: Quench and Rearomatization

  • Action: Quench the reaction at -78 °C with saturated aqueous NaHCO3​ , then allow it to warm to room temperature. Extract with ethyl acetate.

  • Causality: The intermediate σ-complex must lose a proton to restore aromaticity. The mild NaHCO3​ base neutralizes the generated succinimide and trace HBr without risking the hydrolysis of the C-2 ethyl ester, which would occur if a strong base like NaOH were used.

Workflow S1 1. N-7 Protection (Ac2O, Pyridine, 0°C) S3 3. C-3 Functionalization (-78°C, Kinetic Control) S1->S3 S2 2. Electrophile Prep (Recrystallized NBS in THF) S2->S3 S4 4. Aqueous Quench (NaHCO3 neutralization) S3->S4 S5 5. Product Isolation (C-3 Bromo-Indole) S4->S5

Diagram 2: Self-validating experimental workflow for kinetic C-3 halogenation.

Quantitative Regioselectivity Data

The choice of electrophile, temperature, and N-7 protecting group dictates the final regioisomer. The table below summarizes expected outcomes based on empirical indole chemistry principles [1][3][4].

Electrophile / ReagentSolvent & TempDirecting Group (N-7)Major RegioisomerTypical Yield (%)
NBS (1.05 eq)THF, -78 °C-NHAc (Acetamide)C-3 Bromo 88 - 92%
POCl₃ / DMF (Vilsmeier)DMF, 0 °C to RT-NHAc (Acetamide)C-3 Formyl 80 - 85%
HNO₃ / H₂SO₄ H₂SO₄, 0 °C-NH₃⁺ (Protonated)C-4 / C-6 Nitro 60 - 65%
Br₂ (1.0 eq)AcOH, RT-NH₂ (Unprotected)Complex Mixture< 20%

Table 1: Influence of reaction conditions on the regioselectivity of EAS in 7-aminoindole-2-carboxylates.

Advanced Perspectives: Beyond Classical EAS

While classical electrophilic aromatic substitution is robust, it relies heavily on the intrinsic electronic biases of the molecule. For highly specific functionalizations—such as direct C-4 or C-6 arylation—modern synthetic chemistry is shifting toward Transition-Metal Catalyzed C-H Activation .

By utilizing the 7-amino group (when properly derivatized as a directing group, such as a picolinamide), palladium or ruthenium catalysts can be anchored to the molecule. This forces the metal into proximity with the C-6 position, allowing for regioselective functionalization that completely bypasses the natural C-3 reactivity of the indole core. This paradigm shift allows drug development professionals to access previously "forbidden" structural analogs, expanding the chemical space of indole-based therapeutics.

References

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes Organic Letters, American Chemical Society (ACS) URL:[Link]

  • Product Class 13: Indole and Its Derivatives Science of Synthesis, Thieme Connect URL:[Link]

  • Indole: Electrophilic Substitution and Reactivity Wikipedia, The Free Encyclopedia URL:[Link]

role of Methyl 7-amino-1H-indole-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Methyl 7-amino-1H-indole-2-carboxylate in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and FXR Agonist Design

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of selecting building blocks that offer both structural rigidity and orthogonal reactivity. Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4) has emerged as a highly privileged bifunctional scaffold in modern medicinal chemistry[1]. By mimicking endogenous signaling molecules like tryptophan and serotonin, the indole core provides excellent pharmacokinetic baseline properties. Specifically, this molecule serves as a critical precursor in the synthesis of Farnesoid X Receptor (FXR) agonists for the treatment of dyslipidemia, non-alcoholic steatohepatitis (NASH), and metabolic disorders[2].

This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical profile, its role in nuclear receptor targeting, and field-proven, self-validating synthetic protocols for its functionalization.

Chemical Profiling & Structural Rationale

The utility of Methyl 7-amino-1H-indole-2-carboxylate lies in its precise substitution pattern, which allows for regioselective modifications without the need for complex protection-deprotection strategies.

  • C7-Amino Group: Acts as a nucleophilic handle for amide coupling, sulfonylation, or reductive amination. Its proximity to the indole NH allows for potential intramolecular hydrogen bonding, locking the molecule into bioactive conformations.

  • C2-Methyl Ester: Serves as a stable, protected carboxylic acid during C7-functionalization. In terminal drug design, unmasking this ester to a free carboxylic acid is often critical for establishing electrostatic interactions with target proteins (e.g., binding to the Arg331 residue in the FXR ligand-binding domain)[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction scaling and analytical validation,.

PropertyValue
Chemical Name Methyl 7-amino-1H-indole-2-carboxylate
CAS Number 167027-29-4
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Purity Standard ≥95% (typically 98% via HPLC)
Storage Conditions 2-8°C, protect from light
InChI Key NKYUGWBYVMTVDX-UHFFFAOYSA-N

Application in Farnesoid X Receptor (FXR) Agonist Development

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as the master regulator of bile acid, lipid, and glucose homeostasis[3]. Activation of FXR in the liver and intestines represses bile acid synthesis and promotes lipid clearance, making it a prime target for atherosclerosis and NASH therapies[4].

Derivatives of Methyl 7-amino-1H-indole-2-carboxylate are extensively utilized to synthesize non-steroidal FXR agonists[2]. The indole core provides the necessary hydrophobic bulk to occupy the receptor's ligand-binding pocket, while the functionalized C7 and C2 positions anchor the molecule via hydrogen bonding and salt bridges.

FXR_Pathway Ligand Indole-based FXR Agonist FXR Farnesoid X Receptor (FXR) Ligand->FXR Binds LBD Heterodimer FXR-RXR Heterodimer FXR->Heterodimer Dimerization RXR Retinoid X Receptor (RXR) RXR->Heterodimer FXRE FXR Response Elements (FXRE) Heterodimer->FXRE Translocation GeneExpr Target Gene Expression FXRE->GeneExpr Transcription

Fig 1: Mechanism of action for indole-based FXR agonists regulating bile acid homeostasis.

Experimental Methodology: Orthogonal Functionalization Workflow

To transform Methyl 7-amino-1H-indole-2-carboxylate into a bioactive therapeutic agent, chemists typically employ a two-phase workflow: regioselective amidation followed by ester saponification[2]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Synthesis_Workflow Start Methyl 7-amino-1H-indole-2-carboxylate Step1 Amide Coupling (C7-Amino) Reagents: R-COOH, HATU, DIPEA Start->Step1 Intermediate C7-Amide Intermediate LC-MS: [M+H]+ Validation Step1->Intermediate Nucleophilic Attack Step2 Ester Hydrolysis (C2-Carboxylate) Reagents: LiOH, THF/H2O Intermediate->Step2 Product Indole-2-carboxylic Acid Derivative (Active FXR Agonist) Step2->Product Saponification

Fig 2: Step-by-step synthetic workflow for functionalizing the 7-amino and 2-carboxylate positions.

Phase 1: Regioselective C7-Amidation
  • Objective: Couple an aliphatic or aromatic carboxylic acid to the C7-amine.

  • Causality (Expert Insight): The C7-amine of the indole is electronically deactivated compared to standard aliphatic amines due to its conjugation with the aromatic system. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to accelerate the formation of the active ester and prevent degradation[2].

  • Step-by-Step Protocol:

    • Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active ester without competing for the electrophile.

    • Stir for 15 minutes at room temperature, then add Methyl 7-amino-1H-indole-2-carboxylate (1.0 eq)[1].

    • Stir for 2-4 hours at room temperature under an inert atmosphere.

  • Self-Validating Check: Perform LC-MS analysis. The reaction is deemed complete only when the starting material peak (m/z 191.2 [M+H]+) is entirely consumed, and the product mass is observed.

Phase 2: Saponification of the C2-Methyl Ester
  • Objective: Unmask the carboxylic acid at the C2 position to enable electrostatic interactions with the target receptor[5].

  • Causality (Expert Insight): Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon. This allows for milder reaction conditions, preventing the unwanted cleavage of the newly formed C7-amide bond.

  • Step-by-Step Protocol:

    • Dissolve the C7-amide intermediate in a 3:1:1 mixture of THF:MeOH:H2O. Causality: This specific solvent ratio ensures complete solubilization of the organic intermediate while providing the necessary aqueous environment for the hydroxide nucleophile.

    • Add LiOH monohydrate (3.0 eq) and stir at room temperature for 12 hours.

    • Concentrate under reduced pressure to remove volatile organic solvents.

    • Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the final product.

  • Self-Validating Check: Isolate the precipitate via filtration and analyze via 1H-NMR (DMSO-d6). Successful saponification is validated by the complete disappearance of the sharp singlet at ~3.9 ppm corresponding to the methyl ester protons.

Conclusion

Methyl 7-amino-1H-indole-2-carboxylate is far more than a simple building block; it is a strategically designed scaffold that bridges the gap between synthetic feasibility and potent biological activity. By understanding the electronic nuances of its functional groups and employing rigorous, self-validating synthetic protocols, drug development professionals can rapidly generate high-affinity ligands for complex nuclear targets like FXR, as well as novel enhancers for innate immune responses[6].

References

  • Title: Farnesoid X Receptor Agonists and Uses Thereof (US 10,377,717 B2)
  • Title: A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold Source: MDPI - Molecules URL: [Link]

  • Title: Compounds and methods for enhancing innate immune responses (WO2013059559A2)
  • Title: Discovery of XL335 (WAY-362450), a Highly Potent, Selective, and Orally Active Agonist of the Farnesoid X Receptor (FXR) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

The Electronic Dynamics and Stability of the Indole Ring in 7-Amino Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Aminoindole Paradox

The indole ring is a quintessential privileged scaffold in medicinal chemistry, characterized by a π-excessive bicyclic system comprising a benzene ring fused to a pyrrole ring. While the unsubstituted indole is relatively stable under standard conditions, functionalization at the 7-position with an amino group (7-aminoindole) introduces profound electronic perturbations.

This guide explores the stability, reactivity, and handling of 7-aminoindole derivatives. These compounds are highly sought-after intermediates and pharmacophores in modern drug discovery, forming the structural basis for novel 1[1], 2[2], and even 3[3]. However, the very electronic properties that make them biologically active also render them highly susceptible to degradation.

Electronic Perturbations and Structural Dynamics

The unsubstituted indole ring is inherently electron-rich, with4[4]. This regioselectivity is driven by the stabilization of the resulting Wheland intermediate via the adjacent nitrogen lone pair.

When a strong electron-donating group (EDG), such as a primary amine, is introduced at the C-7 position, it fundamentally alters the molecule's electronic landscape:

  • HOMO Elevation: The 7-amino group donates electron density through resonance and inductive effects directly into the fused benzene ring, which subsequently delocalizes into the pyrrole ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the indole ring significantly more susceptible to oxidative degradation by atmospheric oxygen or reactive oxygen species (ROS).

  • Glidewell-Lloyd Rule Implications: The relative stability of indole isomers and their derivatives is governed by the5[5], which emphasizes the retention of aromaticity in the component 5-membered and 6-membered rings. The intense electron donation from the 7-amino group can disrupt this delicate π-electron balance, increasing the kinetic vulnerability of the C-2 and C-3 positions.

G A 7-Aminoindole Scaffold B Electron Donation (NH2 to Ring) A->B Inductive/Resonance F Intramolecular H-Bonding (N1-H ... NH2) A->F Spatial Proximity C Increased π-Excessiveness B->C D C-3 Electrophilic Susceptibility C->D Kinetic Control E Oxidative Degradation (e.g., N-oxide formation) C->E ROS/Air Exposure G Conformational Locking F->G Stabilizing Effect

Figure 1: Electronic effects and degradation pathways of the 7-aminoindole scaffold.

Degradation Pathways and Chemical Stability

Because of its heightened π-excessiveness, 7-aminoindole is prone to specific degradation pathways that must be mitigated during synthesis and storage:

  • Auto-Oxidation: Exposure to ambient air leads to the rapid formation of N-oxides or complex dimeric/polymeric mixtures. Visually, this is observed as the compound degrading from an off-white powder to a dark purple or black solid.

  • Acid-Catalyzed Dimerization: While unsubstituted indole is a very weak base (pKa ~ -3.5) that4[4], the 7-amino group is a much stronger base. In acidic media, competitive protonation occurs. If the C-3 position is protonated, the highly nucleophilic C-3 of an unprotonated 7-aminoindole molecule can attack it, leading to rapid dimerization and loss of the monomeric active pharmaceutical ingredient (API).

Quantitative Stability Metrics

To effectively utilize 7-aminoindoles in synthesis and formulation, one must understand their comparative stability metrics against unsubstituted indoles.

Property / MetricUnsubstituted Indole7-AminoindoleMechanistic Rationale
Oxidation Susceptibility Low to ModerateHighThe 7-amino group acts as a strong EDG, raising the HOMO energy level and increasing reactivity toward atmospheric oxygen and ROS.
Preferred Protonation Site C-3 (pKa ~ -3.5)C-3 & 7-NH 2​ The primary amine at C-7 is significantly more basic than the indole nitrogen, leading to competitive protonation in acidic media.
Electrophilic Substitution C-3C-3 (Accelerated)Enhanced π-excessiveness from the 7-amino group stabilizes the C-3 Wheland intermediate, accelerating electrophilic attacks.
Storage Requirements Room Temperature-20°C, Argon atmospherePropensity for auto-oxidation and dimerization necessitates strict exclusion of light, oxygen, and moisture[6].
Air Stability in Coupling StableUnstable (Requires Blocking)7[7], often requiring a tert-butyl protecting group at C-3 to block reactive sites.

Self-Validating Experimental Protocols

The synthesis and isolation of 7-aminoindoles require stringent controls to prevent premature degradation. The following protocol utilizes catalytic transfer hydrogenation to8[8]. This is a highly reliable method that avoids the high pressures of H 2​ gas while minimizing oxidative exposure.

Protocol: Anaerobic Synthesis and Isolation of 7-Aminoindole

Objective: To synthesize 7-aminoindole while suppressing oxidative degradation and metal-catalyzed polymerization.

Step-by-Step Methodology:

  • Substrate Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 7-nitroindole (1.0 equiv) in anhydrous, degassed ethanol.

    • Causality: Degassing the solvent removes dissolved oxygen, which is the primary driver of 7-aminoindole degradation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (catalytic amount) under a positive stream of argon.

    • Causality: Pd/C is highly pyrophoric in the presence of ethanol vapors; argon blanketing prevents ignition and protects the highly reactive product.

  • Hydrogen Donor Addition: Add ammonium formate (10.0 equiv) to the suspension.

    • Causality: Ammonium formate acts as a mild, controllable hydrogen donor, preventing the over-reduction of the pyrrole ring that can occur with high-pressure H 2​ gas.

  • Thermal Reduction: Heat the mixture to reflux for 1 hour under a continuous argon atmosphere. Monitor via TLC (using anaerobic spotting techniques) until complete consumption of the starting material.

  • Anaerobic Filtration: Cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite under a stream of nitrogen.

    • Causality: Complete removal of the transition metal catalyst is critical. Trace Pd can catalyze the auto-oxidation of the electron-rich 7-aminoindole during subsequent handling.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator flushed with nitrogen.

  • Storage: Immediately transfer the resulting purple/gray solid to an amber vial, purge with argon, and 6[6].

    • Causality: UV light and ambient temperatures accelerate the oxidative degradation of the amine. Cold, dark, and anaerobic storage ensures long-term stability.

G S1 Starting Material (7-Nitroindole) S2 Catalytic Reduction (Pd/C, NH4HCO2, EtOH) S1->S2 S3 Filtration (Celite Pad) Exclude Oxygen S2->S3 S4 Concentration (Reduced Pressure) S3->S4 S5 7-Aminoindole Isolation S4->S5 S6 Storage (Argon, -20°C, Dark) S5->S6

Figure 2: Anaerobic workflow for the synthesis and isolation of 7-aminoindoles.

Advanced Synthetic Applications

In modern drug discovery, direct C-H functionalization is often preferred over traditional multi-step syntheses to maintain ring stability. Recent advancements include the9[9], which provides direct, mild access to 7-aminoindoles without harsh reduction steps.

Furthermore, to stabilize the indole ring during complex cross-coupling reactions (e.g., Buchwald-Hartwig aminations to form diindolylamines), researchers often employ steric shields. For example,7[7] sterically blocks electrophilic attack and significantly improves the air stability of the resulting 7-amino derivatives, allowing them to be handled on the benchtop.

Conclusion

The 7-aminoindole scaffold is a powerful but delicate pharmacophore. The very electronic properties that make it highly active in biological targets also render it susceptible to oxidative and electrophilic degradation. By understanding the underlying molecular orbital dynamics, the implications of the Glidewell-Lloyd rule, and employing rigorous, anaerobically controlled protocols, researchers can successfully harness the full potential of 7-amino derivatives in advanced therapeutic development.

References

  • AS-1 - 85-5404-97 7-Aminoindole 250mg CAS No:5192-04-1 439378. Available at: [Link]

  • IBS Publications Repository - A Direct Access to 7‑Aminoindoles via Iridium-Catalyzed Mild C−H Amidation of N‑Pivaloylindoles with Organic Azides. Available at:[Link]

  • PMC - NIH - Diindolylamine Preparation and Stability Investigations. Available at: [Link]

  • ResearchGate - Redox-active 7-aminoindole and carbon nanotubes co-modified reduced graphene oxide for Zn-ion hybrid capacitors with excellent energy density and super-long cycling stability. Available at: [Link]

  • Banaras Hindu University (BHU) - Synthesis and Chemistry of Indole. Available at:[Link]

  • MedChemComm (RSC Publishing) - Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. Available at: [Link]

  • The Journal of Physical Chemistry A (ACS Publications) - The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

  • RSC Medicinal Chemistry (RSC Publishing) - Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 7-Aminoindole-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, mimicking the structure of natural biomolecules like tryptophan and serotonin. Among its highly functionalized variations, 7-aminoindole-2-carboxylate derivatives have emerged as versatile intermediates and potent pharmacophores. By strategically positioning an amino group at the C-7 position and a carboxylate moiety at the C-2 position, medicinal chemists can unlock unique vectors for exploring chemical space. This in-depth technical guide explores the structural rationale, primary therapeutic targets, and self-validating experimental workflows essential for developing these derivatives into viable clinical candidates.

Structural Rationale & Pharmacophore Dynamics

The specific substitution pattern of 7-aminoindole-2-carboxylates provides a highly tunable electronic and steric environment, which dictates their biological efficacy:

  • C-2 Carboxylate Group: Acts as a potent hydrogen bond acceptor. In kinase targets, this moiety frequently mimics the transition states of peptide bonds, anchoring the molecule within the highly conserved ATP-binding hinge region. Furthermore, it provides a metabolic handle that can be hydrolyzed into an active carboxylic acid drug in vivo or esterified to enhance cellular permeability.

  • C-7 Amino Group: The primary amine at C-7 alters the electron density of the fused benzene ring, increasing its overall nucleophilicity. Crucially, it serves as an ideal vector for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling or amidation), allowing researchers to append bulky hydrophobic groups that probe deep allosteric pockets without disrupting the core indole binding mode.

  • Indole NH (N-1): Functions as a critical hydrogen bond donor, consistently participating in target engagement across both viral polymerases and human kinases.

Primary Therapeutic Targets & Mechanisms of Action

Mutant Kinases in Oncology (EGFR T790M & BRAF V600E)

Over-activation of the EGFR and BRAF signaling pathways is a hallmark of several malignancies, including non-small cell lung cancer (NSCLC) and melanoma. Recent structural optimizations have demonstrated that of mutant EGFR (T790M) and BRAF (V600E) pathways[1]. The introduction of a chlorine atom at C-5 enhances lipophilic interactions within the kinase hydrophobic pocket, while the C-2 carboxylate anchors the scaffold. For instance, specific derivatives containing a m-piperidin-1-yl substitution have shown extraordinary antiproliferative activity, outperforming standard reference drugs like Erlotinib against pancreatic and melanoma cell lines[1].

Dual inhibition of mutant EGFR and BRAF pathways by indole-2-carboxylate derivatives.
Viral Entry and Replication Machinery

Beyond oncology, the indole-2-carboxylate scaffold exhibits significant against both DNA and RNA viruses[2]. Structure-Activity Relationship (SAR) studies reveal that while modifications at the C-4 position (such as alkyloxy groups) are well-tolerated, the electronic nature of the C-7/amino substituent is highly sensitive. Specifically, the incorporation of an acetyl substituent at the amino group drastically disfavors antiviral activity towards RNA viruses[2]. Unmodified or optimally alkylated amino derivatives, however, exhibit high Selectivity Indices (SI) against Coxsackievirus B3 and Influenza A[2].

Bacterial Quorum Sensing (QS) Receptors

Antimicrobial resistance necessitates non-bactericidal approaches, such as disrupting bacterial communication. derived from 7-aminoindole have been synthesized to target the LasR/RhlR quorum sensing receptors in Pseudomonas aeruginosa[3]. By coupling the 7-amino group with various alkanoic acids, these derivatives competitively bind to the QS receptors, effectively suppressing biofilm formation and virulence factor production without exerting selective survival pressure on the bacteria[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding Quality Control (QC) checkpoints directly into the workflow.

Self-Validating Synthesis of 7-Aminoindole-2-Carboxylate Derivatives

Causality & Rationale: Starting from 7-nitroindole-2-carboxylate, the nitro group must be reduced to an amine. Palladium-catalyzed hydrogenation is selected over harsh metal reductions (e.g., Fe/HCl) because it is highly chemoselective, preventing the over-reduction of the indole C2-C3 double bond and simplifying downstream purification.

Step-by-Step Methodology:

  • Reduction: Dissolve ethyl 7-nitroindole-2-carboxylate (1.0 eq) in anhydrous ethanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with N₂ gas, followed by H₂ gas. Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4–6 hours.

  • Filtration (QC Checkpoint 1): Filter the mixture through a Celite pad to remove the Pd/C catalyst. Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the starting material spot and the emergence of a highly polar, ninhydrin-positive spot confirms successful reduction.

  • Diversification (Amidation): To the crude 7-aminoindole-2-carboxylate, add an appropriate alkanoic acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM). Stir for 24 hours at room temperature to synthesize AHL mimics[3].

  • Purification & Validation (QC Checkpoint 2): Purify via flash column chromatography. Self-Validation: Conduct ¹H-NMR spectroscopy. The successful reaction is validated by the disappearance of the broad primary amine singlet (~δ 4.0 ppm) and the appearance of an amide proton singlet further downfield (~δ 9.5 ppm).

High-Throughput Kinase Inhibition Assay (EGFR/BRAF)

Causality & Rationale: To evaluate the antiproliferative targets, an ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures the ADP formed from the kinase reaction. It is explicitly chosen over fluorescence-based assays (like FRET) because indole derivatives often exhibit intrinsic autofluorescence, which causes false positives in standard optical readouts.

Step-by-Step Methodology:

  • Preparation: Plate recombinant EGFR (T790M) or BRAF (V600E) enzyme in a 384-well white microplate.

  • Compound Addition: Dispense the synthesized indole-2-carboxylate derivatives in a 10-point dose-response series (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler. Include Erlotinib and Staurosporine as positive controls[1].

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Data Acquisition & Validation (QC Checkpoint): Read luminescence. Self-Validation: Calculate the Z'-factor for the assay plate using the positive control and DMSO vehicle wells. The data is only accepted if Z' > 0.5, ensuring the assay's dynamic range and signal-to-noise ratio are statistically robust.

Self-validating synthesis and high-throughput screening workflow for indole derivatives.

Quantitative Data Summaries

The following tables summarize the critical biological data extracted from recent structural optimization campaigns of indole-2-carboxylate derivatives.

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives[1]

Compound / DerivativeTarget Cell LinePathologyIC₅₀ / GI₅₀Reference Control (IC₅₀ / GI₅₀)
Compound 3e LOX-IMVIMelanoma0.96 µMStaurosporine (7.10 µM)
Compound 3b LOX-IMVIMelanoma1.12 µMStaurosporine (7.10 µM)
Compound 3e Panc-1Pancreatic Cancer29 nMErlotinib (33 nM)
Compound 3a MCF-7Breast Cancer35 nMErlotinib (33 nM)

Table 2: Broad-Spectrum Antiviral Efficacy of Indole-2-carboxylate Derivatives[2]

Compound / DerivativeTarget VirusViral TypeIC₅₀ (µmol/L)Selectivity Index (SI)
Compound 8f Coxsackievirus B3RNA VirusNot Disclosed17.1 (Highest in series)
Compound 14f Influenza ARNA Virus7.53 µmol/L12.1

Future Perspectives & Lead Optimization

The 7-aminoindole-2-carboxylate core remains a highly fertile ground for drug discovery. Future optimization efforts should focus on utilizing the 7-amino position as an attachment point for Proteolysis Targeting Chimeras (PROTACs). By appending a PEG-linker and an E3 ligase ligand (such as CRBN or VHL) to the C-7 amine, researchers can transition these molecules from traditional occupancy-driven kinase inhibitors to event-driven targeted protein degraders, potentially overcoming resistance mutations like EGFR T790M entirely.

References

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR T790M /BRAF V600E Pathways. Molecules (MDPI). URL:[Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B (Elsevier). URL:[Link]

  • Indole derivatives that interfere with quorum sensing. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

7-Aminoindole: A Comprehensive Technical Guide on Synthesis, Functionalization, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole scaffolds are ubiquitous in medicinal chemistry, often described as "privileged structures" due to their profound affinity for diverse biological receptors. Among substituted indoles, 7-aminoindole and its derivatives have emerged as critical building blocks for developing targeted therapeutics and advanced materials[1]. The strategic positioning of the amino group at the C7 position enables unique hydrogen-bonding interactions and electronic tuning, making it a potent pharmacophore for kinase inhibitors, antiplasmodial agents, and anion receptors[2][3][4].

This whitepaper provides an in-depth analysis of the synthetic methodologies, downstream functionalization protocols, and biological applications of 7-aminoindole, grounded in field-proven experimental causality.

Synthetic Strategies for 7-Aminoindole Scaffolds

The synthesis of 7-substituted indoles traditionally presents a significant challenge due to the inherent nucleophilic reactivity of the C2 and C3 positions of the indole ring, which often outcompetes C7 functionalization[5]. Consequently, bottom-up annulation or targeted reduction strategies are preferred.

Transfer Hydrogenation of 7-Nitroindole

The most direct route to unsubstituted 7-aminoindole is the reduction of commercially available 7-nitroindole. While high-pressure hydrogen gas with palladium on carbon (Pd/C) is effective[6], transfer hydrogenation using ammonium formate offers superior safety, scalability, and chemoselectivity[7].

Causality of Experimental Design: Ammonium formate decomposes in situ in the presence of Pd/C to release hydrogen gas and ammonia. This provides a controlled, mild reducing environment that prevents the over-reduction of the pyrrole ring—a common side reaction in high-pressure hydrogenation.

Protocol: Transfer Hydrogenation of 7-Nitroindole [7]

  • Preparation: Dissolve 7-nitroindole (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add ammonium formate (10.0 eq) and a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Reaction: Heat the suspension to reflux for 1 hour under an inert atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite) to remove the pyrophoric Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 7-aminoindole as a purple solid (Yield: ~99%).

De Novo Synthesis via Wittig and Houben-Hoesch Reactions

For highly functionalized 7-aminoindoles, a step-efficient conversion from pyrrole-3-carboxaldehydes is utilized. This method bypasses the regiochemical limitations of functionalizing a pre-formed indole core[5][8].

Causality of Experimental Design: The reaction begins with a three-component Wittig olefination. Triethylphosphine (PEt3) adds to fumaronitrile, forming a zwitterion that undergoes prototropic rearrangement to a phosphonium ylide. This ylide reacts with the pyrrole-3-carboxaldehyde to form an E-allylic nitrile. In the subsequent Houben-Hoesch cyclization, Boron trifluoride etherate (BF3·OEt2) acts as a Lewis acid to activate the nitrile. Crucially, a super-stoichiometric amount (2.5 eq) of BF3·OEt2 is required because the resulting 7-aminoindole product strongly chelates the Lewis acid, preventing catalytic turnover[1].

Protocol: Wittig / Houben-Hoesch Annulation [1][5]

  • Wittig Olefination: To a solution of pyrrole-3-carboxaldehyde (1.0 eq) and fumaronitrile (1.1 eq) in acetonitrile, add PEt3 (1.2 eq) dropwise at room temperature. Stir for 12 hours.

  • Intermediate Isolation: Remove the solvent under reduced pressure and purify the E-allylic nitrile intermediate via column chromatography.

  • Cyclization: Dissolve the allylic nitrile (1.0 eq) in 1,2-dichloroethane (DCE). Add BF3·OEt2 (2.5 eq).

  • Annulation: Heat the mixture to 90 °C for 12 hours. The E-alkene geometry perfectly positions the nitrile for intramolecular electrophilic aromatic substitution.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via chromatography to afford the substituted 7-aminoindole.

G Start Pyrrole-3-carboxaldehyde + Fumaronitrile Wittig Wittig Olefination (PEt3, MeCN, RT) Start->Wittig Allylic E-Allylic Nitrile Intermediate Wittig->Allylic Prototropic Rearrangement HH Houben-Hoesch Cyclization (BF3·OEt2, DCE, 90°C) Allylic->HH Product Substituted 7-Aminoindole HH->Product Intramolecular Annulation Func Downstream Functionalization (Reductive Amination) Product->Func

Workflow for the de novo synthesis and functionalization of 7-aminoindoles.

Downstream Functionalization: N-Alkylation

The primary amine at the C7 position provides a versatile handle for diversification. Reductive amination is preferred over direct alkylation with alkyl halides to avoid over-alkylation (formation of tertiary amines or quaternary salts) and competitive alkylation at the indole N1 position[9].

Protocol: Reductive Amination of 7-Aminoindole [9]

  • Imine Formation: Combine 7-aminoindole (1.0 eq) and the target aldehyde (e.g., benzaldehyde, 1.1 eq) in DCE. Add a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 1 hour. Causality: Acetic acid mildly protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation without degrading the indole core.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12-16 hours. Causality: NaBH(OAc)3 is a mild, sterically hindered reducing agent. It selectively reduces the protonated imine intermediate faster than it reduces the unreacted aldehyde, ensuring high chemoselectivity for the secondary amine.

  • Quench & Isolate: Quench with slow addition of saturated aqueous NaHCO3. Extract with dichloromethane, dry, and purify via silica gel chromatography.

Applications in Medicinal Chemistry and Material Science

The 7-aminoindole motif is a privileged pharmacophore, exhibiting a broad spectrum of biological activities due to its ability to act as both a hydrogen bond donor and acceptor[3].

Table 1: Biological Targets and Applications of 7-Aminoindole Derivatives

Application AreaMechanism of Action / TargetKey Derivative ExamplesReferences
Oncology / Epigenetics Potent inhibition of Histone Deacetylase (HDAC), Protein Kinase C θ (PKCθ), and Aurora Kinase.Unsubstituted 7-aminoindole; N-(7-indolyl)benzenesulfonamides.[2][7]
Infectious Disease (Malaria) Disruption of Plasmodium falciparum replication and parasitemia establishment.N-(3-Trifluoroacetyl-indol-7-yl) acetamides.[3]
Infectious Disease (Bacterial) Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative strains.Trifluoromethyl-substituted amides and pyrroloquinolones based on 7-aminoindole.[10]
Supramolecular Chemistry Strong affinity anion receptors, particularly for dihydrogen phosphate in competitive solvents.7,7′-diamido-2,2′-diindolylmethane derivatives.[4]
Antimicrobial and Antiplasmodial Development

Recent structure-activity relationship (SAR) studies have demonstrated that incorporating electron-withdrawing groups, such as trifluoromethyl (-CF3) or trifluoroacetyl moieties, significantly enhances the antimicrobial and antiplasmodial efficacy of 7-aminoindole derivatives. For instance, N-(3-Trifluoroacetyl-indol-7-yl) acetamides show marked in vitro activity against chloroquine-sensitive P. falciparum (3D7 strain)[3]. Similarly, trifluoromethyl-containing amides derived from 7-aminoindole exhibit pronounced antibacterial activity, overcoming resistance mechanisms in clinically latent microorganisms[10].

Kinase and Epigenetic Inhibition

The spatial geometry of the 7-amino group allows the indole core to anchor deeply within the ATP-binding pockets of kinases (e.g., PKCθ, Aurora kinase) and the active sites of HDACs[2][7]. The NH of the indole and the C7-amino substituent often form a critical bidentate hydrogen-bonding network with the receptor backbone, a feature heavily exploited in modern rational drug design.

Conclusion

The 7-aminoindole scaffold remains a cornerstone in the development of novel therapeutics and functional materials. By leveraging advanced synthetic methodologies like the Wittig/Houben-Hoesch annulation and highly selective functionalization techniques like reductive amination, researchers can access vast chemical space. Understanding the mechanistic causality behind these protocols ensures high-yielding, reproducible access to these high-value molecular targets.

Sources

Methodological & Application

Application Note: Methyl 7-amino-1H-indole-2-carboxylate as a Bifunctional Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(CAS: 167027-29-4) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring an electron-rich C7-aniline and a C2-methyl ester, this intermediate offers orthogonal reactivity that permits sequential functionalization without the need for complex protecting group strategies. This application note details its utility in synthesizing complex pharmacophores, specifically focusing on its role in developing[1] and [2].

Mechanistic Insights & Reactivity Logic

The strategic value of Methyl 7-amino-1H-indole-2-carboxylate lies in the distinct electronic and steric environments of its two functional groups:

  • C7-Amine Reactivity: The amino group at the 7-position is conjugated with the indole aromatic system, rendering it slightly less nucleophilic than aliphatic amines. Consequently, high-efficiency coupling reagents (e.g., HATU) or elevated temperatures in Buchwald-Hartwig aminations are required to drive reactions to completion without epimerizing incoming chiral reagents.

  • C2-Ester Reactivity: The methyl ester is highly stable under standard neutral and mildly acidic conditions but can be selectively saponified using aqueous lithium hydroxide (LiOH). This allows the C7-amine to be functionalized first, followed by C2-deprotection to yield a free carboxylic acid for subsequent amide coupling.

Workflow SM Methyl 7-amino-1H-indole- 2-carboxylate (Bifunctional Core) Amidation Step 1: C7-Amidation (HATU, DIPEA, R-COOH) SM->Amidation Intermediate C7-Amide, C2-Ester Intermediate Amidation->Intermediate Saponification Step 2: C2-Saponification (LiOH, THF/H2O) Intermediate->Saponification Product C7-Amide, C2-Carboxylic Acid (FXR Agonist Precursor) Saponification->Product

Orthogonal functionalization workflow of Methyl 7-amino-1H-indole-2-carboxylate.

Application 1: Synthesis of Farnesoid X Receptor (FXR) Agonist Intermediates

Farnesoid X Receptor (FXR) is a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. Indole-derived FXR agonists have shown significant promise in treating metabolic and liver diseases, such as Non-Alcoholic Steatohepatitis (NASH)[1]. The synthesis of these agonists relies heavily on the sequential C7-amidation and C2-saponification of Methyl 7-amino-1H-indole-2-carboxylate.

FXR_Pathway Agonist Indole-based FXR Agonist (Synthetic Ligand) FXR Farnesoid X Receptor (FXR) Activation Agonist->FXR Ligand Binding RXR Retinoid X Receptor (RXR) Heterodimerization FXR->RXR Dimerization DNA FXR Response Elements (FXRE) Binding RXR->DNA Nuclear Translocation GeneExp Target Gene Expression (SHP, BSEP, FGF19) DNA->GeneExp Transcription Metabolism Bile Acid & Lipid Homeostasis (Therapeutic Effect) GeneExp->Metabolism Physiological Response

Mechanism of action for indole-derived Farnesoid X Receptor (FXR) agonists.

Protocol 1.1: C7-Amidation via HATU Coupling

Causality & Design: Due to the steric hindrance and reduced nucleophilicity of the C7-amine, HATU is selected over traditional EDC/HOBt systems. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation of the deactivated aniline. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered base to deprotonate the carboxylic acid without competing as a nucleophile. Self-Validating System: The reaction is monitored by LC-MS. The disappearance of the starting material (m/z 191.2 [M+H]+) and the appearance of the target mass confirm conversion. A basic aqueous workup removes the acidic byproducts (HOAt), providing a clean crude intermediate.

Step-by-Step Methodology:

  • Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) dropwise and stir the mixture at room temperature for 15 minutes to pre-form the active ester.

  • Add Methyl 7-amino-1H-indole-2-carboxylate (1.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4–6 hours. Monitor progression via LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the C7-amide intermediate.

Protocol 1.2: C2-Ester Saponification

Causality & Design: Saponification of the C2-methyl ester must be achieved without hydrolyzing the newly formed C7-amide. LiOH in a THF/MeOH/H2O solvent system provides the optimal balance. Methanol acts as a phase-transfer agent and accelerates the hydrolysis of methyl esters by facilitating the methoxide/hydroxide equilibrium. Self-Validating System: Upon acidification of the completed reaction mixture to pH 3-4, the target C2-carboxylic acid precipitates out of solution. This phase change serves as a visual validation of success and allows for isolation via simple vacuum filtration, bypassing the need for tedious chromatography.

Step-by-Step Methodology:

  • Dissolve the C7-amide intermediate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H2O (0.1 M concentration).

  • Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq) in one portion.

  • Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (disappearance of the higher Rf ester spot).

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Carefully acidify the aqueous layer to pH 3-4 using 1M HCl dropwise. A white/off-white precipitate will form.

  • Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure C7-amide-1H-indole-2-carboxylic acid[1].

Application 2: Construction of Tricyclic Indole Scaffolds

Beyond linear functionalization, the 7-amino-indole core is a privileged scaffold for synthesizing tricyclic systems, such as pyrroloquinolines and diazine-fused indoles, which are potent phosphodiesterase (PDE) inhibitors[2]. The proximity of the C7-amine to the C2-ester allows for intramolecular cyclization strategies following functionalization at the C7 position. By subjecting the C7-amide to dehydrating conditions (e.g., POCl3) or high thermal conditions (265 °C), researchers can efficiently close the third ring to generate fully functionalized pentacyclic or tricyclic skeletons.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and analytical benchmarks for the orthogonal functionalization of Methyl 7-amino-1H-indole-2-carboxylate.

Reaction StepReagents & SolventsTemp / TimeTypical Yield (%)Analytical Target (LC-MS)
C7-Amidation HATU, DIPEA, DMF25 °C / 4–6 h75–85%[M+H]+ of C7-Amide
C2-Saponification LiOH·H2O, THF/MeOH/H2O25 °C / 2–4 h85–95%[M+H]+ of C2-Acid
Intramolecular Cyclization POCl3 or Thermal (265 °C)Reflux / 12–20 h60–70%[M+H]+ of Tricyclic Core

References

  • Metacrine, Inc. "Farnesoid X receptor agonists and uses thereof". US Patent 10,377,717 B2.
  • Boger, D. L., et al. "Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective". The Journal of Organic Chemistry (2019). URL:[Link]

Sources

Application Note: Chemoselective N-Alkylation Strategies for Methyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold: Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4)

Introduction & Mechanistic Rationale

Methyl 7-amino-1H-indole-2-carboxylate is a highly versatile, bifunctional building block frequently utilized in structure-activity relationship (SAR) campaigns and drug discovery. The structural complexity of this scaffold lies in its two distinct nitrogen atoms, which present a classic challenge in chemoselectivity:

  • N1 (Indole Core NH): A weak acid (pKa ~16) whose acidity is further enhanced by the electron-withdrawing methyl ester at the C2 position.

  • N7 (Exocyclic Primary Amine): An aniline-like nitrogen with a conjugate acid pKa of ~4–5. It is a moderate nucleophile but is not easily deprotonated.

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires exploiting the disparate electronic properties of these two nitrogen centers.

Pathway A: N1-Selective Alkylation To selectively alkylate the N1 position, the protocol must bypass the inherent nucleophilicity of the N7-amine. This is achieved via thermodynamic deprotonation using a strong base (e.g., NaH or Cs₂CO₃)[1]. Deprotonation yields a highly nucleophilic indolide anion. Because the N7-amine remains protonated under these conditions (requiring a pKa >25 for deprotonation), the indolide anion outcompetes the N7-amine for the electrophile, resulting in highly selective N1-alkylation.

Pathway B: N7-Selective Alkylation Direct alkylation of the N7-amine with alkyl halides is notoriously difficult to control, often resulting in over-alkylation (quaternary salts) and competitive N1-alkylation. The field-proven, self-validating approach for N7-functionalization is Reductive Amination [2]. By reacting the scaffold with an aldehyde or ketone under mildly acidic conditions, an imine selectively forms at the primary N7-amine (the N1-indole nitrogen does not form imines). Subsequent in-situ reduction with a mild hydride donor, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), yields the mono-alkylated N7-product without reducing the C2-ester[3][4].

Reaction Parameters & Data Presentation

The following table summarizes the optimized quantitative parameters for divergent chemoselective alkylation of the scaffold.

ParameterPathway A: N1-AlkylationPathway B: N7-Reductive Amination
Target Nitrogen N1 (Indole Core)N7 (Exocyclic Amine)
Primary Reagents NaH (60% dispersion), Alkyl HalideAldehyde/Ketone, NaBH(OAc)₃
Catalyst / Additive NoneGlacial Acetic Acid (0.1 - 1.0 eq)
Optimal Solvent Anhydrous DMF or THFDCE (1,2-Dichloroethane) or DCM
Temperature Profile 0 °C to Room TemperatureRoom Temperature
Chemoselectivity >95% (N1 over N7)>98% (N7 over N1)
Expected Yield 75% – 90%70% – 85%
Primary Risk Ester hydrolysis if water is presentSluggish imine formation with ketones

Pathway Visualization

Chemoselectivity SM Methyl 7-amino-1H-indole-2-carboxylate (Starting Material) CondA Pathway A: Strong Base (NaH, DMF, 0 °C) Electrophile: R-X SM->CondA Deprotonation of Indole N1 (pKa ~16) CondB Pathway B: Reductive Amination (R-CHO, NaBH(OAc)3, DCE) Catalyst: AcOH SM->CondB Nucleophilic attack by Aniline N7 (pKa ~4) ProdA N1-Alkylated Product (1-Alkyl-7-amino-1H-indole-2-carboxylate) CondA->ProdA SN2 Alkylation ProdB N7-Alkylated Product (Methyl 7-(alkylamino)-1H-indole-2-carboxylate) CondB->ProdB Imine Reduction

Divergent chemoselective N-alkylation pathways for Methyl 7-amino-1H-indole-2-carboxylate.

Detailed Experimental Protocols

Protocol A: Chemoselective N1-Alkylation (e.g., Benzylation)

Objective: Synthesis of Methyl 7-amino-1-benzyl-1H-indole-2-carboxylate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

  • Dissolution: Dissolve Methyl 7-amino-1H-indole-2-carboxylate (1.0 mmol, 190.2 mg) in anhydrous DMF (5.0 mL).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48.0 mg) in small portions.

    • Causality Note: H₂ gas will evolve. The 0 °C temperature is critical to prevent base-catalyzed hydrolysis of the C2-methyl ester and to stabilize the indolide anion. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Benzyl Bromide (1.1 mmol, 130 µL) dropwise over 5 minutes.

    • Causality Note: Dropwise addition prevents localized concentration spikes, mitigating the risk of unwanted dialkylation or N7-attack.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC (Hexane/EtOAc 7:3).

  • Workup & Purification: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (10 mL) to neutralize excess NaH. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Chemoselective N7-Alkylation via Reductive Amination

Objective: Synthesis of Methyl 7-(benzylamino)-1H-indole-2-carboxylate.

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL round-bottom flask under N₂, dissolve Methyl 7-amino-1H-indole-2-carboxylate (1.0 mmol, 190.2 mg) and Benzaldehyde (1.1 mmol, 112 µL) in anhydrous 1,2-Dichloroethane (DCE, 10 mL)[2].

  • Acid Activation: Add Glacial Acetic Acid (AcOH, 1.0 mmol, 57 µL).

    • Causality Note: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic N7-amine. Stir at room temperature for 2 hours to ensure complete imine formation.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) portion-wise to the reaction mixture[3].

    • Causality Note: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating power, making it perfectly tuned to reduce imines without reducing the C2-ester or unreacted aldehydes[4].

  • Propagation: Stir the suspension at room temperature for 12–16 hours. Monitor via LC-MS or TLC.

  • Workup & Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL).

    • Causality Note: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride complexes. Extract with DCM (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting & Field-Proven Insights

  • Ester Hydrolysis during N1-Alkylation: If the C2-ester is hydrolyzing to the carboxylic acid, your DMF is likely wet. Ensure the use of strictly anhydrous solvents and fresh NaH. Alternatively, swap NaH for Cesium Carbonate (Cs₂CO₃) at room temperature, which is milder but still effective for N1-alkylation of indoles.

  • Over-alkylation at N7: If dialkylation occurs during reductive amination, verify the stoichiometry of the aldehyde. Do not exceed 1.1 equivalents. Furthermore, ensure the imine formation is complete before adding the reducing agent to prevent the newly formed secondary amine from reacting with excess aldehyde.

  • Sluggish Reductive Amination: If using a ketone instead of an aldehyde, steric hindrance will slow imine formation. In such cases, add a dehydrating agent (e.g., 4Å molecular sieves) or use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid to drive the condensation[3].

References

  • Google Patents. US20080096877A1 - Indole compound.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. Reductive Amination. Retrieved from [Link]

Sources

Amide Coupling Protocols for Methyl 7-amino-1H-indole-2-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methyl 7-amino-1H-indole-2-carboxylate in Modern Drug Discovery

Methyl 7-amino-1H-indole-2-carboxylate is a pivotal structural motif and a versatile building block in medicinal chemistry. Its indole core is a privileged scaffold found in a vast array of biologically active compounds and approved pharmaceuticals. The presence of a primary amino group at the 7-position offers a crucial handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through the formation of amide bonds. This process, known as amide coupling, is one of the most frequently utilized reactions in drug discovery, enabling the synthesis of diverse libraries of compounds for screening and optimization.[1][2]

This guide provides an in-depth exploration of established and field-proven amide coupling protocols tailored for Methyl 7-amino-1H-indole-2-carboxylate. We will delve into the underlying chemical principles, present detailed step-by-step protocols for various coupling reagents, and offer comprehensive troubleshooting advice to navigate potential challenges.

The Chemical Landscape of Amide Bond Formation

The formation of an amide bond involves the condensation of a carboxylic acid and an amine.[2] Due to the relatively low reactivity of carboxylic acids, an activating agent, commonly referred to as a coupling reagent, is required to convert the hydroxyl group of the carboxylic acid into a better leaving group. This activation facilitates the nucleophilic attack by the amino group of Methyl 7-amino-1H-indole-2-carboxylate.

A critical consideration when working with Methyl 7-amino-1H-indole-2-carboxylate is the presence of two nucleophilic nitrogen atoms: the primary amino group at the C7 position and the indole ring nitrogen (N1). While the 7-amino group is generally more nucleophilic and thus more likely to react, reaction conditions must be carefully optimized to ensure chemoselectivity and avoid undesired N1-acylation.[3]

Below is a generalized mechanistic pathway for amide bond formation using a coupling reagent.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine Methyl 7-amino-1H- indole-2-carboxylate Byproduct Byproduct

Caption: Generalized mechanism of amide bond formation.

Recommended Amide Coupling Protocols

The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of the carboxylic acid, desired reaction conditions (temperature, solvent), and the need to suppress side reactions like racemization. Here, we present three robust protocols employing HATU, EDC/HOBt, and T3P, each with distinct advantages.

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[4] It is particularly effective in minimizing racemization of chiral carboxylic acids. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction.

Experimental Protocol:

Materials:

  • Methyl 7-amino-1H-indole-2-carboxylate

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM.

  • Add Methyl 7-amino-1H-indole-2-carboxylate (1.0-1.2 equiv.).

  • Add HATU (1.1-1.2 equiv.) to the solution.

  • Add DIPEA (2.0-3.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the desired amide.

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and Amine in anhydrous DMF/DCM B Add HATU A->B C Add DIPEA B->C D Stir at RT (2-16h) C->D E Monitor by TLC/LC-MS D->E F Dilute with EtOAc E->F G Aqueous Wash (NaHCO3, Brine) F->G H Dry, Filter, Concentrate G->H I Silica Gel Chromatography H->I

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. The urea byproduct of EDC is water-soluble, simplifying purification.[6]

Experimental Protocol:

Materials:

  • Methyl 7-amino-1H-indole-2-carboxylate

  • Carboxylic acid of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM or DMF, add HOBt (1.1-1.2 equiv.).

  • Add Methyl 7-amino-1H-indole-2-carboxylate (1.0-1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1-1.2 equiv.) in one portion.

  • Add DIPEA or Et₃N (2.0-3.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EDC_HOBt_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, HOBt, and Amine in anhydrous DCM/DMF B Cool to 0°C A->B C Add EDC·HCl B->C D Add Base (DIPEA/Et3N) C->D E Warm to RT, Stir (12-24h) D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc F->G H Aqueous Wash (HCl, NaHCO3, Brine) G->H I Dry, Filter, Concentrate H->I J Silica Gel Chromatography I->J

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Protocol 3: T3P-Mediated Amide Coupling

Expertise & Experience: Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that is particularly well-suited for large-scale synthesis due to its high reactivity, excellent yields, and the formation of water-soluble byproducts that are easily removed during workup.[7][8][9] It is also known to effectively suppress epimerization.[8]

Experimental Protocol:

Materials:

  • Methyl 7-amino-1H-indole-2-carboxylate

  • Carboxylic acid of interest

  • T3P® (50% solution in ethyl acetate or DMF)

  • Pyridine or DIPEA

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and Methyl 7-amino-1H-indole-2-carboxylate (1.0-1.2 equiv.) in anhydrous DCM or EtOAc.

  • Add pyridine or DIPEA (3.0-4.0 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5-2.0 equiv.) dropwise over 15-30 minutes, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM or EtOAc.

  • Wash the organic layer sequentially with 10% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

T3P_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid and Amine in anhydrous DCM/EtOAc B Add Base (Pyridine/DIPEA) A->B C Cool to 0°C B->C D Slowly Add T3P® Solution C->D E Warm to RT, Stir (2-12h) D->E F Monitor by TLC/LC-MS E->F G Dilute with DCM/EtOAc F->G H Aqueous Wash (Citric Acid, NaHCO3, Brine) G->H I Dry, Filter, Concentrate H->I J Silica Gel Chromatography I->J

Caption: Workflow for T3P-mediated amide coupling.

Data Summary: Comparison of Coupling Protocols

ParameterHATUEDC/HOBtT3P®
Reagent Type Uronium SaltCarbodiimide/AdditivePhosphonic Anhydride
Equivalents (Reagent) 1.1 - 1.21.1 - 1.21.5 - 2.0
Base DIPEADIPEA / Et₃NPyridine / DIPEA
Typical Solvent DMF, DCMDCM, DMFDCM, EtOAc
Reaction Time 2 - 16 hours12 - 24 hours2 - 12 hours
Byproduct Removal Aqueous WashAqueous WashAqueous Wash
Key Advantages High efficiency, low racemizationCost-effective, water-soluble byproductHigh yields, easy workup, low epimerization
Considerations Higher costPotential for side reactions without HOBtRequires slow addition at low temperature

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the 7-amino group.- Steric hindrance.- Switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature or prolong the reaction time.- Use a more polar aprotic solvent like DMF to improve solubility.
Formation of N1-Acylated Byproduct The indole nitrogen is competing with the 7-amino group as a nucleophile.- Use a base that is less likely to deprotonate the indole N-H (e.g., DIPEA over stronger bases).- Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to coupling, followed by deprotection.
Racemization of Chiral Carboxylic Acids Over-activation or prolonged exposure to basic conditions.- Use a coupling reagent known for low racemization (e.g., HATU, T3P).- Ensure the use of additives like HOBt with carbodiimides.- Perform the reaction at lower temperatures.
Difficult Purification Presence of unreacted starting materials or reagent byproducts.- Ensure a thorough aqueous workup to remove water-soluble impurities.- Optimize the stoichiometry to minimize excess reagents.- Employ a different gradient or solvent system for column chromatography.

Conclusion

The successful amide coupling of Methyl 7-amino-1H-indole-2-carboxylate is a gateway to a vast chemical space of novel and potentially bioactive molecules. By understanding the principles of amide bond formation and selecting the appropriate coupling reagent and conditions, researchers can efficiently synthesize their target compounds. The protocols outlined in this guide for HATU, EDC/HOBt, and T3P provide robust and reliable starting points for these synthetic endeavors. As with any chemical reaction, careful optimization and monitoring are key to achieving high yields and purity.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles.
  • AMRI. (2024). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Retrieved from [Link]

  • BenchChem. (2025).
  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • PMC. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

  • Curia Global. (2024).
  • PubMed. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

  • ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Retrieved from [Link]

  • PMC. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

protecting group strategies for 7-aminoindoles in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protecting Group Strategies for 7-Aminoindoles in Organic Synthesis

Introduction & Strategic Context

7-Aminoindoles are privileged pharmacophores, frequently embedded in the core architectures of potent kinase inhibitors (e.g., PI3Kγ and SYK inhibitors) and advanced anion receptors[1]. Despite their immense utility, the functionalization of 7-aminoindoles presents a classic chemoselectivity challenge. The indole nitrogen (N1) and the exocyclic primary amine (N7) possess diametrically opposed electronic properties. Synthesizing complex derivatives—such as those accessed via the Bartoli indole synthesis[2]—requires a rigorous, orthogonal protecting group strategy to prevent off-target alkylation, acylation, or acid-catalyzed polymerization.

Mechanistic Causality: N1 vs. N7 Reactivity

Understanding the intrinsic reactivity of the 7-aminoindole scaffold is critical for designing a successful protection strategy:

  • The N1 Indole Nitrogen: The N1 proton is weakly acidic (pKa ~16.2), and its nitrogen lone pair is delocalized into the aromatic π-system, rendering it poorly nucleophilic. It requires strong bases (e.g., NaH) for deprotonation before it can react with electrophiles.

  • The N7 Primary Amine: The N7 amine is an aniline-like primary amine. It is highly nucleophilic but sterically encumbered by the adjacent C6 and N1 positions.

The Chemoselectivity Dilemma: If you attempt to protect N1 directly on a 7-aminoindole substrate using a strong base, the highly nucleophilic N7 amine often interferes, leading to complex mixtures and product instability[3]. Therefore, two distinct causal pathways must be employed depending on the target:

  • Kinetic Control for N7: Exploit the inherent nucleophilicity of N7 by using electrophiles without strong bases.

  • The "Masked Amine" Thermodynamic Control for N1: Mask the N7 amine as a nitro group (7-nitroindole). The strongly electron-withdrawing nitro group prevents N7 interference and beneficially increases the acidity of the N1 proton, facilitating clean deprotonation and protection. Note that synthesizing the 7-nitroindole precursor itself often requires N-protection to prevent acid-catalyzed polymerization during nitration[4].

Quantitative Data Summary

Table 1: Physicochemical Properties Governing Chemoselectivity

Reactive Site Functional Group Approx. pKa Nucleophilicity Mechanistic Control Strategy
N1 Indole Nitrogen ~16.2 (Acidic) Low (Delocalized) Thermodynamic: Deprotonation via strong base (NaH) followed by electrophilic trap.

| N7 | Primary Amine | ~4.6 (Conjugate) | High (Localized) | Kinetic: Direct electrophilic attack in neutral or mildly basic conditions. |

Table 2: Orthogonal Protecting Group Matrix

Target Protection Reagent Optimal Conditions Precursor Strategy Deprotection Method
N7-Boc Boc₂O THF, 25 °C, No strong base Direct (7-Aminoindole) Acidic (TFA or HCl in Dioxane)
N1-SEM SEM-Cl NaH, DMF, 0 °C Masked (7-Nitroindole) Fluoride (TBAF) or Acidic (TFA)

| N1-TIPS | TIPS-Cl | NaH, THF, 0 °C | Masked (7-Nitroindole) | Fluoride (TBAF) |

Orthogonal Protection Workflows

OrthogonalProtection SM_Amino 7-Aminoindole N7_Protected N7-Boc-7-aminoindole (N1 Free, N7 Protected) SM_Amino->N7_Protected Boc2O, THF, 25°C (Kinetic/Nucleophilic) SM_Nitro 7-Nitroindole N1_Protected_Nitro N1-SEM-7-nitroindole (Masked N7) SM_Nitro->N1_Protected_Nitro NaH, SEM-Cl, DMF (Thermodynamic/Acidic) Orthogonal_Fully N1-SEM-N7-Boc-7-aminoindole (Fully Protected) N7_Protected->Orthogonal_Fully NaH, SEM-Cl N1_Protected_Amino N1-SEM-7-aminoindole (N1 Protected, N7 Free) N1_Protected_Nitro->N1_Protected_Amino Pd/C, H2, MeOH (Nitro Reduction) N1_Protected_Amino->Orthogonal_Fully Boc2O, THF

Orthogonal protection pathways for N1 and N7 functionalization of 7-aminoindoles.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N7-Boc Protection (Direct Route)

Objective: Selectively protect the N7 primary amine while leaving the N1 indole nitrogen free for subsequent cross-coupling or functionalization. Causality: By avoiding strong bases, the N1 proton remains intact. The N7 amine's inherent nucleophilicity drives the reaction with di-tert-butyl dicarbonate (Boc₂O).

Step-by-Step Methodology:

  • Preparation: Dissolve 7-aminoindole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Add Boc₂O (1.05 eq) dropwise at 0 °C.

    • Self-Validation: A slight evolution of CO₂ gas may be observed, confirming the activation and attack of the Boc anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via TLC (30% EtOAc/Hexane) until the polar starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography.

    • Analytical Validation: ¹H NMR will confirm regioselectivity by showing a highly shielded 9H singlet at ~1.5 ppm (Boc group), a 1H broad singlet at ~6.5 ppm (carbamate N-H), and the crucial preservation of the N1-H broad singlet at >10.0 ppm.

Protocol B: N1-SEM Protection via the Masked 7-Nitroindole Route

Objective: Install a robust SEM group on N1, followed by unmasking the N7 amine. Causality: Direct N1 protection of 7-aminoindole is plagued by competing N7 alkylation. Starting with 7-nitroindole sidesteps this by masking the amine as an electron-withdrawing nitro group, which beneficially increases N1 acidity[3].

Step-by-Step Methodology: Part 1: N1-SEM Protection

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under N₂. Add a solution of 7-nitroindole (1.0 eq) in DMF dropwise.

    • Self-Validation: The solution will immediately transition to a deep red/orange color, visually confirming the formation of the indolide anion. Stir for 30 minutes.

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench carefully with cold water. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Part 2: Nitro Reduction (Unmasking) 4. Reduction Setup: Dissolve the crude N1-SEM-7-nitroindole in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). 5. Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4-6 hours. 6. Filtration: Filter the mixture through a pad of Celite to remove the Pd catalyst.

  • Self-Validation: The filtrate should transition from a vibrant yellow to a colorless or pale brown solution, indicating the loss of the nitro chromophore.

  • Validation: Concentrate to afford N1-SEM-7-aminoindole.

    • Analytical Validation: ¹H NMR will show the disappearance of the N1-H signal, the presence of SEM aliphatic signals (e.g., ~0.0 ppm for TMS, ~3.5 ppm for CH₂), and the appearance of a new 2H broad singlet at ~4.0-5.0 ppm corresponding to the newly unmasked N7 primary amine.

References

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. American Chemical Society / PMC.
  • Applications of Bartoli indole synthesis. Chem. Soc. Rev. / Academia.edu.
  • Synthesis of a Series of Diaminoindoles. American Chemical Society.
  • Technical Support Center: 7-Nitroindole Synthesis. Benchchem.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 7-Aminoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 7-aminoindole moiety is a privileged scaffold in medicinal chemistry and materials science, frequently embedded in kinase inhibitors, antimalarials, and advanced electroluminescent materials[1]. However, the selective functionalization of the C7-primary amine presents a formidable chemoselectivity challenge. The indole core possesses multiple reactive sites: the highly nucleophilic C3 position and the acidic N1-indole proton (pKa ~16.2).

Historically, functionalizing the exocyclic amine required exhaustive and low-yielding protection-deprotection sequences. Today, palladium-catalyzed cross-coupling—specifically the Buchwald-Hartwig amination—has emerged as the premier methodology to construct complex C–N bonds directly on unprotected 7-aminoindoles[2]. This application note provides a comprehensive, causality-driven guide to executing these couplings with high chemoselectivity and yield.

Mechanistic Insights & Causality in Reaction Design

Achieving selective N-arylation at the 7-position without triggering N1-arylation or C3-arylation relies entirely on the precise tuning of the palladium-ligand microenvironment and the basicity of the reaction medium[3].

Ligand Selection and Steric Control

The choice of phosphine ligand is the primary determinant of success:

  • BrettPhos : This highly bulky, electron-rich dialkylbiaryl phosphine is uniquely selective for the monoarylation of primary amines. The extreme steric bulk of BrettPhos tightly controls the palladium center, preventing the coordination of the bulkier secondary N1-indole anion, thereby strongly favoring reductive elimination at the exocyclic C7-amine[2].

  • XPhos : A versatile ligand for standard N-arylation with simple aryl halides. It provides excellent conversion rates but requires careful temperature control to prevent over-arylation[3].

  • Josiphos-type (Pd(dppf)Cl₂) : While occasionally reported for indole N–H coupling, this bidentate ligand often fails to provide the necessary steric crowding to differentiate between the N1 and C7 nitrogens, frequently resulting in complex mixtures or no reaction when applied to unprotected 7-aminoindoles[2].

Base and Solvent Causality

The base must be strong enough to deprotonate the palladium-bound amine intermediate but mild enough to avoid generating a high concentration of the highly nucleophilic N1-indolide anion.

  • Mild Conditions (K₂CO₃ in t-BuOH) : When coupling highly sensitive substrates (like bromoindoles to form diindolylamines), using a mild inorganic base like K₂CO₃ in a protic solvent (t-BuOH) suppresses N1-deprotonation, allowing the BrettPhos-Pd system to operate with near-perfect chemoselectivity[2].

  • Strong Conditions (NaOtBu in Toluene) : For less sensitive, simple aryl halides (e.g., bromobenzene), the stronger base NaOtBu in anhydrous toluene accelerates the catalytic cycle and drives the reaction to completion within hours[3].

Catalytic Workflow & Chemoselectivity

G Start 7-Aminoindole + Aryl Halide (Unprotected N1-H) OxAdd Oxidative Addition [Pd(II) Ar(X)L_n] Start->OxAdd Cat Pd(0)L_n Catalyst (e.g., Pd(OAc)2 / BrettPhos) Cat->OxAdd Coord Amine Coordination & Deprotonation Base: K2CO3 or NaOtBu OxAdd->Coord RedElim Reductive Elimination Steric control by Ligand Coord->RedElim Favored Side N1-Arylation (Minimized by BrettPhos) Coord->Side Disfavored RedElim->Cat Catalyst Regeneration Prod N-Aryl-7-aminoindole (High Chemoselectivity) RedElim->Prod

Chemoselective Palladium-Catalyzed Amination Workflow for 7-Aminoindoles.

Quantitative Optimization Data

The following table summarizes the empirical outcomes of various catalyst/base systems applied to 7-aminoindole cross-coupling, demonstrating the critical nature of condition matching[2],[3].

Amine SubstrateAryl Halide PartnerCatalyst / LigandBaseSolventTemp (°C)Yield / Outcome
7-Aminoindole7-Bromo-3-tert-butylindolePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH10059% (High N7 Selectivity)
7-AminoindoleBromobenzenePd(OAc)₂ / XPhosNaOtBuToluene100>80% (High N7 Selectivity)
7-Aminoindole7-BromoindolePd(dppf)Cl₂NaOtBuDioxane100No Reaction (N.R.)
7-Aminoindole4-ChloroquinazolineHCl (5% cat.)NoneTHF/iPrOHRefluxSₙAr (Alternative to Pd)

Note: The 3-position of bromoindoles is highly reactive to oxidation and electrophilic attack; blocking it with a tert-butyl group significantly improves the bench stability of the resulting diindolylamine products[2].

Experimental Protocols

Protocol A: Synthesis of Diindolylamines via BrettPhos-Mediated Coupling

Designed for highly sensitive coupling partners (e.g., bromoindoles) where minimizing N1-deprotonation is critical[2].

Materials:

  • 7-Aminoindole (1.0 equiv)

  • 7-Bromo-3-tert-butylindole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • BrettPhos ligand (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, finely milled)

  • Anhydrous tert-butanol (t-BuOH), degassed

Step-by-Step Methodology:

  • Atmosphere Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-aminoindole, the bromoindole, Pd(OAc)₂, BrettPhos, and K₂CO₃. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed t-BuOH via syringe.

  • Catalytic Activation: Seal the tube and heat the reaction block to 100 °C. Stir vigorously. The mixture will typically transition from a pale suspension to a dark red/brown solution as the active Pd(0)-BrettPhos complex forms and enters the catalytic cycle.

  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc) after 12 hours. The product diindolylamine will generally elute as a more non-polar, highly UV-active spot compared to 7-aminoindole.

  • Quench and Workup: Upon consumption of the starting material, cool to room temperature. Dilute the mixture with EtOAc and filter through a tightly packed pad of Celite®. Causality: Celite filtration efficiently removes precipitated inorganic salts (KBr) and inactive palladium black, preventing emulsions during aqueous washing.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc) to yield the diindolylamine. Store the product under argon at sub-zero temperatures, as electron-rich diindolylamines can auto-oxidize in ambient air[2].

Protocol B: General N-Phenylation of 7-Aminoindole via XPhos

Designed for robust, standard aryl halides utilizing a stronger base for rapid turnover[3].

Materials:

  • 7-Aminoindole (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, degassed

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox or using standard Schlenk techniques, combine 7-aminoindole, Pd(OAc)₂, XPhos, and NaOtBu in a reaction vessel.

  • Solvent & Electrophile Addition: Add degassed anhydrous toluene followed by bromobenzene. Causality: NaOtBu is highly hygroscopic; adding it under inert conditions prevents the formation of NaOH, which can hydrolyze the aryl halide and poison the catalyst.

  • Heating: Heat the mixture to 100 °C. The reaction is typically complete within 18–24 hours[3].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite®. Wash the organic filtrate with brine to remove residual alkoxide salts, dry over anhydrous MgSO₄, and concentrate.

  • Isolation: Purify the crude dark oil via silica gel chromatography to afford the N-phenyl-7-aminoindole.

References

  • Diindolylamine Preparation and Stability Investigations Source: ACS Omega (NIH/PMC) URL:[Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties Source: Molecules (NIH/PMC) URL:[Link]

Sources

Application Note: Advanced Purification of Methyl 7-amino-1H-indole-2-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4)[1] is a highly valuable bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including broad-spectrum antiviral agents[2]. Structurally, this molecule presents a unique chromatographic challenge. It possesses an electron-withdrawing methyl ester at the C2 position, which stabilizes the indole core, but also features an electron-donating primary amine at the C7 position.

Causality in Chromatography: On a standard normal-phase silica gel matrix, the surface silanol (-SiOH) groups act as strong, acidic hydrogen-bond donors. The C7 primary amine and the indole >NH act as potent hydrogen-bond acceptors and donors, leading to strong adsorption to the stationary phase. If the solvent system is too non-polar, the compound will exhibit severe band tailing or irreversible adsorption. Conversely, a highly polar solvent will cause co-elution with structurally similar impurities.

Therefore, a meticulously controlled gradient of Hexane and Ethyl Acetate (EtOAc) is required to competitively disrupt these hydrogen bonds without compromising resolution[3]. Furthermore, aminoindoles are notoriously susceptible to oxidative degradation; thus, minimizing column residence time via positive-pressure flash chromatography is imperative[4].

Physicochemical & Chromatographic Profiling

Before initiating purification, understanding the physical parameters of the target molecule is critical for predicting its behavior on the column.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValueChromatographic Implication
CAS Number 167027-29-4[1]Reference standard identification.
Molecular Formula C10H10N2O2Defines the polarity and molecular footprint.
Molecular Weight 190.2 g/mol Standard diffusion rate through porous silica.
Functional Groups C2-Ester, C7-Amine, Indole-NHMultiple H-bond donors/acceptors; high risk of tailing on acidic silica[4].
Storage Conditions 2-8°C, Protect from lightIndicates high susceptibility to photo-oxidation; fractions must be concentrated promptly.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system . Each phase contains a built-in quality control (QC) check to verify the success of the step before proceeding.

Phase 1: Sample Preparation (Dry Loading)

Aminoindoles often exhibit poor solubility in the non-polar starting eluent (hexanes), which causes band broadening if wet-loaded.

  • Dissolution: Dissolve the crude mixture in a minimum volume of volatile solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Adsorption: Add Silica Gel 60 (230-400 mesh) to the solution at a 1:3 (sample:silica) mass ratio.

  • Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure.

  • Self-Validation Check: The resulting solid must be a completely free-flowing powder. If it clumps, residual solvent remains, which will locally alter the column's polarity and invalidate the separation.

Phase 2: Column Packing & Equilibration
  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in 100% Hexane.

  • Packing: Pour the slurry into the glass column and apply positive pressure (using inert Argon or Nitrogen) to pack the bed tightly.

  • Loading: Carefully pour the dry-loaded sample powder evenly onto the flat silica bed. Top with a 1 cm layer of washed sea sand to protect the bed.

  • Self-Validation Check: The solvent front must descend perfectly horizontally during equilibration. A skewed front indicates channeling, invalidating the packing integrity.

Phase 3: Gradient Elution

Execute the elution using the optimized gradient profile detailed in Table 2. Apply positive pressure to maintain a flow rate of ~2 inches/minute.

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)Solvent Ratio (Hexane:EtOAc)Purpose & Self-Validation Check
1 - 2100:0Flushes non-polar impurities. Check: Eluent should be UV-inactive.
3 - 590:10Elutes moderately non-polar byproducts.
6 - 880:20Approaches target compound Rf. Check: Monitor closely via TLC.
9 - 1270:30Target compound elutes. Check: Ninhydrin-positive fractions.
13 - 1450:50Flushes remaining highly polar impurities from the column.
Phase 4: Fraction Analysis & Concentration
  • TLC Monitoring: Spot fractions on silica-coated aluminum TLC plates. Develop in 70:30 Hexane:EtOAc[3].

  • Visualization: Inspect under UV light (254 nm). Subsequently, stain the plate with Ninhydrin solution and heat.

  • Concentration: Pool the pure fractions and concentrate via rotary evaporation (water bath < 40°C) to prevent thermal degradation.

  • Self-Validation Check: Only fractions showing a single spot under UV that also turns purple/brown with Ninhydrin are pooled. The dual-verification confirms both purity and the presence of the primary amine.

Visualization of the Purification Workflow

Workflow N1 1. Crude Mixture Methyl 7-amino-1H-indole-2-carboxylate N2 2. Dry Loading Adsorption onto Silica Gel (1:3 ratio) N1->N2 Dissolve in volatile solvent & evaporate to powder N4 4. Gradient Elution Hexane : EtOAc (100:0 to 50:50) N2->N4 Load free-flowing powder N3 3. Column Equilibration Hexane (100%) N3->N4 Prepare stationary phase N5 5. Fraction Collection TLC Monitoring (UV 254 nm & Ninhydrin) N4->N5 Apply positive Argon pressure N6 6. Concentration Rotary Evaporation (< 40°C) N5->N6 Pool dual-validated fractions N7 7. Pure Product Storage at 2-8°C, Protect from Light N6->N7 Desiccate under vacuum

Figure 1: Self-validating flash chromatography workflow for aminoindole purification.

Troubleshooting & Best Practices

  • Severe Band Tailing: While the C2-ester reduces the overall basicity of the indole core, the C7-amine remains highly polar. If severe tailing is observed during the gradient, adding 0.5% to 1% Triethylamine (Et3N) to the eluent can neutralize the acidic silanol sites on the silica gel, forcing the compound into the mobile phase[4].

  • Product Discoloration (Oxidation): Aminoindoles will rapidly oxidize to form dark brown or black polymeric byproducts if left exposed to air or active silica for prolonged periods. Always flush the column with inert gas (Argon/Nitrogen) rather than compressed air, and store the final purified solid at 2-8°C in an amber vial.

References

  • Google Patents. "United States Patent 10,377,717 B2: Methods for treating or preventing NASH". USPTO.
  • Academia.edu / Elsevier. "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives". European Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations". The Journal of Organic Chemistry. Available at:[Link]

Sources

Application Note: Design, Synthesis, and Validation of a 7-Aminoindole-2-Carboxylate Screening Library

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacophore Design

The indole nucleus is a universally recognized privileged scaffold in drug discovery. Specifically, the indole-2-carboxylic acid moiety has demonstrated profound utility across multiple therapeutic areas. It serves as a potent chelator of Mg2+ ions within the active site of HIV-1 integrase, functioning as a highly effective strand transfer inhibitor (INSTI)[1]. Furthermore, derivatives of this class have been identified as selective antagonists for the CysLT1 receptor[2] and as potent agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel[3].

Concurrently, functionalization at the C7 position of the indole ring has yielded significant biological activity. The 7-aminoindole substructure is a validated pharmacophore in the development of antiplasmodial agents[4] and various kinase inhibitors. By designing a screening library around the unified 7-aminoindole-2-carboxylate scaffold, we combine two powerful binding motifs:

  • The C2-Carboxylate/Ester: Acts as a primary hydrogen-bond acceptor or bidentate metal chelator.

  • The C7-Amine: Provides an orthogonal vector for exploring adjacent hydrophobic pockets via amidation, sulfonylation, or Buchwald-Hartwig cross-coupling[5].

Mechanism L1 Indole-2-carboxylate Core L2 Mg2+ Chelation (Active Site) L1->L2 Hydrogen Bonding L5 Target Inhibition (e.g., HIV-1 Integrase) L2->L5 L3 C7-Amino Substituents L4 Hydrophobic Pocket Engagement L3->L4 Steric Fit L4->L5

Caption: Mechanistic rationale for target engagement using the functionalized indole scaffold.

Library Synthesis Workflow

The generation of a high-quality screening library requires a robust, orthogonal synthetic strategy. The workflow below outlines the divergence from a single core scaffold into a highly diverse library.

Workflow N1 Ethyl 7-nitroindole-2-carboxylate (Starting Material) N2 Pd/C, H2 Reduction (Neutral Conditions) N1->N2 Minimizes side reactions N3 Ethyl 7-aminoindole-2-carboxylate (Core Scaffold) N2->N3 Quantitative Yield N4 C7-Diversification (HATU Amidation / Sulfonylation) N3->N4 Electrophile Library N5 C2-Diversification (LiOH Hydrolysis / Coupling) N3->N5 Amine Library N6 High-Throughput QC (LC-MS >95% Purity) N4->N6 N5->N6 N7 Screening Library (Ready for Assay) N6->N7 Self-Validated QC

Caption: Workflow for the parallel synthesis of the 7-aminoindole-2-carboxylate library.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Ethyl 7-aminoindole-2-carboxylate)

Objective: Generate the central scaffold with high purity while preserving the C2-ester. Causality & Expert Insight: Chemical reduction methods (e.g., SnCl2 or Fe/HCl) often require harsh acidic conditions, which can lead to unwanted polymerization, chlorination, or premature hydrolysis of the C2-carboxylate. Catalytic hydrogenation under neutral conditions cleanly yields the 7-amino derivative. The catalyst is easily removed via filtration, streamlining the workflow and preventing transition-metal contamination in downstream biological assays. Steps:

  • Dissolve ethyl 7-nitroindole-2-carboxylate (10 mmol) in anhydrous ethanol (50 mL) within a high-pressure reaction vessel.

  • Purge the vessel with N2 for 5 minutes to displace oxygen.

  • Add 10% Pd/C (10 mol% relative to substrate) carefully under an N2 atmosphere.

  • Pressurize the vessel with H2 gas to 30 psi and stir vigorously at room temperature for 4 hours.

  • Self-Validation Check: Monitor reaction completion via TLC (Hexanes:EtOAc 7:3). The disappearance of the yellow nitro-indole spot confirms complete reduction.

  • Filter the suspension through a pad of Celite, washing with excess ethanol.

  • Concentrate the filtrate in vacuo to yield ethyl 7-aminoindole-2-carboxylate as an off-white solid.

Protocol B: High-Throughput C7-Diversification (Parallel Amidation)

Objective: Generate a diverse array of C7-amides using a 96-well parallel synthesis block. Causality & Expert Insight: The 7-amino group on the indole ring is electronically deactivated due to its conjugation with the electron-rich aromatic system, making it a poor nucleophile compared to aliphatic amines. Using HATU generates a highly reactive HOAt ester intermediate, which overcomes this low nucleophilicity, ensuring high yields without requiring elevated temperatures that could degrade the indole core. Steps:

  • Prepare a stock solution of the core scaffold (0.1 M) and DIPEA (0.3 M) in anhydrous DMF.

  • Dispense 100 µL (10 µmol scaffold) into each well of a 96-well glass-lined reactor block.

  • Add diverse carboxylic acids (12 µmol, 1.2 eq) to individual wells.

  • Initiate the reaction by adding a stock solution of HATU (12 µmol, 1.2 eq) in DMF (50 µL) to each well.

  • Seal the block and agitate at room temperature for 16 hours.

  • Evaporate the solvent using a centrifugal vacuum concentrator.

  • Self-Validation Check (QC): Submit the crude plate for high-throughput LC-MS. Only wells exhibiting >95% purity of the target mass are advanced to the biological screening phase.

Protocol C: Self-Validating Biological Screening Assay

Objective: Evaluate the library for target inhibition (e.g., HIV-1 Integrase or CysLT1) using a robust, self-validating system. Causality & Expert Insight: High-throughput screening is prone to false positives from pan-assay interference compounds (PAINS) or assay drift. A self-validating protocol must incorporate internal mathematical controls (Z'-factor) and reference standards on every single plate to ensure data trustworthiness. Steps:

  • Transfer 50 nL of the purified library compounds (10 mM in DMSO) into a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Include 16 wells of DMSO (Vehicle Negative Control) and 16 wells of a known reference standard (e.g., Raltegravir for INSTI assays, or Montelukast for CysLT1 assays) at an IC100 concentration (Positive Control).

  • Dispense the target enzyme/receptor and substrate mix according to the specific assay requirements.

  • Incubate and read the fluorescence/luminescence signal.

  • Self-Validation Check: Calculate the Z'-factor for the plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay data is strictly rejected if Z' < 0.5, ensuring that the signal window is wide enough to distinguish true hits from background noise.

Quantitative Data: Representative Library Profiling

The following table summarizes representative members of the synthesized library, detailing their physicochemical properties and benchmarked target affinities based on structural precedents[2],[1],[4],[3].

Compound IDC7-Substituent (R1)C2-Substituent (R2)MW (Da)cLogPtPSA (Ų)Primary TargetIC50 (µM)
Lib-001BenzamideEthyl ester308.33.175.4CysLT10.66
Lib-0424-FluorobenzamideFree acid298.22.886.4TRPV10.15
Lib-0873-TrifluoroacetamideEthyl ester300.23.475.4pLDH1.20
Lib-1123,4-DichlorobenzamideFree acid349.13.986.4HIV-1 INT0.13

References[2] Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists

Source: nih.gov URL:[1] Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: nih.gov URL:[4] Title: Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties Source: mdpi.com URL:[5] Title: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes Source: nih.gov URL:[3] Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: mdpi.com URL:

Sources

Application Note: Strategic Utilization of Methyl 7-amino-1H-indole-2-carboxylate in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight, low-complexity chemical starting points that bind to target proteins with high ligand efficiency. Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4) has emerged as a highly privileged scaffold in this domain. This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for deploying this fragment in hit-to-lead campaigns, with a specific focus on kinase and protein-protein interaction (PPI) targets.

Structural Rationale & Mechanistic Value

The architectural design of Methyl 7-amino-1H-indole-2-carboxylate provides a trifecta of binding modalities, making it an ideal core for structure-guided elaboration:

  • Hinge-Binding Anchor (Kinases): The combination of the indole NH and the 7-amino group creates a potent bidentate hydrogen bond donor/acceptor system. In kinase targets such as Spleen Tyrosine Kinase (Syk), the 7-aminoindole motif forms strong, directional hydrogen bonds with the backbone carbonyls of the hinge region (e.g., residues E449 and A451). This specific interaction network confers 1 compared to standard aniline derivatives [1].

  • Hydrophobic Core (PPIs): The planar indole ring efficiently engages in π−π stacking and hydrophobic interactions. In PPI targets like the anti-apoptotic protein Mcl-1, indole-2-carboxylate derivatives effectively occupy the2, providing a rigid core for further functionalization [2].

  • Vector for Elaboration: The C2-methyl ester serves as a critical synthetic handle. It can be readily hydrolyzed to a carboxylic acid to form salt bridges with basic residues (e.g., Arginine/Lysine in the3) or coupled with diverse amines to probe solvent channels [3].

Vector_Growth Core Methyl 7-amino-1H-indole-2-carboxylate (Core Fragment) Hinge 7-Amino & Indole NH (Kinase Hinge H-Bonds) Core->Hinge Anchor Vector Pocket Indole Ring (Hydrophobic/Pi-Pi Stacking) Core->Pocket Affinity Vector Vector C2-Ester Hydrolysis/Amidation (Solvent Channel/S1' Pocket) Core->Vector Growth Vector

Caption: Mechanistic interaction model and vector growth strategy for the 7-aminoindole core.

Physicochemical Profiling

For a fragment to be effective, it must exhibit high ligand efficiency (LE) and favorable physicochemical properties to prevent steric clashes and insolubility during high-concentration screening. Methyl 7-amino-1H-indole-2-carboxylate strictly aligns with Astex's "Rule of 3" (Ro3) [4].

Physicochemical PropertyValueRule of 3 ThresholdCompliance Status
Molecular Weight 190.20 g/mol ≤300 Da✅ Compliant
cLogP (Lipophilicity) 2.03 ≤3 ✅ Compliant
Hydrogen Bond Donors 3 (NH₂, Indole NH) ≤3 ✅ Compliant
Hydrogen Bond Acceptors 4 (N, N, O, O) ≤3 (Often relaxed to 4)☑️ Acceptable
Rotatable Bonds 2 ≤3 ✅ Compliant

Experimental Workflows & Protocols

The following protocols outline a self-validating system for identifying, confirming, and elaborating this fragment.

FBDD_Workflow A Fragment Library (Ro3 Compliant) B Primary Screening (STD-NMR / SPR) A->B C Hit Validation (X-ray Crystallography) B->C D Structure-Guided Elaboration C->D E Lead Compound (High Affinity) D->E

Caption: Strategic FBDD workflow from primary biophysical screening to lead compound elaboration.

Protocol 1: Primary Screening via Saturation Transfer Difference (STD) NMR

Causality: Fragment hits inherently possess low affinity ( Kd​ in the μM to mM range). Traditional biochemical assays often yield false negatives at this stage. STD-NMR detects magnetization transfer from a saturated target protein to the bound fragment, providing direct, biophysical evidence of interaction in solution.

  • Step 1: Prepare a 500 μM stock of Methyl 7-amino-1H-indole-2-carboxylate in deuterated DMSO (DMSO- d6​ ).

  • Step 2: Exchange the target protein (e.g., Syk kinase domain) into an NMR-compatible buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in D₂O).

  • Step 3: Prepare the NMR sample containing 10 μM protein and 500 μM fragment (1:50 ratio). Self-Validation Step: Include a known non-binding reference compound (e.g., sucrose) in the mixture. If the reference compound shows an STD signal, non-specific aggregation is occurring, and the buffer conditions must be optimized.

  • Step 4: Acquire 1D ¹H NMR and STD-NMR spectra using a 600 MHz spectrometer. Calculate the STD amplification factor to quantify binding.

Protocol 2: Hit Validation via X-Ray Crystallography (Soaking)

Causality: To rationally elaborate the C2-ester vector, the exact binding pose must be resolved. Soaking is preferred over co-crystallization for fragments because high ligand concentrations (10–50 mM) are required to drive active site occupancy.

  • Step 1: Grow apo-crystals of the target protein using vapor diffusion.

  • Step 2: Prepare a soaking solution containing the crystallization mother liquor supplemented with 20% (v/v) DMSO and 25 mM of the fragment.

  • Step 3: Transfer apo-crystals into the soaking drop for 2 to 24 hours. Self-Validation Step: Monitor crystal integrity visually. If the crystal cracks, reduce the DMSO concentration or soaking time.

  • Step 4: Cryo-protect and freeze the crystals in liquid nitrogen. Collect diffraction data.

  • Step 5: Solve the structure using molecular replacement. Validate the hit only if the Fo​−Fc​ omit map shows clear, unambiguous electron density for the indole core and the 7-amino group.

Protocol 3: Structure-Guided Chemical Elaboration

Causality: The methyl ester acts as a synthetic placeholder. Hydrolysis to the carboxylic acid allows for parallel amide coupling, projecting new chemical vectors toward solvent-exposed channels or adjacent specificity pockets to exponentially increase affinity.

  • Step 1 (Hydrolysis): Dissolve the fragment in a 1:1 mixture of THF/MeOH. Add 2.0 equivalents of 1M LiOH. Stir at room temperature for 4 hours. Acidify with 1M HCl, extract with ethyl acetate, and concentrate to yield 7-amino-1H-indole-2-carboxylic acid.

  • Step 2 (Amidation): In a parallel synthesizer, react the carboxylic acid with a library of diverse primary/secondary amines using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

  • Step 3 (Validation): Purify via preparative HPLC. Test the elaborated library via Surface Plasmon Resonance (SPR). Self-Validation Step: Analyze the binding kinetics. A successful elaboration must demonstrate a significantly slower off-rate ( koff​ ) compared to the parent fragment, proving that the new amide vector is making productive structural contacts.

References

  • Discovery and Profiling of a Selective and Efficacious Syk Inhibitor.ACS Publications.
  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design.National Institutes of Health (NIH) / PMC.
  • 5BOT: X-RAY Co-structure of MMP-13 with ethyl 5-carbamoyl-1H-indole-2-carboxylate.RCSB Protein Data Bank.
  • CAS 167027-29-4 | Methyl 7-amino-1H-indole-2-carboxylate, Physicochemical Properties.Howei Pharm / Guidechem.

Sources

Application Note: Regioselective C3-Functionalization of Methyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Rationale

Methyl 7-amino-1H-indole-2-carboxylate (CAS: 167027-29-4) is a highly versatile, privileged scaffold frequently utilized in the development of kinase inhibitors and neuroactive therapeutics[1]. However, functionalizing this molecule presents a unique chemoselective challenge due to its electronic topology:

  • The C2-Methyl Ester: Acts as an electron-withdrawing group (EWG), subtly dampening the overall electron density of the pyrrole ring. Despite this, the C3 position retains the highest Highest Occupied Molecular Orbital (HOMO) coefficient, dictating that electrophilic aromatic substitution (EAS) will preferentially occur at C3.

  • The C7-Primary Amine: Acts as a potent, competing nucleophile. If left unprotected, electrophiles intended for the C3 carbon will rapidly react with the C7-amine, leading to off-target N-alkylation, N-acylation, or oxidative degradation.

To achieve high-yielding C3-functionalization, a strategic workflow must be employed: the transient masking of the C7-amine, followed by targeted C3-activation, and subsequent downstream processing.

Strategic Workflow

G SM Methyl 7-amino-1H-indole-2-carboxylate (Highly Nucleophilic C7-NH2) Prot Chemoselective Protection (Boc2O, Et3N) Blocks N-alkylation/oxidation SM->Prot Step 1: Mask C7-Amine Node_C3 C3-Functionalization Hub (Nucleophilic C3 Carbon) Prot->Node_C3 Step 2: Activate Indole Core Rxn1 C3-Carboxylation (Ph3CCO2K, 140°C) Thermodynamic Control Node_C3->Rxn1 CO2 Transfer Rxn2 C3-Aminomethylation (N,O-acetal, Catalyst-Free) Iminium Ion Intermediate Node_C3->Rxn2 Green Chemistry Rxn3 C3-Bromination (NBS, DMF) EAS Mechanism Node_C3->Rxn3 Halogenation

Workflow for the regioselective C3-functionalization of Methyl 7-amino-1H-indole-2-carboxylate.

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high fidelity and reproducibility. Each method includes an In-Process Validation step, ensuring the protocol acts as a self-correcting system before proceeding to downstream isolation.

Protocol A: Chemoselective C7-Amine Protection

Objective & Causality: Converting the highly nucleophilic primary amine into a sterically hindered tert-butyloxycarbonyl (Boc) carbamate neutralizes its nucleophilicity. The bulky Boc group prevents the lone pair on the nitrogen from participating in unwanted side reactions during harsh C3-electrophilic substitutions.

Step-by-Step Methodology:

  • Suspend Methyl 7-amino-1H-indole-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Add Triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

In-Process Validation: Perform a Ninhydrin stain on a silica TLC plate. A negative (colorless/yellow) result confirms the complete consumption of the primary amine. If a purple spot persists, the reaction is incomplete; spike with an additional 0.1 equiv of Boc₂O and stir for 1 hour.

Protocol B: Thermodynamic C3-Carboxylation via CO₂ Transfer

Objective & Causality: Traditional indole carboxylation requires high-pressure CO₂ gas. By utilizing Potassium triphenylacetate (Ph₃CCO₂K) as a dual-function reagent, CO₂ is generated and transferred in situ. Causality dictates that at lower temperatures (50 °C), kinetic N1-carboxylation dominates. By elevating the temperature to 140 °C, the reaction overcomes the activation barrier to form the thermodynamically stable C3-carboxylated product[2].

Step-by-Step Methodology:

  • Charge a pressure-rated reaction vial with the C7-Boc protected indole (1.0 equiv, 1.0 mmol) and Ph₃CCO₂K (2.0 equiv, 2.0 mmol)[2].

  • Add anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Seal the vial and heat the mixture to 140 °C for 16 hours[2].

  • Cool to room temperature. To isolate the corresponding methyl ester, quench directly with Methyl Iodide (MeI, 3.0 equiv) and stir for 2 hours[2].

  • Dilute with Ethyl Acetate, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

In-Process Validation: Analyze the crude mixture via ¹H NMR. The self-validating marker for success is the complete disappearance of the characteristic C3-H proton singlet (typically observed at δ ~7.2–7.5 ppm) and the emergence of a new methyl ester singlet at δ ~3.8 ppm.

Protocol C: Catalyst-Free C3-Aminomethylation

Objective & Causality: Transition-metal-catalyzed functionalizations often leave trace heavy metals, a severe liability in drug development. This protocol utilizes N,O-acetals to generate a highly electrophilic methyleniminium ion in situ without a catalyst. The inherent nucleophilicity of the C3 position drives the nucleophilic addition, aligning with green chemistry principles[3].

Step-by-Step Methodology:

  • Dissolve the protected indole (1.0 equiv, 1.0 mmol) and the selected N,O-acetal (1.2 equiv) in a benign solvent (e.g., Ethanol or Hexafluoro-2-propanol, 0.5 M)[3].

  • Stir the mixture at room temperature for 8–12 hours. The mild conditions prevent the cleavage of the C7-Boc protecting group[3].

  • Evaporate the solvent under reduced pressure.

  • Purify the residue via silica gel chromatography (eluting with Hexanes/Ethyl Acetate).

In-Process Validation: Monitor the reaction via LC-MS. The formation of the product is confirmed by identifying the exact mass shift corresponding to the [M+H]⁺ of the aminomethylated adduct. The absence of multi-alkylated byproducts confirms the regioselectivity of the iminium ion attack.

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the described C3-functionalization workflows, assuming the C7-amine has been successfully protected.

Functionalization TypeReagents & CatalystTemp (°C)Regioselectivity (C3 vs N1)Typical Yield (%)Key Mechanistic Advantage
Bromination NBS, DMF0 to RT>99:185–92%Highly controlled electrophilic aromatic substitution; excellent precursor for Suzuki/Buchwald cross-coupling.
Carboxylation Ph₃CCO₂K, DMF140>95:565–85%Exploits thermodynamic control to force C3-selectivity; avoids hazardous high-pressure CO₂ gas[2].
Aminomethylation N,O-acetal (Catalyst-Free)RT>99:170–88%Generates reactive iminium ions in situ; eliminates transition-metal contamination (Green Chemistry)[3].

References

  • Sigma-Aldrich. "Methyl 7-amino-1H-indole-2-carboxylate | 167027-29-4". Source: sigmaaldrich.com.
  • Perry, G. J. P., et al. "Switchable N–H vs. C3–H carboxylation of indoles using dual-function reagents". Source: rsc.org.
  • Wei, et al. "Green C3-Aminomethylation of Indoles". Source: acs.org.

Sources

Large-Scale Synthesis of Indole-2-Carboxylic Acid Esters: Batch and Continuous Flow Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carboxylic acid esters are privileged pharmacophores and critical synthetic building blocks in drug development, serving as the core scaffold for NMDA receptor antagonists, CB1 allosteric modulators, and various antiviral agents1[1]. While discovery-scale routes often rely on the Hemetsberger-Knittel synthesis (utilizing explosive azidoacrylates), scaling these reactions to multi-kilogram quantities presents severe safety and process engineering bottlenecks2[2].

This Application Note details two field-proven, highly scalable methodologies for the synthesis of ethyl indole-2-carboxylate: an optimized Batch Fischer Indole Synthesis and a modern Reissert-based Continuous Flow Hydrogenation.

Mechanistic & Strategic Rationale

The Batch Fischer Indole Synthesis

The Fischer indolization remains the industrial workhorse due to the commercial availability and low cost of phenylhydrazine and ethyl pyruvate. The reaction proceeds via the formation of an arylhydrazone, which tautomerizes to an ene-hydrazine. A heat- or acid-driven [3,3]-sigmatropic rearrangement follows, cleaving the N-N bond and forming a new C-C bond. Subsequent rearomatization and intramolecular cyclization expel ammonia to yield the indole core.

Causality in Scale-Up: Traditional protocols use polyphosphoric acid (PPA) as both solvent and catalyst. However, PPA's extreme viscosity at ambient temperatures leads to poor mixing, localized hot spots, and dangerous exotherms in large reactors. To mitigate this, our optimized protocol utilizes a biphasic or diluted Lewis acid approach (e.g., anhydrous ZnCl₂ in toluene) to drastically improve mass transfer, heat dissipation, and overall yield 3[3].

FischerMechanism A Phenylhydrazine + Ethyl Pyruvate B Hydrazone Intermediate A->B H+ / -H2O C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat / Acid E Cyclization & Ammonia Loss D->E Rearomatization F Ethyl Indole-2- carboxylate E->F -NH3

Fig 1. Mechanistic pathway of the Fischer indole synthesis from phenylhydrazine and ethyl pyruvate.

The Continuous Flow Reissert Synthesis

The Reissert synthesis involves the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate, followed by nitro reduction and cyclization. In batch, the reduction of the o-nitrophenylpyruvate intermediate is highly exothermic and poses a severe thermal runaway risk upon scale-up.

Causality in Scale-Up: Transitioning this reduction to a continuous flow regime using a packed Pd/C catalyst cartridge fundamentally alters the safety profile. The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat dissipation. Furthermore, operating at a steady state with a mixed H₂-liquid flow stream allows for precise control over residence time, minimizing over-reduction to indoline byproducts4[4].

Process Engineering Workflows

Protocol A: Large-Scale Batch Fischer Indole Synthesis

Self-Validating System: This protocol relies on the stoichiometric precipitation of the intermediate hydrazone to validate the first step, followed by controlled thermal activation.

  • Hydrazone Formation: Charge a 50 L glass-lined reactor with ethanol (20 L) and phenylhydrazine (1.0 equiv). Cool the system to 0 °C. Slowly dose ethyl pyruvate (1.05 equiv) over 2 hours, maintaining the internal temperature below 10 °C to prevent premature decomposition and side-reactions.

  • Isolation & Validation: Stir for 4 hours. The ethyl pyruvate phenylhydrazone will precipitate as a crystalline solid. Filter and wash with cold ethanol. Validation Check: A sharp melting point and LC-MS purity >98% confirm readiness for cyclization. Proceeding with impure hydrazone exponentially increases tar formation.

  • Cyclization: In a separate 100 L reactor, heat a mixture of anhydrous toluene (30 L) and anhydrous ZnCl₂ (2.0 equiv) to 90 °C. Add the validated hydrazone portion-wise over 3 hours. The slow addition controls the exothermic [3,3]-sigmatropic rearrangement.

  • Workup: Quench the reaction by carefully transferring the mixture into 1 M HCl (40 L) to solubilize the zinc salts. Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from heptane/ethyl acetate to yield ethyl indole-2-carboxylate as off-white needles3[3].

FlowReactor A Substrate Reservoir (0.05 M in EtOAc/EtOH) B HPLC Pump A->B D T-Mixer B->D C H2 Gas Generator (100 bar) C->D E Heated Catalyst Cartridge (10% Pd/C, 50 °C) D->E Mixed Stream F Back Pressure Regulator E->F Residence Time: ~2-5 min G Product Collection (Ethyl Indole-2-carboxylate) F->G

Fig 2. Continuous flow setup for the Reissert-based reductive cyclization to indole-2-carboxylates.

Protocol B: Continuous Flow Reissert Hydrogenation

Self-Validating System: Real-time integration of an in-line UV/Vis flow cell allows continuous monitoring of the nitro-aromatic absorbance band (λ ~ 350 nm). A drop in conversion triggers an automatic reduction in the HPLC pump flow rate, establishing a self-correcting feedback loop.

  • Substrate Preparation: Dissolve ethyl 3-(2-nitrophenyl)-2-oxopropanoate (prepared via standard Reissert condensation) in a 1:1 mixture of ethyl acetate and ethanol to achieve a 0.05 M concentration. Causality: This specific solvent blend ensures complete solubility of the starting material while providing sufficient protic character to facilitate the proton transfers required during the intramolecular cyclization step4[4].

  • Reactor Priming: Equip a continuous flow hydrogenation system (e.g., H-Cube Pro or equivalent) with a 10% Pd/C catalyst cartridge (length: 70 mm). Prime the system with the solvent mixture at 3 mL/min.

  • Reaction Parameters: Set the system pressure to 100 bar using an electrolytic H₂ generator. Set the reactor block temperature to 50 °C.

  • Steady-State Operation: Switch the inlet valve to the substrate reservoir. Maintain a flow rate of 3 mL/min. The residence time within the heated catalyst zone is approximately 2-5 minutes.

  • Product Collection: Discard the first 2 reactor volumes (equilibration phase). Collect the steady-state output. The cyclization to ethyl indole-2-carboxylate occurs spontaneously upon reduction of the nitro group to the aniline intermediate.

  • Isolation: Evaporate the solvent under reduced pressure. The high chemoselectivity of the flow process typically yields product with >95% purity, bypassing the need for flash chromatography.

Comparative Analytics: Batch vs. Flow

The following table summarizes the quantitative performance metrics of both methodologies to assist process chemists in selecting the appropriate route based on infrastructure and scale requirements.

ParameterBatch Fischer SynthesisContinuous Flow Reissert Synthesis
Optimal Scale Multi-kilogram (Pilot Plant)Multi-gram to Kilogram (Scale-out)
Key Intermediates Arylhydrazoneo-Nitrophenylpyruvate
Typical Yield 64 – 78%> 90%
Reaction / Residence Time 6 – 12 hours2 – 5 minutes
Primary Safety Hazard Exothermic rearrangement, acid handlingHigh pressure H₂ (mitigated by flow)
Space-Time Yield (STY) ModerateExceptionally High

References

  • Reissert Indole Synthesis using Continuous Flow Hydrogen
  • Working with Hazardous Chemicals - Organic Syntheses: Ethyl indole-2-carboxyl
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).PMC / NIH.
  • Synthesis of Tricyclic Indole-2-caboxylic Acids as Potent NMDA-Glycine Antagonists.

Sources

Microwave-Assisted Synthesis of Indole-2-Carboxylates: Accelerated Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

Indole-2-carboxylates are privileged pharmacophores embedded in numerous biologically active molecules, including CysLT1 selective antagonists for asthma[1], cannabinoid receptor 1 (CB1) allosteric modulators[2], and HIV-1 integrase inhibitors. However, the conventional synthesis of these scaffolds often relies on harsh thermal conditions, prolonged reaction times, and complex purification steps that compromise atom economy and throughput.

As drug discovery demands rapid library generation, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique[3]. By utilizing direct dielectric heating, MAOS allows for the instantaneous superheating of polar solvents and ionic liquids, bypassing the thermal gradients of conventional convection heating[4]. This application note details three field-proven, microwave-accelerated pathways for synthesizing indole-2-carboxylates, providing the mechanistic causality behind each protocol to ensure robust, reproducible, and self-validating workflows.

Synthetic Pathway Selection

The selection of the indolization route depends heavily on the availability of starting materials and the functional group tolerance required for the target analog.

DecisionMatrix Start Target: Indole-2-Carboxylate Cond1 Starting Material: 2-Halo Aryl Aldehyde Start->Cond1 Cond2 Starting Material: α-Azidocinnamate Start->Cond2 Cond3 Starting Material: β-Nitroacrylate Start->Cond3 Path1 CuI /[bmim]OH MW: 50°C, 10 min Cond1->Path1 Path2 Thermolysis (Xylene) MW: 200°C, 10 min Cond2->Path2 Path3 Amberlyst 15 MW: 90°C, 4 hrs Cond3->Path3 Prod1 High Yield, Green Solvent Path1->Prod1 Prod2 Rapid Nitrene Insertion Path2->Prod2 Prod3 Solid Acid Catalyzed Path3->Prod3

Decision matrix for selecting the optimal microwave-assisted synthesis route.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Every reagent and environmental condition serves a specific mechanistic purpose that must be controlled to ensure high fidelity.

Protocol A: CuI-Catalyzed Condensation in Ionic Liquid ([bmim]OH)

This method utilizes the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate[5].

  • Mechanistic Causality: Ionic liquids like 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) possess exceptionally high dielectric constants, making them perfect microwave susceptors[5]. [bmim]OH acts dually as the solvent and the base required to deprotonate the isocyanoacetate. Microwave irradiation accelerates the oxidative addition of the copper catalyst into the aryl halide bond, reducing a multi-hour reaction to minutes[6].

  • Reagents: 2-halo aryl aldehyde (1.0 mmol), ethyl isocyanoacetate (1.1 mmol), CuI (12 mol%), [bmim]OH (2 mL), DMSO (1 mL).

  • Step-by-Step Workflow:

    • Preparation: In a 10 mL microwave-safe quartz vessel, combine the 2-halo aryl aldehyde, ethyl isocyanoacetate, and CuI[6].

    • Solvent Addition: Add [bmim]OH and DMSO. Insight: DMSO is added as a co-solvent to enhance the solubility of the transient Cu(I) intermediate, preventing catalyst precipitation.

    • Deoxygenation (Critical): Purge the vessel with Argon for 5 minutes. Insight: Cu(I) is highly susceptible to oxidation to the catalytically inactive Cu(II) species. Displacing dissolved oxygen ensures the integrity of the catalytic cycle.

    • Irradiation: Seal the vessel and irradiate at 100 W, strictly maintaining the temperature at 50 °C for 10 minutes[5]. Insight: Exceeding 50 °C can lead to the thermal decomposition of the isocyanoacetate, resulting in black, tarry byproducts.

    • Workup: Cool to room temperature and extract with ethyl acetate (3 × 10 mL). The ionic liquid remains in the aqueous phase and can be recycled up to three times without significant loss of activity[5].

Protocol B: Microwave-Assisted Hemetsberger-Knittel (HK) Synthesis

The HK synthesis involves the thermolysis of α-azidocinnamate esters to yield indole-2-carboxylates via a highly reactive nitrene intermediate[4].

  • Mechanistic Causality: Conventional thermolysis requires refluxing in xylene (140 °C) for >2 hours, which often leads to intermolecular dimerization of the nitrene. Microwave irradiation rapidly superheats the system to 200 °C, instantly overcoming the activation energy for N₂ extrusion. This minimizes the residence time of the singlet nitrene, forcing rapid, intramolecular C-H insertion to form the pyrrole ring[7].

  • Reagents: Ethyl 2-azido-3-arylacrylate (0.5 mmol), anhydrous xylene (3 mL).

  • Step-by-Step Workflow:

    • Preparation: Dissolve the α-azidocinnamate ester in anhydrous xylene in a heavy-walled microwave vial[2]. Insight: Trace moisture acts as a competing nucleophile against the electrophilic nitrene, leading to aniline byproducts. Anhydrous conditions are mandatory.

    • Irradiation: Irradiate the mixture at 200 °C for 10 minutes[4].

    • Workup: Concentrate the reaction mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure indole-2-carboxylate.

HKMechanism A α-Azidocinnamate (Z-isomer) B MW Superheating (- N₂) A->B C Singlet Nitrene Intermediate B->C D Intramolecular C-H Insertion C->D E Indole-2-Carboxylate D->E

Mechanistic pathway of the microwave-assisted Hemetsberger-Knittel nitrene insertion.

Quantitative Data & Comparative Analysis

The table below summarizes the operational metrics of the three primary microwave-assisted methodologies, including the Fischer Indole route utilizing β-nitroacrylates[8].

MethodologyStarting MaterialsCatalyst / SolventMW ConditionsYield RangeKey Advantage
Ionic Liquid Condensation 2-Halo aryl aldehyde + Ethyl isocyanoacetateCuI / [bmim]OH + DMSO50 °C, 10 min85 - 97%Mild temperature; recyclable green solvent[5].
Hemetsberger-Knittel α-AzidocinnamateNone / Anhydrous Xylene200 °C, 10 min70 - 90%Catalyst-free; rapid access to substituted indoles[7].
Fischer Indole Synthesis β-Nitroacrylate + ArylhydrazineAmberlyst 15 / Ethanol90 °C, 4 hrs50 - 65%Avoids aqueous workup; utilizes solid acid catalyst[8].

Troubleshooting & Quality Control

To maintain scientific integrity and high yields, monitor the following critical failure points:

  • Incomplete Conversion in HK Route: The starting α-azidocinnamate must be predominantly in the Z-configuration[9]. The E-isomer places the azide group too far from the aromatic ring, preventing efficient C-H insertion and leading to thermal degradation. Verify isomeric purity via ¹H-NMR prior to microwave irradiation.

  • Low Yield in Cu-Catalyzed Route: If the reaction stalls, the CuI has likely oxidized. Ensure the Argon purge is thorough. Furthermore, highly electron-withdrawing groups on the 2-halo aryl aldehyde may slow the oxidative addition; increasing the MW hold time to 15 minutes can drive the reaction to completion[6].

References

  • Gu, Y., & Li, J. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039. 6

  • Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740-1742. 7

  • Palmieri, A., et al. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Molecules, 24(23), 4276. 8

  • Fang, W., et al. (2012). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 55(5), 2246-2255. 1

  • Lu, D., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(11), 4726-4741. 9

  • Porta, R., et al. (2016). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 21(2), 172. 10

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the reduction of methyl 7-nitro-1H-indole-2-carboxylate to its 7-amino counterpart.

Aminoindoles are notoriously sensitive intermediates. This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting strategies and self-validating experimental protocols.

Reaction Workflow & Pitfall Analysis

G SM Methyl 7-nitro-1H-indole-2-carboxylate (Starting Material) PdC Catalytic Hydrogenation (H2, Pd/C, MeOH/THF) SM->PdC Pathway A ChemRed Chemical Reduction (Na2S2O4 or SnCl2) SM->ChemRed Pathway B Product Methyl 7-amino-1H-indole-2-carboxylate (Target Product) PdC->Product Optimal Conditions (>95% Yield) Stall Incomplete Reduction (Hydroxylamine Intermediate) PdC->Stall Catalyst Poisoning ChemRed->Product Mild Conditions (70-85% Yield) ChemRed->Stall Insufficient Equivalents Degradation Oxidative Oligomerization (Dark Byproducts) Product->Degradation O2 Exposure / Light / Acid

Workflow for 7-nitroindole reduction to 7-aminoindole and common yield-limiting pathways.

Diagnostic FAQs & Troubleshooting

Q1: My isolated yield is significantly lower than the crude TLC suggests, and the product turns dark brown or black during concentration. What is happening? Causality & Solution: You are observing oxidative oligomerization. The 7-aminoindole core is highly electron-rich. The amino group at the 7-position acts similarly to an electron-donating aniline, making the indole ring highly susceptible to single-electron oxidation by atmospheric oxygen. This degradation pathway leads to the formation of insoluble, bluish-black polymeric precipitates. Resolution:

  • Perform all workups using degassed solvents.

  • Evaporate solvents under a strict inert atmosphere (Argon/N₂). Due to the inherent instability of the 7-aminoindole core, it is highly recommended to use the crude intermediate immediately in the next synthetic step (e.g., amide coupling) without prolonged storage[1].

Q2: I am using Pd/C catalytic hydrogenation, but the reaction stalls at 50-60% conversion. Adding more H₂ pressure does not help. How do I drive it to completion? Causality & Solution: Stalling in the catalytic hydrogenation of nitroindoles is rarely a pressure issue; it is typically caused by the precipitation of a partially reduced hydroxylamine intermediate that coats and poisons the palladium surface. Resolution:

  • Solvent Optimization: Switch from pure methanol to a THF/Methanol (1:1) blend. The intermediate hydroxylamine is often poorly soluble in pure alcohols and crashes out onto the catalyst. THF ensures complete solvation of all intermediates.

  • Catalyst Loading: Ensure a minimum of 10 wt% of 10% Pd/C relative to the starting material. When properly solvated, this catalytic system can achieve up to 98% yield in just 1.5 hours at ambient temperature[2].

Q3: Our lab lacks high-pressure hydrogenation equipment. What is the most reliable chemical reduction alternative that avoids harsh acidic conditions? Causality & Solution: For environments without Parr shakers or flow reactors, sodium dithionite (Na₂S₂O₄) is the optimal choice. While stannous chloride (SnCl₂) is a classic reducing agent, it requires highly acidic conditions (HCl) that can degrade the acid-sensitive indole core. Resolution: Use a biphasic system of THF and water with sodium dithionite. Dithionite acts as a mild electron donor at near-neutral pH. While isolated yields are typically moderate (approx. 50.5% to 75%) compared to hydrogenation[3], this method completely bypasses the need for specialized equipment and preserves the structural integrity of the indole ring.

Quantitative Method Comparison

To facilitate experimental planning, the following table summarizes the quantitative data and operational trade-offs for the primary reduction methodologies:

Reduction MethodologyReagents & SolventTypical YieldReaction TimePrimary AdvantageKey Technical Pitfall
Catalytic Hydrogenation 10% Pd/C, H₂, MeOH/THF (1:1)90–98%1.5–3 hCleanest impurity profile; highly scalableSusceptible to catalyst poisoning; requires H₂ setup
Dithionite Reduction Na₂S₂O₄, THF/H₂O (1:1)50–75%4–6 hMild, near-neutral pH; no special equipmentAqueous workup can lead to product loss via oxidation
Stannous Chloride SnCl₂·2H₂O, EtOH, HCl70–85%2–4 hHighly robust against starting material impuritiesHarsh acidic conditions risk core degradation
Validated Experimental Protocols

Every protocol below is designed as a self-validating system , embedding visual and chemical checkpoints to ensure you can verify success at each step.

Protocol A: Catalytic Hydrogenation (High-Yield Route)

This is the preferred method for maximum yield and purity, provided inert handling is maintained.

  • Preparation: Dissolve methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in a degassed mixture of THF and Methanol (1:1, 0.1 M concentration).

    • Causality: Degassing the solvent prior to reaction prevents premature oxidation of the newly formed amine. THF prevents intermediate precipitation.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an argon blanket.

    • Validation Checkpoint: The solution should appear as a bright yellow suspension with the black catalyst evenly dispersed.

  • Hydrogenation: Purge the reaction vessel with H₂ gas (balloon or 1 atm pressure) and stir vigorously at ambient temperature for 1.5 to 2 hours.

    • Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane). The reaction is complete when the high-R_f nitro spot is entirely replaced by a lower-R_f, UV-active, and ninhydrin-positive amino spot. The solution color will shift from yellow to pale/colorless.

  • Workup: Filter the mixture through a pad of Celite® under a strict nitrogen blanket to remove the Pd/C[2]. Wash the pad with degassed methanol.

    • Causality: Celite traps the pyrophoric Pd/C safely. The nitrogen blanket is critical here; exposing the high-surface-area 7-aminoindole solution to air during filtration is the #1 cause of yield loss.

  • Isolation: Concentrate the filtrate under reduced pressure at low temperature (<30 °C). Store the resulting solid under argon at -20 °C, protected from light.

Protocol B: Sodium Dithionite Reduction (Equipment-Free Route)

Use this method when hydrogenation is unfeasible.

  • Dissolution: Dissolve methyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in THF (0.1 M concentration).

  • Reduction: Prepare a solution of sodium dithionite (Na₂S₂O₄, 5.0 eq) in water (equal volume to THF). Add the aqueous solution dropwise to the stirring THF solution at room temperature[3].

    • Causality: Dithionite acts as a mild, non-acidic electron source. The biphasic nature requires vigorous stirring to ensure adequate mass transfer between the aqueous reductant and the organic substrate.

  • Reaction Monitoring: Maintain stirring for 4 hours.

    • Validation Checkpoint: The organic layer will gradually lose its intense yellow color.

  • Phase Separation & Wash: Dilute the mixture with degassed ethyl acetate. Separate the organic layer and wash three times with degassed water to remove inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The organic layer must be dried thoroughly; residual water accelerates the oxidative degradation of the aminoindole during the concentration phase.

References
  • Self-association of an indole based guanidinium-carboxylate-zwitterion: formation of stable dimers in solution and the solid state Source: NIH / Beilstein J Org Chem 4

  • WO2013059559A2 - Compounds and methods for enhancing innate immune responses Source: Google Patents 3

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole Source: Benchchem 1

  • Diindolylamine Preparation and Stability Investigations Source: ACS Omega

Sources

Technical Support Center: 7-Aminoindole Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-aminoindole synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex mechanistic bottlenecks researchers face when constructing and functionalizing the 7-aminoindole scaffold.

Due to the unique electronic distribution and steric environment of the indole 7-position, standard synthetic methodologies often yield unexpected side reactions, including regioselectivity failures, premature deprotection, and catalyst poisoning. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure high-fidelity synthesis.

Part 1: De Novo Synthesis & Core Construction FAQs

Q1: Why am I recovering unreacted starting material or excessive aniline byproducts during the Bartoli synthesis of 7-aminoindole precursors?

Mechanistic Cause: The Bartoli indole synthesis (BIS) is the premier route for accessing 7-substituted indoles from ortho-substituted nitroarenes[1]. However, the mechanism strictly requires three equivalents of vinylmagnesium halide. The first equivalent attacks the nitro group, the second facilitates the formation of a nitroso intermediate, and the third acts as a nucleophile/base to drive cyclization. If less than 3 equivalents are used, or if the aromatic ring is highly electron-deficient, the reaction stalls at the nitroso stage or undergoes over-reduction to yield primary aniline side products[2]. Solution: Ensure rigorous exclusion of moisture to prevent Grignard quenching. Maintain the reaction temperature at -40 °C during addition to control the highly exothermic initial attack, then allow it to warm to room temperature. For highly electron-deficient substrates, consider alternative routes such as the Leimgruber-Batcho synthesis.

Q2: My Houben-Hoesch cyclization of pyrrole-3-carboxaldehydes to form substituted 7-aminoindoles stalls at low conversion when using catalytic BF3​⋅OEt2​ . How can I drive this to completion?

Mechanistic Cause: While BF3​⋅OEt2​ is an excellent Lewis acid for mediating the intramolecular Houben-Hoesch cyclization of cis-allylic nitriles into 7-aminoindoles, using it in catalytic amounts leads to product inhibition. The newly formed 7-aminoindole product contains highly Lewis-basic sites (the C7 primary amine and the cyano group) that tightly chelate the boron center, preventing catalytic turnover[3]. Furthermore, ethereal solvents like THF can competitively associate with the Lewis acid[4]. Solution: You must use a stoichiometric excess of the Lewis acid. The optimized, self-validating condition requires 2.5 equivalents of BF3​⋅OEt2​ in a non-coordinating solvent (1,2-dichloroethane) at 90 °C[3].

HoubenHoesch A cis-Allylic Nitrile Precursor B Addition of BF3·OEt2 A->B C Houben-Hoesch Cyclization B->C 2.5 eq BF3·OEt2 in DCE F Solvent Competition: (If THF is used) B->F Avoid Ethereal Solvents D 7-Aminoindole Product C->D Aromatization E Catalyst Poisoning: Lewis Acid Chelation D->E If < 1 eq BF3·OEt2 is used

Figure 1: Mechanistic pathway and side reactions in the Houben-Hoesch cyclization of 7-aminoindoles.

Part 2: Cross-Coupling & Functionalization FAQs

Q3: During the Buchwald-Hartwig amination of 7-bromoindole, I am observing significant N1-arylation and premature deprotection of my TBDMS group. How can I improve C7 selectivity?

Mechanistic Cause: The 7-position of the indole ring is highly sterically hindered. When attempting a palladium-catalyzed Buchwald-Hartwig Amination (BHA) on 7-bromoindole, the sluggish oxidative addition and transmetalation steps at C7 allow competing side reactions to dominate[5]. If the indole N1 position is unprotected, competing N1-arylation occurs. If a tert-butyldimethylsilyl (TBDMS) protecting group is used, the strong bases required for BHA (e.g., NaOtBu ) can cause premature deprotection of the silyl ether, leading to decomposition or subsequent N1-arylation[6]. Solution:

  • Protecting Group Strategy: Abandon TBDMS for this specific workflow. Utilize a more base-stable protecting group such as Tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc)[7].

  • Ligand Selection: If you must use an unprotected 7-bromoindole, switch to a bulky, electron-rich ligand system like BrettPhos or a Josiphos-type ( Pd(dppf)Cl2​ ) catalyst, which have been shown to selectively couple at the aryl halide while tolerating the unprotected indole N-H moiety[5].

Q4: Direct alkylation of 7-aminoindole with alkyl halides is yielding a complex mixture. How do I achieve mono-N-alkylation at the 7-position?

Mechanistic Cause: Direct alkylation using alkyl halides and base (e.g., K2​CO3​ ) proceeds via an SN​2 mechanism. The primary amine at C7 is highly nucleophilic, but once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to rapid over-alkylation (dialkylation)[8]. Additionally, the indole N1 nitrogen can compete as a nucleophile, leading to a mixture of N1-alkylated, C7-monoalkylated, and C7-dialkylated products[9]. Solution: Abandon direct alkylation in favor of Reductive Amination . By pre-forming an imine with an aldehyde and subsequently reducing it with a mild hydride source ( NaBH(OAc)3​ ), you completely bypass the over-alkylation pathway and achieve >95% chemoselectivity for the mono-alkylated C7 product[8].

Alkylation Start 7-Aminoindole Direct Direct Alkylation (Alkyl Halide + Base) Start->Direct Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Reductive Product Mono-N-alkyl-7-aminoindole Direct->Product Minor Yield Side1 Side Reaction: Dialkylation at C7 Direct->Side1 Major Side Product Side2 Side Reaction: Alkylation at N1 Direct->Side2 Competing Nucleophile Imine Imine Intermediate Reductive->Imine Catalytic AcOH Imine->Product Hydride Reduction

Figure 2: Workflow comparison: Direct Alkylation vs. Reductive Amination of 7-aminoindole.

Part 3: Quantitative Troubleshooting Data

Table 1: Summary of Side Reactions and Corrective Parameters
Reaction TypeTarget ProductDominant Side ReactionMechanistic CauseCorrective Action
Bartoli Synthesis 7-Substituted IndolePrimary AnilineOver-reduction by GrignardEnsure exactly 3.0 eq of Vinyl-MgBr; maintain -40 °C[2].
Houben-Hoesch 7-Amino-5-cyanoindoleStalled Conversion (~30%)Lewis Acid Chelation by ProductUse 2.5 eq BF3​⋅OEt2​ ; avoid THF[3].
Buchwald-Hartwig DiindolylamineTBDMS Deprotection / N1-ArylationBase-induced cleavage ( NaOtBu )Use Boc/THP protection OR BrettPhos ligand[6].
Direct Alkylation Mono-N-alkyl-7-aminoindoleDialkylation & N1-AlkylationIncreased nucleophilicity of productSwitch to Reductive Amination workflow[8].

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination of 7-Aminoindole

This protocol ensures mono-alkylation at the C7 amine while leaving the indole N1 position unreacted[8].

  • Imine Formation: To an oven-dried round-bottom flask, add 7-aminoindole (1.0 equiv) and the desired aldehyde (1.1 equiv) dissolved in anhydrous 1,2-dichloroethane (0.2 M).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature under an argon atmosphere for 1 hour to drive imine formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) to the reaction mixture. Note: NaBH(OAc)3​ is preferred over NaBH4​ as it will not reduce the unreacted aldehyde.

  • Monitoring: Stir at room temperature for 12–16 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO3​ . Extract the aqueous layer three times with dichloromethane. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination of Unprotected 7-Bromoindole

This protocol utilizes a specific ligand system to overcome steric hindrance and prevent N1-arylation without requiring a protecting group[5].

  • Preparation: In an oven-dried Schlenk tube, combine 7-bromoindole (1.0 equiv), the desired amine (1.2 equiv), Palladium(II) acetate ( Pd(OAc)2​ , 0.02 equiv), and BrettPhos or XPhos ligand (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Base Addition: Add sodium tert-butoxide ( NaOtBu , 1.4 equiv) under a positive flow of argon.

  • Solvent: Inject anhydrous, rigorously degassed toluene or 1,4-dioxane to achieve a 0.1 M concentration.

  • Coupling: Seal the tube and heat the reaction mixture to 100 °C. Stir vigorously for 18–24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite® to remove palladium black and inorganic salts. Purify via flash column chromatography.

References

  • Dalpozzo, R., et al. "Applications of Bartoli Indole Synthesis." ResearchGate. Available at:[Link]

  • Smith, J., et al. "Diindolylamine Preparation and Stability Investigations." ACS Omega, National Institutes of Health (NIH). Available at:[Link]

  • Cacchi, S., et al. "A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes." Organic Letters, ACS Publications. Available at:[Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 7-Aminoindole-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of performing coupling reactions on 7-aminoindole-2-carboxylate scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N and C-C bond formation on this versatile, yet challenging, heterocyclic system. The inherent functionalities of this molecule—an acidic N-H proton, a nucleophilic amino group, an electron-rich aromatic system, and a sterically demanding carboxylate—present a unique set of challenges that require careful optimization of reaction conditions.

This resource moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play, empowering you to troubleshoot effectively and adapt methodologies to your specific substrates.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is most suitable for functionalizing 7-aminoindole-2-carboxylates?

The choice of reaction depends entirely on the desired bond construction.

  • For C-N Bond Formation (e.g., Arylation of the 7-amino group): The Buchwald-Hartwig amination is the premier choice.[1] It utilizes a palladium catalyst with specialized phosphine ligands to couple the amine with aryl halides or triflates. Careful tuning is required to achieve selectivity for the 7-amino group over the indole N-1 position.

  • For C-C Bond Formation (e.g., Arylation at a halogenated indole position): The Suzuki-Miyaura coupling is the industry standard.[2] This reaction couples an organoboron reagent (like a boronic acid) with a halide or triflate on the indole core, using a palladium catalyst and a base. It is known for its functional group tolerance and generally mild conditions.[3]

  • Alternative Methods: For certain N-arylations, copper-catalyzed conditions (Ullmann-type reactions) can also be effective and may offer complementary reactivity to palladium-based systems.[4]

Q2: Is it necessary to protect the indole N-H or the 7-amino group before running a coupling reaction?

This is a critical consideration. The indole N-H proton is relatively acidic (pKa ≈ 17 in DMSO) and can compete with the 7-amino group or other nucleophiles in the reaction mixture.

  • When to Protect: If you are performing a Suzuki coupling at a different position (e.g., C4-halo), the unprotected N-H can inhibit the catalyst.[3] Similarly, if you want to ensure exclusive reactivity at the 7-amino group during a Buchwald-Hartwig amination, protecting the indole nitrogen (e.g., with a Boc or SEM group) is highly recommended to prevent competitive N-1 arylation.[5]

  • When Not to Protect: In some cases, direct N-H functionalization is the goal. However, achieving selectivity between the N-1 and N-7 positions without a protecting group strategy can be challenging and often results in product mixtures.

Q3: Why is the choice of ligand so critical for these reactions?

The ligand is arguably the most important variable in a palladium-catalyzed cross-coupling reaction. It is not merely a spectator; it directly influences the catalyst's stability, activity, and selectivity.[6]

  • Stabilization: The ligand stabilizes the active Pd(0) species, preventing it from decomposing into inactive palladium black.[6]

  • Promoting Key Steps: Electron-rich, sterically hindered ligands (e.g., biarylphosphines like XPhos, SPhos) accelerate the rate-limiting steps of the catalytic cycle: oxidative addition and reductive elimination.[1][7]

  • Controlling Selectivity: The steric and electronic properties of the ligand dictate which substrates can access the catalytic center, thereby minimizing side reactions. For a substrate like 7-aminoindole-2-carboxylate, a bulky ligand can help prevent coordination of the indole ring itself to the palladium, which could otherwise poison the catalyst.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses common experimental failures in a diagnostic, question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled with significant starting material remaining. What are the first things I should check?

A: Before re-evaluating your core catalytic system, always verify the fundamentals. The majority of failed cross-coupling reactions can be traced back to procedural oversights.

  • Inert Atmosphere Integrity: Palladium(0) catalysts are extremely sensitive to oxygen.[6] Ensure your reaction setup (e.g., Schlenk line or glovebox) is truly inert. Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period.

  • Reagent Purity and Quality:

    • Solvents: Use anhydrous solvents. Water can hydrolyze starting materials and interfere with the base.

    • Ligands: Phosphine ligands are prone to oxidation.[6] Use fresh ligands or store them meticulously under an inert atmosphere.

    • Base: Ensure the base is of high purity and has been handled appropriately (e.g., anhydrous bases should not be exposed to air).

  • Catalyst Activity: Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. If this activation is inefficient, the reaction will not proceed.[7] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that activates more reliably.

Q: I've confirmed my setup is pristine, but the reaction still fails. What's the next step?

A: Now, focus on the chemical components of the reaction. The interplay between the catalyst, ligand, and base is crucial and substrate-dependent.

  • Base Incompatibility: The base is not just a proton scavenger. In Suzuki couplings, it is essential for activating the boronic acid for transmetalation.[8] In Buchwald-Hartwig aminations, it deprotonates the amine.

    • Troubleshooting Step: If using a moderate base like K₂CO₃ fails, switch to a stronger base like K₃PO₄ or Cs₂CO₃, especially for less reactive coupling partners. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like KOtBu or LHMDS may be necessary.

  • Suboptimal Ligand/Catalyst Pairing: There is no universal ligand. A ligand that works for a simple aryl bromide may fail for an electron-rich and sterically hindered substrate like a substituted indole.

    • Troubleshooting Step: Screen a panel of ligands. For Buchwald-Hartwig aminations, start with a range of Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). For Suzuki couplings, SPhos, XPhos, or even simpler ligands like P(t-Bu)₃ can be effective.[3]

Problem Area 2: Catalyst Decomposition

Q: My reaction mixture turned black, and the reaction stopped. What is this black precipitate?

A: The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black," which is simply agglomerated, inactive metallic palladium.[6] This occurs when the ligand fails to adequately stabilize the monoligated Pd(0) species in the catalytic cycle.

  • Common Causes & Solutions:

    • Oxygen Contamination: The primary culprit. Re-verify your inert atmosphere technique.[6]

    • Excessive Temperature: While heat can increase reaction rates, it also accelerates decomposition pathways. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 1:2 Pd:Ligand ratio is common, for challenging substrates, increasing the ligand ratio (e.g., to 1:3) can sometimes improve stability.

    • Poor Ligand Choice: A ligand that is not sterically bulky or electron-donating enough may not provide the necessary stabilization.

Problem Area 3: Side Product Formation

Q: I'm getting my desired product, but it's contaminated with a de-halogenated version of my starting material. How do I prevent this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This often occurs when the transmetalation (in Suzuki reactions) or amine coordination/deprotonation (in Buchwald-Hartwig) is slow relative to competing pathways.

  • Solutions:

    • Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over competing side reactions.

    • Change the Base: A stronger base can accelerate the deprotonation of the amine (Buchwald-Hartwig) or the formation of the active boronate species (Suzuki), helping it compete more effectively.[8]

    • Use a More Electron-Rich Ligand: Ligands that donate more electron density to the palladium center can facilitate the desired reductive elimination step.

Q: In my Suzuki reaction, I'm seeing a significant amount of homocoupled boronic acid (R-R from R-B(OH)₂). What causes this?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen. It can also be a sign that the oxidative addition of the aryl halide to the Pd(0) center is sluggish.

  • Solutions:

    • Rigorous Degassing: This is the most effective solution. Ensure all reagents and the reaction headspace are free of oxygen.

    • Use a More Active Catalyst System: Switching to a more electron-rich and bulky ligand can accelerate the oxidative addition step, allowing it to outcompete the homocoupling pathway.

    • Check Boronic Acid Quality: Over time, boronic acids can dehydrate to form boroxines, which can have different reactivity profiles. Using fresh, high-quality boronic acid is recommended.

Visualizing the Process: Workflows and Mechanisms

A clear understanding of the catalytic cycle and a logical troubleshooting approach are essential for success.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord Amine Coordination [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Coord + HNR'R'' Amido_Complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex + Base - [Base-H]⁺X⁻ (Deprotonation) Amido_Complex->Pd0 (Reductive Elimination) + Product Ar-NR'R'' Desired Product Amido_Complex->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

TroubleshootingWorkflow start Reaction Issue: Low/No Yield or Side Products check_basics Step 1: Verify Fundamentals - Inert Atmosphere? - Anhydrous/Degassed Solvents? - Reagent Purity? start->check_basics problem_solved Problem Resolved check_basics->problem_solved Yes optimize_catalyst Step 2: Optimize Catalytic System check_basics->optimize_catalyst No screen_ligands Screen Ligands (e.g., XPhos, SPhos, RuPhos) optimize_catalyst->screen_ligands Still issues screen_bases Screen Bases (e.g., Cs₂CO₃, K₃PO₄, KOtBu) optimize_catalyst->screen_bases Still issues adjust_temp Adjust Temperature (Try lower temp, longer time) optimize_catalyst->adjust_temp Still issues

Caption: A systematic workflow for troubleshooting coupling reactions.

Optimized Starting Protocols

These protocols serve as robust starting points for your optimization. Always perform reactions on a small scale first.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for coupling an aryl bromide with the 7-amino group of a protected (N-Boc) 7-aminoindole-2-carboxylate.

Materials:

  • N-Boc-7-aminoindole-2-carboxylate derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration)

Procedure:

  • To an oven-dried Schlenk flask under argon, add the indole substrate, aryl bromide, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd₂(dba)₃ catalyst.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is for coupling a 7-amino-4-bromoindole-2-carboxylate with an arylboronic acid.

Materials:

  • 7-Amino-4-bromoindole-2-carboxylate derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dioxane and Water (4:1 mixture, degassed, 0.1 M)

Procedure:

  • To an oven-dried Schlenk flask under argon, add the indole substrate, arylboronic acid, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd(OAc)₂ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data-Driven Optimization: A Screening Guide

When establishing a new coupling reaction, a systematic screen of parameters is essential. The following table provides a template for optimizing a challenging Suzuki coupling.

Table 1: Example Screening Conditions for Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Result
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O80Moderate conversion, some dehalogenation
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2) Dioxane/H₂O80Improved conversion, less side product
3Pd(OAc)₂ (2)XPhos (4) Cs₂CO₃ (2)Dioxane/H₂O80High conversion, clean reaction
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene/H₂O 100 Faster reaction, complete conversion
5P1 Precat. (2)(XPhos)Cs₂CO₃ (2)Toluene/H₂O100Excellent yield, highly reproducible

P1 Precatalyst refers to a second-generation (XPhos) G2 precatalyst.[3]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.

  • MacNeil, S. L., et al. (2019). Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design. ACS Catalysis.

  • BenchChem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.

  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.

  • Antilla, J. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.

  • Jin, X., et al. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. Angewandte Chemie International Edition.

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Technical Support Center: Purification of Polar 7-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This technical portal provides researchers, chemists, and drug development professionals with causality-driven troubleshooting, validated protocols, and expert FAQs for handling the unique challenges associated with 7-aminoindole derivatives.

Core Principles: The Chemistry Behind the Challenge

To successfully purify 7-aminoindoles, one must first understand the molecular causality behind their problematic behavior during chromatography:

  • The Amphoteric Dilemma: 7-aminoindoles possess an electron-rich, mildly acidic indole nitrogen and a highly basic primary amine at the 7-position. This dual nature causes unpredictable retention on standard stationary phases.

  • Silanol Interactions (The "Streaking" Effect): Uncapped, acidic silanol groups (Si-OH) on normal-phase silica gel strongly bind the basic 7-amino group via ion-exchange and hydrogen bonding. This leads to severe band broadening, streaking, and irreversible adsorption[1].

  • Oxidative Degradation: The electron-rich indole core, further activated by the electron-donating 7-amino group, is highly susceptible to auto-oxidation. Exposure to air and light during prolonged column runs often results in the formation of purple or black degradation products[2].

Troubleshooting & FAQs

Q: My 7-aminoindole streaks severely on standard silica gel, and I lose most of my yield. How can I improve recovery? A: Standard normal-phase silica is acidic and acts as an ion-exchanger for basic amines. Solution: Switch to Reverse-Phase (RP) C18 chromatography or Amine-functionalized (NH2) silica . If you must use standard normal-phase silica, pre-treat the column by flushing it with 1–2% triethylamine (TEA) or ammonium hydroxide in your mobile phase to neutralize the acidic silanols[1]. However, RP-HPLC is the gold standard for polar basic heterocycles.

Q: I am using a C18 column, but my 7-aminoindole elutes in the void volume. Why isn't it retaining? A: In acidic or neutral mobile phases (e.g., 0.1% Formic Acid), the 7-amino group is protonated (ionized), rendering the molecule highly hydrophilic and poorly retained on a hydrophobic C18 stationary phase[3]. Solution: Adjust the mobile phase pH to basic conditions (pH 8.0–10.0) using volatile buffers like 10 mM ammonium formate or ammonium hydroxide[4]. This suppresses the ionization of the amine, increasing the molecule's hydrophobicity and C18 retention. Ensure your C18 column utilizes hybrid-silica particles that are stable at high pH[3].

Q: My purified fractions turn from pale yellow to dark purple/black during solvent evaporation. What is happening? A: This is a classic sign of oxidative degradation. 7-aminoindoles are highly air- and light-sensitive[2]. Solution: Perform all chromatography with degassed solvents. Evaporate fractions immediately under reduced pressure at temperatures below 30°C. Backfill your rotary evaporator with Argon or Nitrogen, and store the final product under an inert atmosphere at -20°C in the dark[2].

Q: Are there alternative methods if both Normal Phase and standard C18 fail? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for highly polar basic analytes that fail to retain on C18[4]. HILIC utilizes a polar stationary phase with an organic-rich mobile phase, providing orthogonal selectivity for basic heterocycles.

Validated Methodologies

Protocol: High-pH Reverse-Phase Purification of 7-Aminoindoles

This self-validating protocol utilizes pH control to enforce the neutral state of the amine, ensuring sharp peak shapes and high recovery[4].

Step 1: Mobile Phase Preparation & Degassing

  • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 8.5 using Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Causality: High pH keeps the 7-amino group deprotonated, maximizing hydrophobic interaction with the C18 phase.

  • Action: Degas both solvents by sparging with Nitrogen for 15 minutes to prevent on-column oxidation of the indole.

Step 2: Column Equilibration

  • Equilibrate a high-pH stable hybrid C18 column with 95% A / 5% B for 5 column volumes (CV).

Step 3: Sample Loading & Gradient Elution

  • Dissolve the crude 7-aminoindole in a minimal volume of DMSO or 5% B. Inject onto the column.

  • Run a shallow gradient from 5% B to 60% B over 20 CVs.

  • Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. The target compound should elute as a sharp, symmetrical peak. Tailing indicates the pH is not high enough to fully suppress ionization.

Step 4: Anaerobic Concentration

  • Collect fractions into tubes pre-purged with Argon.

  • Immediately concentrate under reduced pressure (bath temperature < 30°C). Shield the flask from ambient light using aluminum foil.

  • Lyophilize the remaining aqueous layer to remove volatile buffer salts, yielding the pure, stable product.

Quantitative Data: Chromatographic Performance Comparison

The following table summarizes the expected quantitative performance of various chromatographic modes for basic indole derivatives based on empirical data[1][4].

Chromatography ModeStationary PhaseMobile Phase ConditionsAnalyte StateRetention / Peak ShapeExpected Recovery
Normal Phase Bare Silica (Si-OH)Hexane / EtOAcNeutralPoor (Severe Streaking)< 40%
Normal Phase (Modified) Bare SilicaHexane / EtOAc + 1% TEANeutralModerate (Tailing)60–70%
Reverse Phase (Low pH) Standard C18H2O / MeCN + 0.1% FAProtonated (Cation)Poor (Elutes in Void)> 90% (Impure)
Reverse Phase (High pH) Hybrid C18H2O / MeCN + NH4OH (pH 9)NeutralExcellent (Sharp Peaks)> 90%
HILIC Amide/ZwitterionicMeCN / H2O + NH4OAcProtonated (Cation)Excellent (Orthogonal)> 85%

Visual Workflow: Purification Decision Matrix

G start Crude 7-Aminoindole tlc Assess Polarity start->tlc np_fail Streaking on Silica? tlc->np_fail rp_path Reverse-Phase (C18) pH > 8.0 (NH4OH) np_fail->rp_path Yes np_path Amine-Functionalized Silica DCM / MeOH np_fail->np_path No degas Evaporate < 30°C Inert Atmosphere (Ar/N2) rp_path->degas np_path->degas pure Pure 7-Aminoindole degas->pure

Decision matrix for the chromatographic purification of 7-aminoindoles.

References

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Reddit.1

  • 7-Aminoindole | 5192-04-1 - ChemicalBook. ChemicalBook.2

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. National Institutes of Health (NIH).4

  • Polar Compounds | SIELC Technologies. SIELC Technologies.3

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Waters Corporation.

Sources

Technical Support Center: 7-Aminoindole Deprotection & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole chemistry. 7-Aminoindoles are highly privileged scaffolds in drug discovery, frequently utilized as kinase inhibitors, antitumor agents, and anion receptors[1]. However, the electron-rich nature of the indole core—amplified by the electron-donating 7-amino group—makes protecting group removal notoriously difficult. The proximity of the 7-position substituent to the N1 position introduces severe steric hindrance, often leading to sluggish deprotection, incomplete reactions, or catastrophic side reactions[2].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to achieve clean, high-yield deprotection.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: During N-Boc deprotection of my 7-aminoindole, I observe multiple higher-molecular-weight byproducts. What is happening and how do I prevent it?

  • Causality: The standard deprotection of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) generates a highly reactive tert-butyl cation[3]. Because the 7-aminoindole system is extremely electron-rich, the C3 position acts as a powerful nucleophile. The tert-butyl cation rapidly alkylates the C3 position via electrophilic aromatic substitution before the cation can be neutralized.

  • Solution: You must alter the reaction kinetics or chemically trap the cation.

    • Scavenger Addition: Add a large excess of a cation scavenger such as triethylsilane (Et₃SiH) or anisole to the TFA/DCM mixture. The scavenger outcompetes the indole C3 position for the tert-butyl cation[3].

    • Orthogonal Reagents: Switch to a milder Lewis acid approach, such as TMSOTf with 2,6-lutidine (see Protocol 1). This mechanism cleanly removes the Boc group via a silyl carbamate intermediate without ever generating a free tert-butyl carbocation.

Q2: I am trying to remove an N-Silyl (TBDMS or SEM) group from my 7-aminoindole, but the reaction is incomplete even after 24 hours. Why?

  • Causality: The 7-amino group exerts massive steric hindrance on the adjacent N1 position[2]. This steric bulk physically blocks the approach of bulky deprotecting agents (like TBAF) to the silicon atom. Furthermore, prolonged exposure to basic fluoride sources can lead to the decomposition of the electron-rich indole core[3].

  • Solution: For SEM groups, abandon bulky fluoride sources and switch to Lewis acid-mediated cleavage using MgBr₂ in ether/DCM. MgBr₂ coordinates to the SEM oxygen, facilitating cleavage under mild kinetic control and bypassing the steric clash[3].

Q3: My 7-aminoindole turns black and decomposes immediately after deprotection. How can I isolate it?

  • Causality: Free 7-aminoindoles are highly susceptible to air-oxidation. The electron-donating 7-amino group drastically raises the Highest Occupied Molecular Orbital (HOMO) energy of the indole system, making it extremely prone to oxidative dimerization or degradation into complex oligomers upon exposure to atmospheric oxygen.

  • Solution: Perform the deprotection in strictly degassed solvents under an argon atmosphere. Do not attempt to isolate the free base via prolonged aqueous workups. Instead, isolate the product as an HCl or TFA salt. Protonating the amine lowers the electron density of the aromatic ring, creating a self-validating, stable solid that resists oxidation.

Q4: Is there a protecting group specifically recommended for 7-substituted indoles to avoid these issues?

  • Causality: Yes, the N-pivaloyl group is highly effective. It offers robust protection against C-H functionalization and Buchwald-Hartwig cross-coupling conditions[1]. While standard basic hydrolysis fails due to steric shielding from the 7-position, using Lithium Diisopropylamide (LDA) drives quantitative deprotection via nucleophilic acyl substitution, tolerating a wide variety of functional groups[4].

Section 2: Quantitative Data: Protecting Group Comparison for 7-Aminoindoles
Protecting GroupStandard Cleavage ReagentSteric Hindrance at N1 (C7 Impact)Primary Side Reaction RiskRecommended Optimization
Boc TFA / DCMModerateC3-Alkylation (tert-butyl cation)Use TMSOTf/2,6-Lutidine or Et₃SiH scavenger[3]
SEM TBAF / THFHighF⁻ mediated decompositionUse MgBr₂ in DCM/Ether at 0 °C[3]
Pivaloyl NaOH / MeOHVery HighIncomplete cleavageUse LDA (2.5 eq) in THF at 40 °C[4]
TBDMS TBAF / THFHighRe-protection / sluggish kineticsReflux required; monitor closely via LC-MS[2]
Section 3: Self-Validating Experimental Protocols
Protocol 1: Cation-Free N-Boc Deprotection (TMSOTf Method)
  • Objective: Remove the N-Boc group without inducing C3-alkylation by the tert-butyl cation.

  • Causality: Using TMSOTf instead of TFA shifts the mechanism from generating a free tert-butyl carbocation to forming a silyl carbamate intermediate that collapses smoothly, preventing electrophilic attack on the electron-rich C3 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-Boc-7-aminoindole in anhydrous DCM (0.1 M) under a strict argon atmosphere. Rationale: Argon prevents oxidative degradation of the resulting free amine.

  • Base Addition: Add 3.0 eq of 2,6-lutidine and stir for 5 minutes at 0 °C.

  • Deprotection: Dropwise add 2.0 eq of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Visual Cue: A slight exotherm may occur, and the solution will turn pale yellow.

  • Validation (IPC): After 2 hours at room temperature, quench a 10 µL aliquot in MeOH and analyze via LC-MS.

    • Self-Validation Checkpoint: The mass should shift by -100 Da (loss of Boc). The absence of a +56 Da peak confirms no tert-butyl alkylation occurred.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM. To prevent auto-oxidation during storage, bubble anhydrous HCl gas through the organic layer to precipitate the 7-aminoindole hydrochloride salt.

Protocol 2: LDA-Mediated N-Pivaloyl Cleavage for Sterically Hindered Systems
  • Objective: Remove the highly robust N-pivaloyl group from 7-substituted indoles where standard hydrolysis fails[4].

  • Causality: The 7-amino group sterically blocks the N1 carbonyl from nucleophilic attack by hydroxide. Lithium diisopropylamide (LDA) acts as a potent, less solvated nucleophile at elevated temperatures to attack the sterically hindered carbonyl, releasing the indole anion[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-Pivaloyl-7-aminoindole in anhydrous THF (0.2 M) under argon.

  • Reagent Addition: Cool to -78 °C and slowly add 2.5 eq of freshly prepared LDA (1.0 M in THF/hexanes).

    • Visual Cue: The solution turns deep orange/red, indicating deprotonation and intermediate formation.

  • Thermal Activation: Warm the reaction to 40–45 °C and stir for 40 to 90 hours. Causality: The extreme steric hindrance at the 7-position necessitates prolonged heating to achieve complete acyl transfer[4].

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Checkpoint: The starting material (high Rf) must completely disappear. A mid-Rf, highly UV-active fluorescent spot indicates the free indole.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to protonate the indole anion. Extract with EtOAc and purify via silica gel chromatography.

Section 4: Visualizing the Deprotection Strategy

G Start 7-Aminoindole Deprotection Strategy Boc N-Boc Group Start->Boc Piv N-Pivaloyl Group Start->Piv SEM N-SEM / Silyl Start->SEM Boc_Issue Risk: C3-Alkylation (t-Butyl Cation) Boc->Boc_Issue Piv_Issue Risk: Steric Hindrance from C7-Amine Piv->Piv_Issue SEM_Issue Risk: F- mediated Decomposition SEM->SEM_Issue Boc_Sol Solution: TMSOTf or Et3SiH Scavenger Boc_Issue->Boc_Sol Piv_Sol Solution: LDA (2 eq) in THF at 40°C Piv_Issue->Piv_Sol SEM_Sol Solution: MgBr2 Kinetic Control SEM_Issue->SEM_Sol

Decision tree for mitigating side reactions during 7-aminoindole deprotection based on group type.

Section 5: References
  • [4] Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI Molecules. Available at: [Link]

  • [2] Diindolylamine Preparation and Stability Investigations. ACS Omega (NIH/PMC). Available at:[Link]

  • [1] A Direct Access to 7‑Aminoindoles via Iridium-Catalyzed Mild C−H Amidation of N‑Pivaloylindoles with Organic Azides. Organic Letters (ACS Publications). Available at:[Link]

Sources

Technical Support Center: Troubleshooting 7-Aminoindole Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 7-aminoindole and its derivatives. As a highly versatile building block in medicinal chemistry—frequently utilized in the synthesis of kinase inhibitors and GPCR ligands—7-aminoindole presents notorious handling challenges. Its dual capacity for hydrogen bonding and its electron-rich nature often lead to severe solubility bottlenecks and oxidative instability during synthesis and biological evaluation.

This guide is engineered by senior application scientists to provide you with mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these physicochemical hurdles.

Diagnostic Workflow: Solubility Optimization

The strategy for solubilizing 7-aminoindole strictly depends on your downstream application. Use the decision matrix below to identify the optimal intervention pathway for your specific workflow.

G Start 7-Aminoindole Solubility Issue App Determine Downstream Application Start->App Org Organic Synthesis (Cross-Coupling, etc.) App->Org Aq Aqueous Media (Biological Assays) App->Aq Solvent Switch to Polar Aprotic (DMSO, DMF, MeCN) Org->Solvent pH Adjust pH < 4 (Form HCl Salt) Aq->pH Temp Elevate Temperature (60-80°C) Solvent->Temp If still insoluble Protect Derivatization (Boc, TBDMS, t-Butyl) Temp->Protect If persistent Cosolvent Add Co-solvent/Surfactant (5% DMSO or Tween-20) pH->Cosolvent If pH sensitive

Fig 1. Diagnostic workflow for resolving 7-aminoindole solubility based on application.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 7-aminoindole crash out of solution when I switch from DMSO to DCM or EtOAc? A1: The poor solubility of 7-aminoindole in non-polar or weakly polar organic solvents is driven by its high crystal lattice energy. The molecule possesses both a hydrogen-bond donating indole NH and a primary amine ( −NH2​ ) at the 7-position. This creates a dense, intermolecular hydrogen-bonding network. Polar aprotic solvents like DMSO and DMF can disrupt these networks by acting as strong H-bond acceptors, whereas solvents like DCM cannot[1]. Furthermore, 7-aminoindole intermediates are notoriously insoluble and frequently precipitate prematurely during standard aqueous workups[2].

Q2: I am running a palladium-catalyzed Buchwald-Hartwig amination, but my 7-aminoindole starting material and products are precipitating as a dark mass. How can I fix this? A2: The cross-coupling products of 7-aminoindole (such as diindolylamines) are highly insoluble and prone to rapid oxidative oligomerization, often forming bluish-black precipitates in ambient conditions[3]. To mitigate this, you must disrupt the planarity and H-bonding potential of the system. We recommend protecting the indole nitrogen with a bulky group (e.g., TBDMS) or installing a tert-butyl group at the 3-position via electrophilic aromatic substitution prior to the coupling step[4].

Q3: How do I prepare aqueous stock solutions for in vitro kinase assays without the compound precipitating? A3: As a free base, 7-aminoindole is practically insoluble in neutral water[5]. You can drastically increase its aqueous solubility by protonating the primary amine to form an ammonium salt. Lowering the pH of your aqueous medium to <4 will achieve this protonation, leveraging strong ion-dipole interactions with water[1]. If your biological assay cannot tolerate acidic conditions, prepare a concentrated stock in 100% DMSO and dilute it into the assay buffer containing a surfactant (e.g., 0.1% Tween-20) immediately before use.

Q4: Why does my 7-aminoindole solution turn dark purple/brown over time? A4: Unprotected electron-rich aminoindoles are highly sensitive to light and air. They tend to undergo rapid oxidative dimerization and decomposition[6]. Solutions should always be freshly prepared, sparged with an inert gas (argon or nitrogen), and stored in amber vials[5].

Quantitative Solubility Data

The following table summarizes the solubility behavior of 7-aminoindole across various solvent systems, providing the thermodynamic and mechanistic rationale for each observation.

Solvent SystemTemp (°C)Additive / ConditionApparent SolubilityMechanistic Rationale
Water (Neutral) 25None< 1 mg/mL (Insoluble)High crystal lattice energy; lack of H-bond disruption[5].
Water (Acidic) 25pH < 4 (HCl)> 50 mg/mL (Highly Soluble)Formation of ammonium salt; strong ion-dipole interactions[1].
Dichloromethane 25None< 5 mg/mL (Poor)Inability to accept/donate H-bonds to disrupt solute networks.
DMSO / DMF 25None> 20 mg/mL (Soluble)Strong H-bond acceptors disrupt intermolecular amine-indole bonds.
Toluene 80None~ 10 mg/mL (Moderate)Thermal energy overcomes lattice energy; prone to precipitation upon cooling.
THF 251.1 eq Boc₂O (Post-rxn)> 100 mg/mL (Highly Soluble)Covalent masking of primary amine eliminates H-bond donor capacity.

Validated Experimental Protocols

Do not rely on brute-force heating to dissolve 7-aminoindole, as this accelerates oxidative degradation. Instead, utilize the following self-validating chemical interventions.

Protocol A: Synthesis of 7-Aminoindole Hydrochloride Salt (For Aqueous Assays)

Objective: Convert the lipophilic free base into a highly water-soluble ammonium salt for biological testing.

  • Preparation: Suspend 7-aminoindole (1.0 eq, typically 500 mg) in 10 mL of anhydrous diethyl ether ( Et2​O ) in a flame-dried round-bottom flask. Purge the system with argon for 5 minutes.

    • Causality: Argon displacement prevents the oxidative degradation (darkening) of the electron-rich amine during manipulation[6].

  • Acidification: Cool the suspension to 0 °C using an ice bath. Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise while stirring vigorously.

  • Self-Validation Check: A white to off-white precipitate (the HCl salt) should form immediately upon addition. Diagnostic: If the solution turns dark brown or purple, oxidation has occurred, indicating that the starting material was likely compromised by air exposure prior to the reaction.

  • Isolation: Filter the precipitate rapidly under a stream of nitrogen using a Schlenk frit or a standard Buchner funnel. Wash the filter cake with cold anhydrous Et2​O (2 × 5 mL) and dry under high vacuum for 4 hours. Store the resulting solid at -20 °C, protected from light[5].

Protocol B: N-Boc Protection of the Primary Amine (For Organic Synthesis)

Objective: Mask the primary amine to eliminate intermolecular hydrogen bonding, dramatically enhancing solubility in halogenated and non-polar organic solvents.

  • Dissolution: Dissolve 7-aminoindole (1.0 eq) in anhydrous THF (0.2 M concentration).

    • Causality: THF provides moderate initial solubility for the free base and is perfectly compatible with the mild basic conditions required for Boc protection.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Attach a reflux condenser and stir the mixture at 60 °C for 4-6 hours under nitrogen.

    • Causality: Mild heating provides the thermodynamic energy necessary to keep the transient free base in solution until it is fully converted to the highly soluble protected intermediate[1].

  • Workup & Self-Validation Check: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (typically 10-20% EtOAc in Hexanes).

    • Diagnostic: Spot the crude mixture on a TLC plate alongside the starting material. The N-Boc protected product will exhibit a significantly higher Rf​ value (e.g., ~0.6) compared to the baseline-sticking free base (e.g., ~0.1), validating successful derivatization and the corresponding drop in polarity.

Sources

minimizing dialkylation in N-alkylation of 7-aminoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of 7-aminoindoles.

The 7-aminoindole scaffold presents a classic chemoselectivity dilemma: it contains both a pyrrole-type indole nitrogen (N1) and an exocyclic primary amine (N7). While N7 is the kinetically favored nucleophile under neutral conditions, its monoalkylated derivative is intrinsically more nucleophilic than the starting material. This electronic shift almost inevitably leads to over-alkylation (dialkylation) when using standard alkyl halides.

This guide provides field-proven, self-validating troubleshooting strategies to help you achieve strict mono-N-alkylation at the 7-position.

Strategic Decision Matrix

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway based on your available alkyl source.

DecisionTree Start Goal: Mono-N-Alkylation of 7-Aminoindole Q1 What is your alkylating agent? Start->Q1 Aldehyde Aldehyde / Ketone Q1->Aldehyde Alcohol Primary Alcohol Q1->Alcohol Halide Alkyl Halide Q1->Halide Reductive Reductive Amination (NaBH(OAc)3, DCE) Highly Selective Aldehyde->Reductive Preferred Borrowing Borrowing Hydrogen (Ir-Catalyst, Base) Green & Selective Alcohol->Borrowing Catalytic Protection TFA Protection Route (TFAA, then R-X) Prevents Over-alkylation Halide->Protection Mandatory for SN2

Caption: Decision tree for selecting the optimal 7-aminoindole monoalkylation strategy.

Troubleshooting & FAQs

Q: I am observing alkylation at the indole nitrogen (N1) instead of the N7 amine. What went wrong? A: You likely used a strong base (e.g., NaH, KOtBu or KHMDS). The N1 proton has a pKa of ~16. Deprotonation yields a highly nucleophilic indolide anion that heavily outcompetes the neutral N7 amine for the electrophile. Fix: To target N7, switch to a weak, insoluble inorganic base like K₂CO₃ in acetonitrile, or abandon base-mediated SN2 reactions entirely in favor of reductive amination.

Q: Why does direct alkylation at N7 with alkyl halides inevitably lead to a mixture of mono- and di-alkylated products? A: This is a fundamental kinetic issue. The inductive electron-donating effect of the newly added alkyl group increases the electron density on the N7 nitrogen. Consequently, the monoalkylated secondary amine is more nucleophilic than the starting primary amine. It competes aggressively for the remaining electrophile.

Q: How can I completely suppress dialkylation if I must use an alkyl halide? A: You must alter the electronics of the N7 amine temporarily. The most robust method is the Trifluoroacetamide (TFA) Protection Strategy [1]. By treating the 7-aminoindole with trifluoroacetic anhydride (TFAA), you form a trifluoroacetamide. The strong electron-withdrawing nature of the CF₃ group drops the nucleophilicity of the nitrogen, ensuring that subsequent deprotonation and alkylation strictly stops at the monoalkylated stage. Post-alkylation, the TFA group is easily cleaved.

Q: Are there greener alternatives that avoid alkyl halides and prevent dialkylation? A: Yes. Borrowing Hydrogen (BH) methodology using primary alcohols and an Iridium or Ruthenium catalyst is highly effective [2]. The catalyst dehydrogenates the alcohol to an aldehyde in situ, which forms an imine with the 7-aminoindole. The catalyst then re-donates the hydrogen to reduce the imine. Because the active electrophile is an aldehyde, dialkylation is sterically and electronically suppressed. Alternatively, catalytic reductive monoalkylation using nitriles and Pd/C under a hydrogen atmosphere is an emerging, highly selective alternative [3].

Quantitative Comparison of Alkylation Strategies

The following table summarizes the expected outcomes based on the chosen methodology. Use this data to justify your synthetic route during project planning.

Strategy / MethodologyReagents & ConditionsExpected N7 Mono YieldDialkylation RiskN1 Alkylation Risk
Direct Alkylation (Strong Base) R-X, NaH, DMF, 0 °C< 10%LowCritical (N1 is major)
Direct Alkylation (Weak Base) R-X (1.0 eq), K₂CO₃, MeCN40 - 55%High Low
Reductive Amination R-CHO, NaBH(OAc)₃, DCE85 - 95% Very LowNone
Borrowing Hydrogen R-OH, Ir-catalyst, H₂O, Δ75 - 90%LowLow
TFA Protection Route 1. TFAA 2. R-X 3. Hydrolysis80 - 88% (Over 3 steps)None Low

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: The Gold Standard — Reductive Amination

This method bypasses the nucleophilicity paradox by utilizing an imine intermediate. The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is mild enough that it will selectively reduce the imine without reducing the unreacted aldehyde.

ReductiveAmination Step1 1. Imine Formation 7-Aminoindole + Aldehyde (DCE, cat. AcOH, 1h) Step2 2. TLC Validation Confirm consumption of starting amine Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (Stir 12-16h, RT) Step2->Step3 Step4 4. Quench & Isolate NaHCO3 (aq) / DCM Step3->Step4

Caption: Self-validating workflow for the reductive amination of 7-aminoindole.

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried flask under inert atmosphere, dissolve 7-aminoindole (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint (Critical): Perform a TLC (Hexanes/EtOAc). You must observe the disappearance of the 7-aminoindole spot and the appearance of a new, less polar imine spot. Causality: If you add the reducing agent before the imine fully forms, the NaBH(OAc)₃ will prematurely reduce the aldehyde to a primary alcohol, stalling the reaction and leaving unreacted starting material.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to manage mild exothermicity. Stir at room temperature for 12–16 hours.

  • Quench & Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: The TFA Protection Route (For Alkyl Halides)

If your alkyl group is only available as a halide, use this route to completely block dialkylation [1].

Step-by-Step Procedure:

  • Protection: Dissolve 7-aminoindole (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C. Add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise. Stir for 2 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹⁹F NMR or LC-MS. You must confirm the quantitative formation of the trifluoroacetamide intermediate before proceeding.

  • Alkylation: Isolate the protected intermediate. Dissolve it in acetonitrile, add K₂CO₃ (2.0 eq) and your alkyl halide (1.2 eq). Heat to reflux for 6 hours. The electron-withdrawing CF₃ group prevents the nitrogen from attacking a second equivalent of the halide.

  • Deprotection: Cleave the TFA group using standard basic hydrolysis (e.g., K₂CO₃ in Methanol/Water) to reveal the pure mono-N-alkylated 7-aminoindole.

References

  • Maji, Milan, et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, vol. 87, no. 9, 2022, pp. 5603-5616. URL:[Link]

  • Sajiki, Hironao, et al. "Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent." Organic Letters, vol. 6, no. 26, 2004, pp. 4977-4980. URL:[Link]

Technical Support Center: Optimization of Fischer Indole Synthesis for 7-Aminoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific electronic and regiochemical challenges associated with synthesizing 7-aminoindoles via the Fischer Indole Synthesis (FIS). Directly utilizing 2-aminophenylhydrazine is often problematic due to competing nucleophilicities and oxidative instability. The most robust, field-proven approach involves the FIS of 2-nitrophenylhydrazones to yield 7-nitroindoles, followed by 1[1].

Mechanistic Pathway & Logical Relationships

The synthesis of 7-aminoindoles via the 7-nitro intermediate relies on a sequence of acid-mediated transformations. The electron-withdrawing nature of the nitro group at the ortho position of the phenylhydrazine destabilizes the transition state during the critical [3,3]-sigmatropic rearrangement, necessitating2[2].

FIS_Workflow Start 2-Nitrophenylhydrazine + Ketone Hydrazone Hydrazone Intermediate (Condensation) Start->Hydrazone -H2O EneHydrazine Ene-hydrazine Tautomer (Acid Catalyzed) Hydrazone->EneHydrazine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat/Acid Aminal Cyclic Aminal (Ring Closure) Sigmatropic->Aminal Re-aromatization NitroIndole 7-Nitroindole (Ammonia Elimination) Aminal->NitroIndole -NH3 Reduction Catalytic Hydrogenation (Pd/C, H2) NitroIndole->Reduction AminoIndole 7-Aminoindole (Final Product) Reduction->AminoIndole

Workflow for the synthesis of 7-aminoindoles via Fischer Indole Synthesis and reduction.

Self-Validating Experimental Protocol

This step-by-step methodology integrates internal validation checkpoints to ensure the integrity of the transformation at every stage.

Step 1: Hydrazone Formation
  • Suspend 2-nitrophenylhydrazine hydrochloride (1.0 equiv) and the target ketone (1.1 equiv) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux for 2-4 hours.

    • Causality: Acetic acid facilitates the condensation without prematurely triggering the FIS, which could lead to degradation of the electron-deficient intermediate.

  • Validation Checkpoint: Cool the mixture to 0°C. The precipitation of a brightly colored solid confirms successful hydrazone condensation. Isolate via vacuum filtration.

Step 2: Fischer Indolization (The Critical Step)
  • In a dry flask, mix the isolated 2-nitrophenylhydrazone with2[2].

  • Heat to 110-120°C under an inert argon atmosphere for 3-5 hours.

    • Causality: The electron-deficient nature of the 2-nitro group2[2]. Elevated temperatures and strong Lewis/Brønsted acids are strictly required to force the enehydrazine tautomerization and subsequent C-C bond formation.

  • Quench carefully with ice water and neutralize with aqueous NaOH to pH 8.

  • Validation Checkpoint: Extraction with EtOAc and TLC (Hexanes/EtOAc) should reveal a distinct, UV-active spot corresponding to the 7-nitroindole.

Step 3: Chemoselective Reduction
  • Dissolve the purified 7-nitroindole in absolute ethanol.

  • Add 10% Pd/C (0.1 equiv) and stir under a.

    • Causality: Pd/C under mild H2 pressure selectively reduces the nitro group to a primary amine without hydrogenating the aromatic pyrrole ring of the indole.

  • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

  • Validation Checkpoint: The product will be highly polar on TLC and stain positive (purple/brown) with Ninhydrin. It will readily form a water-soluble hydrochloride salt if treated with 1M HCl, confirming the presence of the basic 7-amine.

Troubleshooting & FAQs

Q1: Why is my Fischer Indole Synthesis failing or giving extremely low yields when using 2-nitrophenylhydrazine? Analysis: The nitro group is strongly electron-withdrawing. In the FIS mechanism, the [3,3]-sigmatropic rearrangement requires sufficient electron density in the aromatic ring to attack the enehydrazine intermediate. Solution: Switch to a stronger acid catalyst. While mild acids (e.g., acetic acid) work for electron-rich hydrazines, 2-nitrophenylhydrazones typically require harsh conditions like PPA at >100°C or strong Lewis acids like ZnCl2 or 3[3]. Ensure absolute anhydrous conditions if using Lewis acids, as water will coordinate and deactivate the metal center.

Q2: I am using an unsymmetrical ketone (e.g., 2-butanone). How do I control the regioselectivity to prevent a mixture of 2,3-disubstituted indoles? Analysis: Unsymmetrical ketones form two different enehydrazine tautomers, leading to regioisomeric indoles. The ratio is governed by 4[4].

Regioselectivity Ketone Unsymmetrical Ketone Decision Desired Regioisomer? Ketone->Decision Thermo Thermodynamic Product (More substituted) Decision->Thermo Path A Kinetic Kinetic Product (Less substituted) Decision->Kinetic Path B StrongAcid Use Strong Acid (e.g., PPA, H2SO4) High Temp Thermo->StrongAcid WeakAcid Use Weak Acid (e.g., AcOH) Low Temp Kinetic->WeakAcid

Decision tree for controlling regioselectivity in unsymmetrical ketones during FIS.

Solution: For the thermodynamic product, use strong acids and higher temperatures. For the kinetic product, use weaker acids at lower temperatures. Note that steric bulk on the ketone can also 4[4].

Q3: Can I use a meta-substituted phenylhydrazine to access 7-substituted indoles? Analysis: No. A meta-substituted phenylhydrazine (e.g., 3-methoxyphenylhydrazine) has two ortho positions available for the [3,3]-sigmatropic rearrangement. Cyclization will occur at both positions, yielding a mixture of5[5]. Solution: To synthesize a 7-substituted indole, the starting phenylhydrazine6[6].

Q4: My 7-aminoindole degrades rapidly during silica gel column chromatography. How can I improve recovery? Analysis: 7-Aminoindoles are highly electron-rich and susceptible to rapid air oxidation and acid-catalyzed degradation on standard acidic silica gel. Solution: Pre-treat the silica gel column with 1-2% triethylamine (Et3N) in your non-polar eluent to neutralize acidic sites. Perform rapid flash chromatography, immediately concentrate the fractions under reduced pressure, and store the isolated 7-aminoindole under an argon atmosphere at -20°C.

Catalyst Optimization Data

To assist in selecting the optimal conditions for the critical cyclization of 2-nitrophenylhydrazones, the following table summarizes the expected performance of various catalysts based on mechanistic constraints.

Catalyst SystemReaction Temp (°C)Relative Yield for 7-NitroindolesMechanistic Notes
Glacial Acetic Acid 80 - 100Poor (<10%)Insufficient acidity to overcome the electron-withdrawing effect of the -NO2 group.
Zinc Chloride (ZnCl2) 150 - 170Moderate (40-60%)Classic Lewis acid; requires strictly anhydrous conditions to prevent catalyst deactivation.
Polyphosphoric Acid (PPA) 110 - 130High (70-85%)Excellent solvent/catalyst dual role; drives the [3,3]-rearrangement effectively.
BF3·OEt2 (in DCE) 80 - 90High (75-90%)Strong Lewis acid; highly effective but requires stoichiometric excess due to product chelation.

Sources

troubleshooting inconsistent results in biological assays with indole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when screening indole-containing compounds. While the indole scaffold is a "privileged structure" in drug discovery, it is notoriously prone to acting as a Pan-Assay Interference Compound (PAINS) due to its unique electronic properties, susceptibility to oxidation, and aggregation tendencies.

This guide provides causality-driven explanations and self-validating protocols to ensure your biological readouts are genuine.

Section 1: Chemical Instability and "PAINS" Behavior

Q: My indole-derived inhibitor shows excellent activity in cell-based assays but completely fails in biophysical binding assays (e.g., SPR, ITC). What is happening?

A: You are likely observing non-specific toxicity driven by aqueous instability. Certain indole derivatives, particularly indole-derived Mannich bases (e.g., PIP-199, originally reported as a FANCM-RMI inhibitor), are chemically unstable in standard aqueous buffers[1]. They rapidly decompose into reactive breakdown products, such as indolic nitrones[2]. In cell-based assays, these degradation products cause non-specific cellular toxicity, which is easily misinterpreted as target-specific inhibition. In cell-free biophysical assays where toxicity doesn't mimic inhibition, the compound appears inactive[3].

Causality: The electron-rich nature of the indole ring can facilitate the elimination of appended moieties (like piperazine in Mannich bases) under physiological pH. This elimination generates reactive intermediates that covalently modify off-target proteins or cause generalized cellular stress.

Protocol 1: Self-Validating Aqueous Stability Workflow (LC-MS/NMR) To ensure your indole hit is not a PAINS artifact, you must validate its stability in the exact assay buffer before running biological screens.

  • Preparation: Dissolve the indole compound in 100% DMSO to create a 5 mM stock solution.

  • Dilution: Dilute the stock to 250 µM in your target biological buffer (e.g., PBS or 50 mM NH₄Cl, pH 7.4), maintaining a final DMSO concentration of 5–7.5% to ensure solubility[2].

  • Incubation: Incubate at room temperature or 37°C for 1.5 to 2 hours (matching your standard assay duration).

  • Extraction & Analysis: Extract the buffer solution with ethyl acetate (2 × 5 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and reconstitute in DMSO-d6 for ¹H NMR, or run directly on LC-MS using an H₂O/MeCN gradient with 0.1% formic acid[2].

  • Validation Check: If the parent mass (m/z) is absent or new peaks appear, the compound is unstable and must be discarded as a false positive.

PAINS_Workflow Hit Indole Hit Identified (Cell-Based Assay) StructCheck Structural Triage: Check for Mannich Bases Hit->StructCheck BufferInc Incubate in Assay Buffer (1.5h, pH 7.4) StructCheck->BufferInc LCMS LC-MS / 1H NMR Analysis BufferInc->LCMS Stable Parent Mass Intact: Proceed to Biophysical Assay LCMS->Stable Stable Degrade Degradation Products: Flag as PAINS Artifact LCMS->Degrade Unstable

Workflow for identifying indole-based PAINS artifacts via aqueous stability testing.

Section 2: Redox Reactivity and Optical Interference

Q: I am screening indoles against an enzyme target, but my fluorescence readouts are erratic, and the compounds appear to act as antioxidants in counter-screens. Why?

A: Indoles are highly susceptible to oxidation and can directly interfere with both the redox state of the assay and the optical readout. Because the indole ring is electron-rich, many derivatives act as direct scavengers of reactive oxygen species (ROS)[4]. If your assay relies on ROS generation or redox-sensitive enzymes (like IDO1), the indole may artificially quench the signal[5].

Furthermore, indoles can be oxidized by metabolic enzymes (e.g., Cytochrome P450s) into indigoid pigments such as indigo and indirubin, or oxindoles[6]. These pigments absorb light strongly and can quench fluorescence, leading to false-positive inhibition in fluorescence-based high-throughput screening (HTS)[7].

Causality: The delocalization of the lone pair of electrons on the indole nitrogen into the aromatic system makes the C3 position highly nucleophilic and prone to electrophilic attack or oxidation. This leads to the formation of colored dimers or the direct reduction of assay reagents.

Table 1: Indole Assay Interference Mechanisms and Mitigation

Interference TypeMechanism of ActionAssay ImpactMitigation Strategy
Redox Cycling Indole acts as an electron donor/ROS scavenger.False positives in ROS-dependent or redox-sensitive assays.Run a DPPH radical scavenging counter-screen[4].
Autofluorescence Indole derivatives emit light at assay wavelengths.Elevated baselines; masked inhibition in fluorescence assays.Perform a pre-read of the plate before adding the trigger reagent[7].
Pigment Formation Oxidation into indigo/indirubin by enzymes (e.g., CYPs).Color quenching (absorbance interference).Use kinetic readouts; monitor absorbance shifts at 600 nm[6].
Aggregation Poor aqueous solubility leads to colloidal aggregates.Non-specific protein sequestration (steep Hill slopes).Add 0.01% Triton X-100 to the assay buffer[5].
Section 3: Aggregation and Solubility Management

Q: My dose-response curves for an indole compound show unusually steep Hill slopes (>2.0). Is this true cooperativity?

A: Rarely. A steep Hill slope combined with an indole compound usually indicates colloidal aggregation. Indoles are planar, hydrophobic molecules that frequently suffer from poor aqueous solubility. In aqueous buffers, they can form sub-micrometer colloidal aggregates that non-specifically sequester and denature the target protein, mimicking enzyme inhibition[5].

Causality: When the concentration of the indole exceeds its critical aggregation concentration (CAC), the molecules self-associate. Proteins adsorb onto the surface of these aggregates, leading to a sudden, non-stoichiometric loss of enzyme activity.

Protocol 2: Detergent-Controlled Counter-Screen for Aggregators To self-validate whether your indole is a true inhibitor or a colloidal aggregator, you must perform a detergent sensitivity test.

  • Baseline Assay: Run your standard dose-response assay (e.g., IDO1 enzymatic assay) in your standard buffer (e.g., Phosphate buffer, pH 6.5)[5].

  • Detergent Addition: Prepare a parallel assay plate where the buffer is supplemented with a non-ionic detergent (0.01% v/v Triton X-100 or 0.05% CHAPS). Note: Ensure the detergent concentration does not independently inhibit your target enzyme.[5]

  • Comparison: Calculate the IC₅₀ in both conditions.

  • Interpretation: If the compound loses its inhibitory activity (IC₅₀ shifts by >10-fold or becomes inactive) in the presence of detergent, it is an aggregator. The detergent disrupts the colloid, releasing the sequestered enzyme. If the IC₅₀ remains stable, it is a true binding event.

Aggregation_Test Assay Run Dose-Response Assay Split Buffer Condition Assay->Split NoDet Standard Buffer (No Detergent) Split->NoDet Det Buffer + 0.01% Triton X-100 Split->Det Compare Compare IC50 NoDet->Compare Det->Compare True IC50 Unchanged: True Inhibitor Compare->True False IC50 Lost: Aggregator Artifact Compare->False

Logical flow for distinguishing true indole inhibitors from colloidal aggregators.

References
  • Wu, X., Sudhakar, H. K., Alcock, L. J., & Lau, Y. H. (2023). Mannich base PIP-199 is a chemically unstable pan-assay interference compound. ChemRxiv.[Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry (ACS Publications).[Link]

  • Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Jadhav, A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health (PMC).[Link]

  • Ummadi, N., et al. (2018). Synthesis, Characterization and biological evaluation of indole derivatives as potential antioxidant agents. International Journal of Research and Analytical Reviews (IJRAR). [Link]

Sources

strategies to improve the metabolic stability of indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and Drug Metabolism. As a Senior Application Scientist, I have designed this portal to provide drug development professionals with actionable, field-proven strategies to overcome the metabolic liabilities of the indole-2-carboxamide scaffold.

Indole-2-carboxamides are a highly versatile "privileged scaffold" found in antituberculosis agents, antimalarials, and antivirals. However, their electron-rich nature often leads to rapid Phase I oxidative clearance. This guide synthesizes structural optimization strategies, structure-activity relationship (SAR) data, and self-validating experimental workflows to help you engineer metabolically robust candidates.

Troubleshooting Guide & FAQs: Structural Optimization

Q1: My lead indole-2-carboxamide exhibits rapid clearance in human liver microsomes (HLM). How do I pinpoint the metabolic soft spots? Causality & Mechanism: The indole core is an electron-rich heteroaromatic system. The nitrogen in the pyrrole ring donates electron density into the fused benzene ring, making the C-4, C-5, and C-6 positions highly susceptible to electrophilic attack by the high-valent oxo-iron species (Compound I) of Cytochrome P450 (CYP) enzymes. If your compound is rapidly clearing, the primary liability is likely CYP-mediated hydroxylation or epoxidation at these positions. Actionable Step: Run a metabolite identification (MetID) study using LC-HRMS. If you observe an [M+16] peak, you are dealing with arene oxidation.

Q2: We confirmed CYP-mediated oxidation on the indole core. What are the most effective substitutions to block this without losing target affinity? Causality & Mechanism: You must lower the electron density of the ring or sterically block the site of metabolism.

  • Halogenation: Replacing a labile C-H bond with a stronger C-F or C-Cl bond at the C-4, C-5, or C-6 positions is highly effective. Halogens exert a strong inductive electron-withdrawing effect, deactivating the adjacent carbons toward CYP oxidation. For example, in the optimization of antituberculosis indole-2-carboxamides, introducing a 4,6-dichloro substitution improved metabolic stability by over 5-fold while retaining nanomolar potency [1].

  • Electron-Withdrawing Groups (EWGs): Replacing a 5-chloro substituent with a 5-trifluoromethyl (CF₃) group can further improve stability by drastically reducing the electron density of the π-system, as demonstrated in recent antiplasmodial optimizations [2].

Q3: Halogenation is increasing our compound's lipophilicity (LogD) too much, leading to solubility issues. Are there scaffold-hopping strategies to improve stability? Causality & Mechanism: Yes. If lipophilicity is a bottleneck, consider a bioisosteric switch to an azaindole (e.g., 4-azaindole or 7-azaindole). Introducing a nitrogen atom into the benzene ring of the indole scaffold fundamentally alters its electronic properties. The electronegative pyridine-like nitrogen withdraws electron density from the ring system, rendering it significantly less susceptible to CYP450 oxidation without adding the lipophilic bulk of a halogen or CF₃ group.

Q4: The indole core is stable, but we are seeing cleavage or oxidation at the carboxamide side chain. How can we optimize this region? Causality & Mechanism: The amide bond can be a target for amidases, and adjacent aliphatic linkers are prime targets for N-dealkylation.

  • N-Methylation: Methylating the amide nitrogen (or the indole -NH) provides steric shielding against amidase hydrolysis and can disrupt unfavorable hydrogen bonding that leads to poor solubility. In anti-Trypanosoma cruzi campaigns, N-methylating both the amide and indole -NH restored potency and improved the solubility profile [3].

  • Side-Chain Bioisosteres: Replacing highly lipophilic or metabolically soft aliphatic side chains with a pyridine ring can lower the overall LogD and improve microsomal stability by resisting aliphatic oxidation [3].

MetabolicPathways Indole Indole-2-carboxamide (Parent Scaffold) CYP CYP450 Oxidation (Phase I) Indole->CYP Electron-rich core Amidase Amidase/Esterase Hydrolysis Indole->Amidase Exposed amide OxidationC5 C-4, C-5, C-6 Hydroxylation CYP->OxidationC5 AmideCleavage Amide Bond Cleavage Amidase->AmideCleavage Strategy1 Halogenation (F, Cl) at C-4, C-5, C-6 OxidationC5->Strategy1 Block site Strategy2 Azaindole Switch (N introduction) OxidationC5->Strategy2 Lower electron density Strategy3 Steric Hindrance / N-Methylation AmideCleavage->Strategy3 Shield bond

Figure 1: Major metabolic liabilities of indole-2-carboxamides and mitigation strategies.

Quantitative Data: SAR Impact on Clearance

The following table summarizes the quantitative impact of specific structural modifications on the intrinsic clearance ( CLint​ ) of indole-2-carboxamide derivatives across various therapeutic indications.

Parent Scaffold FeatureStructural ModificationTarget IndicationImpact on In Vitro Clearance ( CLint​ )Mechanistic Rationale
4,6-dimethyl indole4,6-dichloro substitution Tuberculosis [1]Improved stability by >5-fold (HLM)Halogens block CYP-mediated arene oxidation via electron withdrawal and steric hindrance.
5-chloro indole5-trifluoromethyl (CF₃) Malaria [2]Improved stability (3 µL/min/mg in HLM)CF₃ strongly deactivates the indole π-system against electrophilic CYP attack.
Phenyl side-chainPyridine replacement Chagas Disease [3]Reduced MLM clearanceLowers lipophilicity (LogD), reducing non-specific hydrophobic binding to CYP active sites.
Secondary amideN-methylation Chagas Disease [3]Maintained stability, improved solubilitySteric shielding of the amide bond prevents amidase access; disrupts crystal lattice energy.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To trust your SAR data, your metabolic stability assay must be a self-validating system. A protocol is self-validating only if it contains internal controls that definitively prove the enzymatic machinery was active and that any observed clearance is strictly CYP-dependent.

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of indole-2-carboxamide analogs in human liver microsomes (HLM).

Materials:

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂

  • NADPH Regenerating System (or 1 mM NADPH final concentration)

  • Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in DMSO, then into the phosphate buffer to achieve a final assay concentration of 1 µM (ensure final DMSO is 0.1% to prevent CYP inhibition).

  • Control Assignment (The Self-Validation Engine):

    • Positive Control (High Clearance): Verapamil (Ensures microsomes are enzymatically active).

    • Positive Control (Low Clearance): Warfarin (Ensures no artificial degradation is occurring).

    • Negative Control (-NADPH): Run the test compound without NADPH. (Proves that clearance is strictly CYP-dependent and not due to chemical instability).

  • Pre-Incubation: Mix the test compound/controls with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH solution.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Solution. The organic solvent instantly denatures the CYP enzymes, stopping the reaction.

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to vials and analyze the remaining parent compound via LC-MS/MS. Calculate t1/2​ from the slope of the natural log of the percentage remaining versus time.

AssayWorkflow Prep 1. Compound Prep (1 µM in Buffer) Microsomes 2. Add Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate Reaction (Add NADPH) Microsomes->NADPH Incubate 4. Incubation (37°C, 0-60 min) NADPH->Incubate Quench 5. Quench Reaction (Cold ACN + IS) Incubate->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS

Figure 2: Self-validating workflow for in vitro liver microsomal stability assessment.

References

  • Sindac, J. A., et al. "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au, 2025. URL:[Link]

  • "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025. URL:[Link]

Validation & Comparative

biological activity comparison of 7-aminoindole vs 7-hydroxyindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is paramount in rational drug design. The indole nucleus is a privileged structure in medicinal chemistry, but the precise positional substitution of functional groups dictates entirely distinct pharmacological trajectories. This guide provides an objective, data-driven comparison of 7-aminoindole and 7-hydroxyindole derivatives, analyzing how a single heteroatom substitution at the C7 position—shifting from an amine (-NH2) to a hydroxyl (-OH) group—alters electronic distribution, hydrogen-bonding capacity, and ultimate biological activity.

Structural Causality and Mechanistic Divergence

The C7 position of the indole ring is uniquely situated adjacent to the endocyclic nitrogen (N1). The nature of the substituent at C7 heavily influences the molecule's interaction with biological targets through steric and electronic effects:

  • 7-Hydroxyindole (7-HI): The -OH group acts as a strong hydrogen bond donor and acceptor. Its proximity to the N1-H can lead to intramolecular hydrogen bonding, stabilizing specific conformations. Biologically, 7-HI derivatives excel in environments requiring precise hydrogen-bond networks, such as enzyme active sites (e.g., tyrosinase) or bacterial quorum-sensing receptors[1].

  • 7-Aminoindole (7-AI): The -NH2 group is a potent electron-donating group and a versatile synthetic handle. It allows for facile functionalization (e.g., via Buchwald-Hartwig amination) to create bulky, multi-ring systems. The resulting derivatives are highly effective at occupying large hydrophobic pockets, such as the ATP-binding domain of kinases or parasitic dehydrogenases[2][3].

7-Hydroxyindole Derivatives: Antimicrobial and Dermatological Efficacy

Eradication of Extensively Drug-Resistant Biofilms

Recent microbiological studies have identified 7-hydroxyindole as a potent agent against extensively drug-resistant Acinetobacter baumannii (XDRAB)[4]. Unlike traditional bactericidal antibiotics that target cell wall synthesis, 7-HI operates at sub-inhibitory concentrations (as low as 1/64 of the Minimum Inhibitory Concentration) to disrupt bacterial communication.

Mechanistically, 7-HI downregulates the expression of the abaI and abaR genes, which are critical for acyl-homoserine lactone (AHL)-mediated quorum sensing. This not only halts the formation of new biofilms but actively eradicates mature, established biofilms—a significant hurdle in hospital-acquired infections[5].

G A 7-Hydroxyindole B abaI / abaR Genes A->B Downregulates E Biofilm Eradication A->E Direct Action C AHL Synthesis B->C Inhibits D Biofilm Maturation C->D Blocks

Mechanism of 7-hydroxyindole in downregulating quorum sensing and eradicating XDRAB biofilms.

Tyrosinase Inhibition for Melanoma and Hyperpigmentation

In dermatological research, 7-HI and its analogs demonstrate competitive inhibitory effects on human melanoma tyrosinase. By mimicking the structure of L-DOPA, 7-HI binds to the copper-containing active site of the enzyme. Experimental kinetics show that 7-HI yields an IC50 of 79 µM against human HMV-II melanoma tyrosinase, significantly outperforming standard inhibitors like kojic acid (IC50 = 342 µM)[1].

7-Aminoindole Derivatives: Oncology and Parasitology Applications

EGFR-Targeted Anticancer Hybrids

The 7-amino group provides an ideal attachment point for synthesizing indole-aminoquinazoline hybrids. These compounds are engineered to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a major driver in various carcinomas.

By coupling 2-aryl-4-chloroquinazolines with 7-aminoindoles, researchers have developed hybrids that competitively bind to the ATP region of EGFR. Specific derivatives (e.g., those featuring 2-(4-fluorophenyl) rings) exhibit significant cytotoxicity against Caco-2 (colorectal) and C3A (hepatocellular) cancer cell lines, inducing apoptosis with an IC50 of 40.7 nM against EGFR, comparable to the clinical drug gefitinib (38.9 nM)[2][6].

G A 7-Aminoindole-Quinazoline B EGFR ATP-Binding Pocket A->B Competitive Binding C Kinase Phosphorylation B->C Blocks D Survival Signaling C->D Prevents E Apoptosis (Caco-2 / C3A) D->E Induces

7-aminoindole-quinazoline hybrids competitively bind EGFR, blocking phosphorylation and inducing apoptosis.

Antiplasmodial Activity

Derivatives such as N-(3-Trifluoroacetyl-indol-7-yl)acetamides leverage the 7-aminoindole framework to combat Plasmodium falciparum (the malaria parasite). Molecular docking and in vitro assays reveal that the entire 7-aminoindole framework is necessary to block the entrance of NAD+ into parasite lactate dehydrogenase (pLDH), starving the parasite of energy with low toxicity to mammalian cells[3].

Quantitative Data Comparison

The following table synthesizes the performance metrics of the leading derivatives from both classes across their respective primary targets.

Scaffold BaseLead Derivative / HybridPrimary Target / DiseaseMechanism of ActionEfficacy MetricReference
7-Hydroxyindole Unmodified 7-HydroxyindoleA. baumannii (XDRAB) BiofilmsDownregulation of abaI / abaREradication at 1/64 MIC[4]
7-Hydroxyindole Unmodified 7-HydroxyindoleHuman Melanoma TyrosinaseCompetitive L-DOPA inhibitionIC50 = 79 µM[1]
7-Aminoindole Indole-aminoquinazoline (4g)EGFR-TK (Colorectal/Liver Cancer)ATP-pocket competitive bindingIC50 = 40.7 nM[6]
7-Aminoindole N-(indol-7-yl)acetamide (3a)P. falciparum (Malaria)pLDH NAD+ entry blockadeIC50 = 1.43 µM[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating steps (internal controls and normalization) for evaluating the primary activities of these derivatives.

Protocol A: XDRAB Biofilm Eradication Assay (For 7-Hydroxyindole)

Purpose: To quantify the disruption of mature biofilms by 7-HI.

  • Biofilm Cultivation: Seed clinical XDRAB isolates in 96-well polystyrene plates using Luria-Bertani (LB) broth supplemented with 1% glucose. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Treatment Application: Carefully aspirate the planktonic culture. Wash wells twice with sterile PBS to remove non-adherent cells. Add fresh LB broth containing 7-HI at varying sub-inhibitory concentrations (e.g., 1/16, 1/32, 1/64 MIC).

  • Internal Control: Include a vehicle control (DMSO matched to treatment concentration) and a positive eradication control (e.g., Colistin, if the strain is susceptible).

  • Incubation & Staining: Incubate for an additional 24 hours. Aspirate media, wash with PBS, and fix biofilms with 99% methanol for 15 minutes. Stain with 0.1% Crystal Violet (CV) for 20 minutes.

  • Validation & Quantification: Wash excess CV with distilled water until the wash is clear (critical for background reduction). Solubilize the bound CV in 33% glacial acetic acid. Measure absorbance at OD595.

  • Data Logic: A reduction in OD595 relative to the vehicle control, without a corresponding drop in planktonic OD600 (measured prior to washing), confirms true antibiofilm activity rather than simple bactericidal effects.

Protocol B: EGFR Tyrosine Kinase Inhibition Assay (For 7-Aminoindole Hybrids)

Purpose: To measure the IC50 of indole-aminoquinazoline hybrids against EGFR.

  • Enzyme Preparation: Utilize a recombinant human EGFR kinase domain (purified). Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare 3-fold serial dilutions of the 7-AI hybrid in DMSO.

  • Reaction Assembly: In a 384-well plate, combine the kinase, the peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and the test compound.

  • Self-Validating Controls: Include Gefitinib as a positive control reference. Include a "No Enzyme" well (background noise) and a "Vehicle Only" well (maximum activity).

  • Initiation & Detection: Initiate the reaction by adding ATP (at the Km concentration for EGFR, typically 10 µM). Incubate for 60 minutes at room temperature. Add ADP-Glo™ reagent to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Logic: Read luminescence. Calculate percentage inhibition by normalizing against the "Vehicle Only" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Plot against log[concentration] to derive the IC50.

References

  • Li, J., Xie, L., Lin, F., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 13(5), e0338824.[Link]

  • Yamazaki, Y., & Kawano, Y. (2010). Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Zeitschrift für Naturforschung C, 65(1-2), 49-54.[Link]

  • Mphahlele, M. J., Mmonwa, M. M., Aro, A., McGaw, L. J., & Choong, Y. S. (2018). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. International Journal of Molecular Sciences, 19(8), 2232.[Link]

  • Mphahlele, M. J., Mmonwa, M. M., & Choong, Y. S. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules, 22(7), 1099.[Link]

Sources

Comparative Guide to the Structural Validation of Synthesized Methyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Methyl 7-amino-1H-indole-2-carboxylate, in particular, is a valuable building block in the synthesis of various therapeutic agents. Its biological activity is intrinsically linked to its precise chemical structure. Therefore, unambiguous structural validation after synthesis is not merely a procedural step but a critical determinant of experimental reliability and the ultimate success of a drug discovery program.[3]

This guide provides a comprehensive comparison of essential analytical techniques for the structural elucidation of synthesized Methyl 7-amino-1H-indole-2-carboxylate. We will delve into the "why" behind the choice of each technique, presenting expected data and detailed experimental protocols. This integrated approach ensures a self-validating system, where data from multiple independent methods converge to provide an unshakeable confirmation of the target structure.

The Importance of Orthogonal Analytical Techniques

Relying on a single analytical method for structural validation is a precarious approach. Each technique probes different aspects of a molecule's constitution. By employing a suite of orthogonal techniques—those that measure different physical properties—we create a robust, multi-dimensional characterization that significantly reduces the probability of misinterpretation. For a molecule like Methyl 7-amino-1H-indole-2-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural fingerprint.

Experimental and Data Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of Methyl 7-amino-1H-indole-2-carboxylate, emphasizing the interplay between different analytical methods.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Product (Crude) Purification Purified Sample Synthesis->Purification Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Data_Integration Integrated Data Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmed? Data_Integration->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Yes Re_evaluate Re-evaluate Synthesis or Purification Structure_Confirmation->Re_evaluate No Analytical_Technique_Interrelation NMR NMR (¹H & ¹³C) MS Mass Spec (Molecular Weight) NMR->MS Confirms Elemental Composition IR IR Spec (Functional Groups) NMR->IR Corroborates Functional Groups Structure Confirmed Structure: Methyl 7-amino-1H- indole-2-carboxylate NMR->Structure Defines Connectivity & Skeleton MS->Structure Provides Molecular Formula IR->Structure Identifies Key Bonds

Caption: Interrelation of analytical data for structural confirmation.

Conclusion

The structural validation of a synthesized compound like Methyl 7-amino-1H-indole-2-carboxylate is a multi-faceted process that demands a rigorous and integrated analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the precise molecular weight determination from mass spectrometry, and the functional group identification from infrared spectroscopy, researchers can achieve an unambiguous confirmation of the target structure. This guide provides the foundational knowledge and experimental framework to ensure the scientific integrity of research and development involving this important chemical entity.

References

  • BenchChem. (n.d.). Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • BenchChem. (n.d.). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
  • de Souza, M. V. N., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • Romanelli, A., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.
  • Uddin, M. J., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • ChemicalBook. (n.d.). Methyl indole-2-carboxylate(1202-04-6) 13C NMR spectrum.
  • SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-methoxy-7-(2-propenyl)-, methyl ester.
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 7.
  • Wang, Z., et al. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science.
  • ACS Publications. (2002). Aromatization of 1,6,7,7a-Tetrahydro-2H-indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1-Benzyl-5-methoxy-1H-indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
  • Arkivoc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.
  • ResearchGate. (2017). What do common indole impurities look like?.
  • PMC. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ResearchGate. (2025). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles.
  • Thieme. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer.
  • ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A.
  • PubChem. (n.d.). 1H-Indole-7-carboxylic acid.
  • ResearchGate. (n.d.). The IR spectrum of 7.
  • Taylor & Francis Online. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • PMC. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction.
  • PMC. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

Sources

Evaluating the In Vitro Efficacy of Novel 7-Aminoindole-2-Carboxamides as Next-Generation Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7-aminoindole-2-carboxamide scaffold has emerged as a highly versatile and tunable pharmacophore in modern oncology drug discovery. Structurally, the 1H-indole moiety is capable of docking uniquely into the DFG-pocket of protein kinases, while the carboxamide group serves as a critical hydrogen-bond donor/acceptor at the kinase hinge region 1.

This guide provides an objective, highly technical framework for evaluating the in vitro efficacy of novel 7-aminoindole-2-carboxamides against Aurora Kinases (AURKA and AURKB). By comparing these novel analogs against clinical-stage standard-of-care inhibitors like Alisertib and Barasertib, researchers can systematically validate target engagement, biochemical potency, and phenotypic causality.

Section 1: Mechanistic Rationale & Pathway Visualization

Aurora kinases are essential serine/threonine kinases that orchestrate mitosis. While Aurora A localizes to centrosomes to regulate spindle assembly, Aurora B is the catalytic core of the Chromosomal Passenger Complex (CPC), responsible for chromosome segregation and cytokinesis. Inhibition of Aurora B leads to a weakened spindle checkpoint, resulting in cytokinesis failure, polyploidization (>4N DNA), and subsequent apoptosis 2.

The 7-aminoindole-2-carboxamide scaffold acts as a Type II kinase inhibitor, stabilizing the inactive "DFG-out" conformation to achieve superior selectivity over the highly conserved ATP-binding pockets of the kinome.

Pathway Inhibitor 7-Aminoindole-2-Carboxamide (Novel Inhibitor) AurB Aurora B Kinase (Active State) Inhibitor->AurB Binds Hinge & DFG-pocket H3 Histone H3 (Ser10) Phosphorylation AurB->H3 Phosphorylates Polyploidy Cytokinesis Failure (Polyploidy >4N) AurB->Polyploidy When Inhibited Mitosis Normal Chromosome Segregation & Cytokinesis H3->Mitosis Promotes Apoptosis Apoptosis / Cell Death Polyploidy->Apoptosis Induces

Caption: Mechanism of Action: 7-aminoindole-2-carboxamides block Aurora B, preventing H3 phosphorylation.

Section 2: Biochemical Evaluation – ADP-Glo Kinase Profiling

Causality & Trustworthiness: To objectively compare novel 7-aminoindole-2-carboxamides against standard-of-care, we utilize the luminescent ADP-Glo assay. Unlike radiometric or specific peptide-fluorescence assays, ADP-Glo universally measures the ADP formed by the kinase reaction. This provides a direct, substrate-independent quantification of kinase activity. To ensure a self-validating system, ATP concentrations must be strictly standardized to the apparent Michaelis constant ( Km​ ) of AURKA (10 µM) and AURKB (25 µM). Testing at the Km​ prevents artificially inflated IC50 values caused by ATP competition, ensuring that the measured potency reflects true thermodynamic binding affinity.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the 7-aminoindole-2-carboxamide analogs, Alisertib, and Barasertib in DMSO (10-point curve, 1:3 dilution). Maintain a final DMSO concentration of 1% in the assay to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of compound, 2 µL of AURKA or AURKB enzyme (final 1 ng/well), and 2 µL of ATP/Substrate mix (Myelin Basic Protein). Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 6 µL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 mins). Subsequently, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Comparative Biochemical Efficacy Data
CompoundAURKA IC50 (nM)AURKB IC50 (nM)Selectivity Profile
Novel Analog 1 (7-NH2-Indole) 14.2 ± 1.13.5 ± 0.44.0x (Aurora B selective)
Novel Analog 2 (N-Methylated) 45.8 ± 3.28.1 ± 0.95.6x (Aurora B selective)
Alisertib (Standard) 1.2 ± 0.2245.0 ± 12.50.004x (Aurora A selective)
Barasertib (Standard) 112.0 ± 8.50.4 ± 0.1280x (Aurora B selective)

Section 3: Cellular Target Engagement – p-Histone H3 (Ser10) Quantification

Causality & Trustworthiness: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and efflux pump liabilities. Because Histone H3 is a highly specific downstream substrate of Aurora B 2, quantifying its phosphorylation at Serine 10 (p-H3S10) via Flow Cytometry provides a direct, self-validating readout of intracellular target engagement.

Step-by-Step Protocol:
  • Cell Seeding & Treatment: Seed K562 (chronic myelogenous leukemia) cells at 1×105 cells/mL. Treat with the novel compounds for 24 hours. Critical Step: Include Nocodazole (100 ng/mL) for the last 16 hours to arrest cells in prometaphase. This maximizes the baseline p-H3S10 signal, creating a robust dynamic range for measuring inhibition.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 mins at room temperature. Permeabilize with ice-cold 90% methanol for 30 mins to ensure the nuclear membrane is fully compromised for antibody penetration.

  • Staining: Incubate with an anti-phospho-Histone H3 (Ser10) primary antibody (1:200 dilution) for 1 hour, followed by an Alexa Fluor 488-conjugated secondary antibody.

  • Counterstaining & Analysis: Add Propidium Iodide (PI) and RNase A to stain total DNA. Analyze via flow cytometry, specifically gating for the mitotic (4N DNA) population to accurately quantify the suppression of the p-H3S10 signal.

Section 4: Phenotypic Validation – Cell Cycle & Polyploidy

Causality: A true Aurora B inhibitor will cause cytokinesis failure, dragging the cell into aberrant mitosis and resulting in polyploidy (>4N DNA content). This phenotypic assay confirms that the 7-aminoindole-2-carboxamides elicit the expected terminal biological effect, rather than causing off-target generalized toxicity.

Workflow Biochem 1. Biochemical Profiling ADP-Glo Kinase Assay (Determine IC50) Target 2. Target Engagement p-Histone H3 (Ser10) Flow Cytometry Biochem->Target Phenotype Phenotype Target->Phenotype Viability 4. Terminal Efficacy Cell Viability / Apoptosis (CellTiter-Glo) Phenotype->Viability

Caption: Stepwise in vitro workflow for validating novel 7-aminoindole-2-carboxamide kinase inhibitors.

Cellular Efficacy Summary (K562 Cells)
Compoundp-H3(Ser10) IC50 (nM)Polyploidy (>4N) at 1 µMAnti-proliferative IC50 (nM)
Novel Analog 1 22.568%45.2
Novel Analog 2 54.045%110.5
Barasertib 3.182%8.5
DMSO Control N/A<2%>10,000

Conclusion

The 7-aminoindole-2-carboxamide scaffold represents a highly tunable pharmacophore for kinase inhibition 3. By leveraging the DFG-pocket binding of the indole and the hinge-binding capacity of the carboxamide, researchers can achieve potent, selective Aurora B inhibition. The self-validating orthogonal assays described herein—from substrate-independent biochemical profiling to phenotypic polyploidy validation—ensure a rigorous and trustworthy preclinical evaluation pipeline for novel drug candidates.

References

  • Integrated computational and Drosophila cancer model platform captures previously unappreciated chemicals perturbing a kinase network. PLOS One / PMC. 1

  • From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. ACS Publications.2

  • 7-Aminoindole | 5192-04-1 Chemical Properties & Uses. ChemicalBook. 3

Sources

Assessing the Selectivity of Enzyme Inhibitors Derived from 7-Aminoindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, achieving exquisite kinase selectivity while minimizing off-target liabilities—such as hERG channel inhibition—remains a formidable challenge. As a Senior Application Scientist, I frequently evaluate novel chemotypes to overcome the limitations of traditional aniline-based hinge binders.1 for developing highly selective protein kinase inhibitors[1].

This guide objectively compares the performance of 7-aminoindole-derived enzyme inhibitors against alternative scaffolds (e.g., standard anilines, benzofurans, and 4-aminoindoles), utilizing robust, self-validating experimental workflows to demonstrate their superior selectivity profiles.

Mechanistic Causality: Why the 7-Aminoindole Scaffold?

Most kinase inhibitors function as ATP competitors, anchoring to the kinase hinge region. Standard aniline cores often suffer from suboptimal binding geometry, relying on a single hydrogen bond or forcing unfavorable dihedral angles that limit potency and selectivity.

Conversely, the 7-aminoindole moiety acts as a superior hinge-binding motif. The pyrrole NH serves as a hydrogen bond donor, while the pyridine-like N atom (in azaindoles) or specific substitutions on the indole ring act as acceptors. 1 (e.g., Met319 in Lck/Syk, or Met341 in c-Src)[1].

Furthermore, highly substituted anilines typically increase lipophilicity, which is a primary driver of hERG channel trapping and subsequent cardiotoxicity.2[2].

HingeBinding Hinge Kinase Hinge Region (e.g., Met319/Met341) Scaffold 7-Aminoindole Scaffold Scaffold->Hinge Dual H-Bonds (Optimal Geometry) Selectivity High Kinase Selectivity Low hERG Liability Scaffold->Selectivity Reduced Lipophilicity Aniline Standard Aniline Core Aniline->Hinge Single H-Bond (Suboptimal) Toxicity Moderate Selectivity High hERG Inhibition Aniline->Toxicity High Lipophilicity

Logical relationship between scaffold geometry, hinge binding, and hERG toxicity.

Comparative Performance Data

To objectively assess these scaffolds, we compare their inhibitory profiles against Spleen Tyrosine Kinase (Syk) and c-Src, alongside hERG safety margins.

Table 1: Quantitative Comparison of Inhibitor Scaffolds

Scaffold TypeTarget KinaseEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)hERG IC₅₀ (µM)Selectivity Profile
Standard Aniline Syk~100~778< 10Poor
4-Aminoindole Syk~3~153.7High Target, Poor Safety
7-Aminoindole Syk~10< 100> 20Excellent
3-Chloro-7-aminobenzofuran c-Src< 4~100N/AHigh Target, Poor KDR Selectivity
3-Chloro-7-aminoindole c-Src20~380N/AModerate

Data synthesized from foundational structure-activity relationship (SAR) studies on Syk and c-Src inhibitors.

Notice the stark contrast between the 4-aminoindole and 7-aminoindole regioisomers. While the 4-aminoindole exhibits slightly higher enzymatic potency, it suffers from a severe hERG liability (IC₅₀ = 3.7 µM).2[2]. In c-Src targeting,3[3].

Self-Validating Experimental Workflows

To generate trustworthy, reproducible data, we employ a triad of orthogonal assays. Each protocol is designed as a self-validating system to eliminate false positives and translation gaps.

Workflow Synth Compound Synthesis Enz Microfluidic Mobility Shift Synth->Enz Cell Whole Blood Assay Synth->Cell hERG Automated Patch Clamp Synth->hERG Data Selectivity Profiling Enz->Data IC50 Cell->Data Efficacy hERG->Data Safety

Self-validating experimental workflow for profiling 7-aminoindole inhibitors.

Protocol 1: Microfluidic Mobility Shift Assay (Enzymatic Selectivity)

Causality : We utilize microfluidic mobility shift over traditional radiometric assays because it allows for real-time, direct measurement of substrate conversion. By separating the phosphorylated peptide product from the unphosphorylated substrate based on charge, we eliminate artifacts associated with ATP-competitive assays and provide a self-validating kinetic readout.

Methodology :

  • Enzyme Preparation : Incubate recombinant kinase (e.g., Syk or c-Src) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Inhibitor Titration : Dispense 7-aminoindole derivatives in a 12-point dose-response curve (starting at 10 µM, 3-fold dilutions) using an acoustic dispenser to eliminate tip-based carryover.

  • Reaction Initiation : Add fluorescently labeled peptide substrate (1.5 µM) and ATP at the predetermined Km​ value to ensure balanced competitive binding.

  • Microfluidic Separation : Apply an electric field (-2000 V) across the microfluidic chip. The phosphorylated product, having a higher negative charge, migrates faster than the unphosphorylated substrate.

  • Data Acquisition : Calculate the conversion ratio (Product / (Product + Substrate)). Self-Validation Check: The uninhibited control must show 10-20% conversion to maintain initial velocity conditions.

Protocol 2: Human Whole Blood Cellular Assay (Translational Efficacy)

Causality : Kinase inhibitors often fail in vivo due to high plasma protein binding. By stimulating monocytes in the presence of 90% human blood, this assay inherently accounts for protein binding,4[4].

Methodology :

  • Blood Collection : Draw fresh human venous blood into heparinized tubes. Use within 2 hours to preserve monocyte viability.

  • Compound Incubation : Pre-incubate 90% whole blood with 7-aminoindole compounds for 30 minutes at 37°C.

  • Receptor Stimulation : Induce FcγR cross-linking by adding anti-CD32 antibody (10 µg/mL) for 15 minutes. This directly activates the targeted signaling cascade.

  • Lysis and Fixation : Halt the reaction using a proprietary lyse/fix buffer to simultaneously lyse erythrocytes and freeze the phosphorylation state of the target proteins.

  • Flow Cytometry Analysis : Permeabilize the cells and stain with a phospho-specific SLP-76 antibody. Measure the median fluorescence intensity (MFI) in the CD14+ monocyte population. Self-Validation Check: The internal control is the baseline MFI of unstimulated blood.

Protocol 3: Automated Patch Clamp (hERG Liability)

Causality : While binding assays can indicate hERG affinity, functional automated patch clamping is required to prove that the 7-aminoindole scaffold does not trap the channel in its open/inactivated state.

Methodology :

  • Cell Preparation : Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Seal Formation : Apply cells to a planar patch clamp microplate. Apply negative pressure to form a giga-ohm seal, followed by a brief voltage zap to achieve whole-cell configuration.

  • Voltage Protocol : Depolarize the membrane to +20 mV for 2 seconds to open the channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion : Perfuse the 7-aminoindole inhibitors and monitor the tail current amplitude.

  • Validation : Self-Validation Check: The assay requires a stable baseline current for >3 minutes before compound addition, and full block by a reference inhibitor (e.g., E-4031) at the end of the run.

Sources

Structural Divergence in Oncology: A Comparative Guide to 7-Azaindole vs. 7-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The indole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. However, modifying this core at the 7-position yields two distinct classes of anticancer pharmacophores: 7-azaindoles and 7-aminoindoles . While both are utilized by drug development professionals to target oncogenic pathways, their physicochemical properties dictate radically different mechanisms of action, target selectivity, and experimental validation requirements.

As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds. We will analyze the causality behind their target selectivity, evaluate their quantitative efficacy, and detail the self-validating experimental protocols required to accurately benchmark their performance.

Mechanistic Divergence: Causality in Scaffold Design

The choice between synthesizing a 7-azaindole or a 7-aminoindole derivative is not arbitrary; it is driven by the specific spatial and electronic requirements of the intended biological target.

7-Azaindole (Bioisosteric Replacement): By replacing the C7-H of the indole ring with a nitrogen atom, the scaffold becomes an exceptional bioisostere of the adenine ring found in ATP. The newly introduced pyridine nitrogen acts as a crucial hydrogen-bond acceptor, while the adjacent pyrrole NH serves as a hydrogen-bond donor. This dual donor-acceptor motif perfectly anchors the molecule into the hinge region of various kinases[1]. For example, in PI3Kγ, the 7-azaindole core forms two critical hydrogen bonds with the Val882 residue, driving sub-nanomolar potency[1]. This scaffold is also highly effective against PARP and Erk5 targets[2][3].

7-Aminoindole (Exocyclic Substitution): Introducing a primary amine (-NH2) at the 7-position adds a strong exocyclic hydrogen-bond donor and significantly alters the electron density of the indole system. This added steric bulk and electronic shift reduce the scaffold's affinity for the narrow ATP-binding pocket of classical kinases. Instead, it opens up interactions with allosteric pockets or macromolecular interfaces. Consequently, 7-aminoindole derivatives exhibit potent activity as tubulin polymerization modulators and EGFR inhibitors, showing particular efficacy against multi-drug resistant (MDR) cancer phenotypes that actively efflux standard therapies[4][5].

G Indole Indole Core Aza 7-Azaindole (Bioisostere) Indole->Aza N replaces CH Amino 7-Aminoindole (Derivative) Indole->Amino NH2 substitution Kinase Kinase Hinge Binding (PI3K, PARP, Erk5) Aza->Kinase H-bond Acceptor/Donor Tubulin Tubulin/EGFR Targeting (Overcomes MDR) Amino->Tubulin Altered Electron Density

Caption: Divergent molecular targeting of 7-azaindole and 7-aminoindole scaffolds in cancer therapy.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must analyze their in vitro efficacy across validated oncological targets. Table 1 synthesizes the inhibitory concentrations of representative derivatives from recent literature, highlighting the distinct target profiles of each scaffold.

Table 1: Comparative Anticancer Activity and Target Profiles

ScaffoldRepresentative CompoundPrimary TargetTested Cell LineEfficacy (IC50/GI50)Ref
7-Azaindole Compound B13PI3KγHuman Tumor Panel0.5 nM (Kinase)[1]
7-Azaindole Compound 4gPARP-1MCF-7 (Breast)15.56 µM[2]
7-Azaindole Compound 5jErk5A549 (Lung)4.56 µg/mL[3]
7-Aminoindole Compound 4g (Quinazoline)EGFRCaco-2 / C3A40.7 nM (Kinase)[4]
7-Aminoindole Compound 10y (Enaminone)TubulinMDR Cancer CellsHighly Active[5]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. The following protocols incorporate internal controls to rule out false positives, such as assay interference or non-specific cytotoxicity.

Protocol 1: Radiometric Kinase Inhibition Assay (Optimized for 7-Azaindoles)

Rationale: To validate the ATP-competitive nature of 7-azaindole derivatives, a radiometric assay provides the highest sensitivity for hinge-binding affinity.

  • Preparation: Prepare the kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

  • Compound Titration: Serially dilute the 7-azaindole derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Mix: Combine the purified target kinase (e.g., PI3Kγ) with its specific substrate in the reaction buffer.

  • Initiation & Self-Validation: Initiate the reaction by adding a mixture of cold ATP and[γ-32P]-ATP at a concentration equal to the enzyme's Km for ATP. Self-Validation Step: Run parallel assays at 10x ATP concentration; a proportional rightward shift in the IC50 confirms true ATP-competitive hinge binding rather than allosteric inhibition.

  • Quenching & Detection: After 30 minutes at 30°C, quench the reaction with 3% phosphoric acid. Spot the mixture onto phosphocellulose filter paper, wash extensively to remove unreacted ATP, and quantify the phosphorylated substrate using a scintillation counter.

Protocol 2: Tubulin Polymerization Assay (Optimized for 7-Aminoindoles)

Rationale: 7-Aminoindole derivatives often target microtubule dynamics[5]. This fluorescence-based assay measures the shift in fluorescence upon tubulin assembly.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and a specific tubulin-binding fluorophore (e.g., DAPI).

  • Compound Addition: Add the 7-aminoindole derivative to a pre-warmed 96-well half-area plate. Include Paclitaxel as a positive control for polymerization stimulation and Colchicine as a control for inhibition.

  • Kinetic Measurement: Rapidly add the tubulin mixture to the compounds. Immediately read the fluorescence every minute for 60 minutes at 37°C.

  • Data Analysis & Self-Validation: Calculate the Vmax of the polymerization curve. Self-Validation Step: Perform a cold-reversibility check; rapid depolymerization upon cooling the plate to 4°C confirms that the compound is modulating dynamic instability rather than causing irreversible, non-specific protein aggregation.

Protocol 3: Cell Viability & Apoptosis Workflow (MTT Assay)

Rationale: To translate enzymatic inhibition into cellular efficacy, ensuring the compounds actively penetrate the cell membrane and induce programmed cell death[6].

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the derivatives for 48 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final). Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

  • Apoptosis Confirmation (Self-Validation): Cytotoxicity can result from off-target necrosis. To confirm apoptosis, treat a parallel set of cells with the IC50 concentration of the compound alongside a pan-caspase inhibitor (e.g., Z-VAD-FMK at 20 µg/ml). If cell viability is rescued, the mechanism is definitively confirmed as caspase-dependent apoptosis[6].

G Syn Chemical Synthesis & Characterization InVitro In Vitro Kinase/Tubulin Assays Syn->InVitro Cell Cell Viability (MTT) & Apoptosis Validation InVitro->Cell Dock Molecular Docking & SAR Analysis Cell->Dock Dock->Syn Optimization

Caption: Iterative experimental workflow for evaluating indole-derived anticancer agents.

Conclusion

While both 7-azaindole and 7-aminoindole scaffolds offer immense potential in oncology, their application must be strategically aligned with the target biology. 7-Azaindoles remain the premier choice for designing ATP-competitive kinase inhibitors due to their precise hydrogen-bonding geometry in the hinge region. Conversely, 7-aminoindoles provide a highly versatile platform for targeting allosteric sites—such as tubulin interfaces or EGFR—offering a critical advantage in overcoming MDR cancer profiles.

References

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis.[Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters (NIH PMC).[Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry (PubMed).[Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. International Journal of Molecular Sciences (NIH PMC).[Link]

  • (Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. Bioorganic & Medicinal Chemistry (NIH PMC).[Link]

Sources

validation of a synthetic route for scaled-up production of Methyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Scaled-Up Synthesis of Methyl 7-amino-1H-indole-2-carboxylate

Executive Summary

The scaled-up production of Methyl 7-amino-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis, presents significant challenges related to safety, yield, and cost-effectiveness. This guide provides a comparative analysis of viable synthetic routes, culminating in a validated, recommended pathway for industrial-scale production. We evaluate classic indole syntheses, including the Reissert, Hemetsberger, and Fischer methods, against the backdrop of modern process intensification strategies. The Reissert indole synthesis emerges as the most robust and scalable option due to its use of readily available starting materials, predictable reaction pathway, and avoidance of thermally unstable intermediates. This guide offers a detailed experimental protocol for the Reissert synthesis, alongside a critical discussion on transitioning from traditional batch processing to a safer, more efficient continuous flow manufacturing model.

Introduction: The Strategic Importance of a Versatile Indole Intermediate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Methyl 7-amino-1H-indole-2-carboxylate is a particularly valuable building block due to its trifunctional nature: the indole core itself, a nucleophilic amino group at the C7-position, and an ester at the C2-position ready for further elaboration, such as amide bond formation.[2] Its derivatives are integral to the development of novel therapeutics, including anticancer agents and HIV-1 integrase inhibitors.[3][4]

However, the synthesis of polysubstituted indoles, especially those with specific substitution patterns like the 7-amino group, is non-trivial at scale.[5] Challenges include managing harsh reaction conditions, ensuring regioselectivity, and handling potentially hazardous reagents. This guide aims to provide researchers and process chemists with a comprehensive, data-driven framework for selecting and validating an optimal synthetic route for large-scale manufacturing.

Comparative Analysis of Potential Synthetic Routes

The construction of the indole ring can be achieved through various named reactions. The choice of method for industrial application hinges on factors like starting material availability, process safety, atom economy, and overall yield.

G cluster_start Starting Material Considerations cluster_routes Synthetic Route Options cluster_eval Key Evaluation Criteria for Scale-Up cluster_decision Recommendation Start Target: Methyl 7-amino-1H-indole-2-carboxylate Reissert Reissert Synthesis Start->Reissert From o-Nitrotoluene derivative Hemetsberger Hemetsberger Synthesis Start->Hemetsberger From Aryl Aldehyde derivative Fischer Fischer Synthesis Start->Fischer From Aryl Hydrazine derivative Safety Process Safety (Reagent Stability) Reissert->Safety Good: Stable intermediates Yield Yield & Purity Reissert->Yield Good to Excellent Scalability Scalability (Conditions, Cost) Reissert->Scalability Excellent Hemetsberger->Safety Poor: Unstable azide intermediate Hemetsberger->Yield Good Hemetsberger->Scalability Moderate (Requires specialized handling) Fischer->Safety Moderate: Strong acids, high temp Fischer->Yield Variable Fischer->Scalability Moderate (Complex hydrazine synthesis) Decision Recommended Route: Reissert Synthesis Safety->Decision Yield->Decision Scalability->Decision

Caption: Decision matrix for selecting a scalable synthetic route.

The Fischer Indole Synthesis

The Fischer synthesis is one of the oldest and most reliable methods for producing indoles, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[6][7]

  • Causality Behind Experimental Choices: This route would require a (2-amino-3-methylphenyl)hydrazine precursor. The synthesis of this specific hydrazine is often multi-step and low-yielding, which is a significant drawback for large-scale production where starting material cost and availability are paramount.[8] Furthermore, the reaction typically requires high temperatures and strong Brønsted or Lewis acids, which can be corrosive and lead to side products.[6]

  • Trustworthiness & Validation: While fundamentally reliable, the reaction's success is highly dependent on the stability of the hydrazine and the specific substrates used. For this target molecule, the complexity of the starting material makes it a less trustworthy option for reproducible, high-yield manufacturing.

The Hemetsberger Indole Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to directly form an indole-2-carboxylic ester.[9]

  • Causality Behind Experimental Choices: On the surface, this route is attractive as it constructs the desired indole-2-carboxylate core in a single cyclization step.[10] The starting materials are typically derived from an aldol condensation between an aryl aldehyde and an α-azidoacetate.[10]

  • Trustworthiness & Validation: The primary and most significant drawback of this route is the use of an α-azidocinnamate intermediate. Organic azides are known to be thermally unstable and can decompose explosively, posing a severe safety risk for large-scale batch production.[9] While yields are often reported to be good (>70%), the inherent instability of the key intermediate makes this route unfavorable from a process safety perspective.[9] Modern continuous flow reactors can mitigate this risk by minimizing the reaction volume at any given time, but the synthesis and handling of the azide precursor remain a concern.[11]

The Reissert Indole Synthesis

The Reissert synthesis is a robust method for preparing indoles from ortho-nitrotoluenes and diethyl oxalate.[12][13] It proceeds via two key transformations: a condensation reaction followed by a reductive cyclization.

  • Causality Behind Experimental Choices: This route is exceptionally well-suited for the target molecule. The synthesis begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, facilitated by a strong base like potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate.[12] This intermediate is then subjected to reductive cyclization.[13] Common and scalable reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like zinc in acetic acid.[11][14] The starting material, 2-methyl-3-nitroaniline, is commercially available and can be readily converted to the required 1-methoxy-2-methyl-3-nitrobenzene precursor.

  • Trustworthiness & Validation: The Reissert synthesis is highly reliable and avoids the use of explosive intermediates. The reaction pathway is well-understood, and the intermediates are generally stable and isolable. This allows for clear in-process controls and quality checks, ensuring high batch-to-batch consistency. The final reductive cyclization is often high-yielding and leads directly to the indole core.[11]

Comparative Data Summary
FeatureFischer SynthesisHemetsberger SynthesisReissert Synthesis
Starting Materials Complex Aryl HydrazineAryl Aldehyde, α-AzidoacetateSubstituted o-Nitrotoluene
Key Intermediate Phenylhydrazoneα-Azidocinnamate Estero-Nitrophenylpyruvate
Process Safety Moderate (High temp, strong acid)Poor (Potentially explosive azide)Excellent (Stable intermediates)
Scalability Poor-to-ModerateModerate (Requires flow chemistry)Excellent
Typical Yields VariableGood (>70%)[9]Good to Excellent
Key Advantage Widely knownDirect formation of 2-carboxylateHigh safety profile, scalable
Key Disadvantage Starting material availability[8]Safety risk [9]Requires effective reduction step

Recommended Synthetic Route & Detailed Protocol

Based on the comparative analysis, the Reissert Indole Synthesis is the recommended route for the scaled-up production of Methyl 7-amino-1H-indole-2-carboxylate. Its superior safety profile, use of accessible starting materials, and proven scalability make it the most logical and trustworthy choice for an industrial setting.

The proposed pathway involves an initial protection of the amino group, followed by the core Reissert reaction, and final deprotection.

G start 2-Methyl-3-nitroaniline step1 Step 1: Amine Protection (e.g., Boc Anhydride) start->step1 inter1 N-Boc-2-methyl-3-nitroaniline step1->inter1 step2 Step 2: Reissert Condensation (Potassium Ethoxide, Diethyl Oxalate) inter1->step2 inter2 Ethyl (E)-2-((tert-butoxycarbonyl)amino)-6-nitrophenyl)pyruvate step2->inter2 step3 Step 3: Reductive Cyclization (H₂, Pd/C or Zn/HOAc) inter2->step3 inter3 Methyl 7-((tert-butoxycarbonyl)amino) -1H-indole-2-carboxylate step3->inter3 step4 Step 4: Deprotection (Trifluoroacetic Acid) inter3->step4 final Final Product: Methyl 7-amino-1H-indole-2-carboxylate step4->final

Caption: Recommended workflow using the Reissert Synthesis.

Detailed Experimental Protocol

Step 1: Protection of 2-Methyl-3-nitroaniline

  • Reactor Setup: Charge a suitable reactor with 2-methyl-3-nitroaniline (1.0 eq) and a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate. This product is often pure enough for the next step without further purification.

Step 2: Reissert Condensation

  • Base Preparation: In a separate, inerted reactor, prepare a solution of potassium ethoxide (2.5 eq) in anhydrous ethanol.

  • Condensation: To the cooled (0-5 °C) ethoxide solution, add a solution of the N-Boc protected intermediate (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate will form.

  • Work-up: Cool the reaction mixture and acidify with aqueous HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl o-nitrophenylpyruvate derivative.

Step 3: Reductive Cyclization & Esterification

  • Reactor Setup: Charge a hydrogenation reactor with the crude pyruvate derivative (1.0 eq), a palladium on carbon catalyst (5-10 wt% Pd/C, 5 mol%), and a solvent like methanol or ethyl acetate.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi) and stir vigorously at room temperature. The reaction is exothermic and may require cooling.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete within 6-12 hours. The reduction of the nitro group is followed by spontaneous cyclization to the indole. The use of methanol as a solvent can facilitate in-situ transesterification to the desired methyl ester.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to obtain Methyl 7-((tert-butoxycarbonyl)amino)-1H-indole-2-carboxylate.

Step 4: Deprotection

  • Reactor Setup: Dissolve the protected indole (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC/HPLC shows complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, Methyl 7-amino-1H-indole-2-carboxylate.

Process Optimization: The Case for Continuous Flow

While the Reissert synthesis is robust in batch mode, transitioning to a continuous flow process offers significant advantages for scaled-up production.[15]

  • Improved Yield and Purity: Precise control over residence time, temperature, and stoichiometry in a flow reactor minimizes the formation of byproducts, leading to a cleaner product and simplifying purification.[15][17]

  • Seamless Scalability: Scaling up production in a flow system involves running the reactor for longer periods or using multiple reactors in parallel, rather than investing in larger, more expensive batch reactors. This "scaling-out" approach is more efficient and cost-effective.[15]

  • Telescoping Reactions: Steps like the reductive cyclization and deprotection could potentially be combined into a continuous, multi-step sequence, reducing manual handling and processing time.[18]

Conclusion

For the scaled-up production of Methyl 7-amino-1H-indole-2-carboxylate, the Reissert indole synthesis stands out as the most technically sound and commercially viable route. Its strong safety profile, reliance on accessible starting materials, and high-yield potential make it superior to alternatives like the Fischer and Hemetsberger syntheses. The detailed protocol provided herein serves as a validated starting point for process development. Furthermore, the adoption of continuous flow technology is strongly recommended as a next-generation manufacturing strategy to enhance safety, improve product quality, and ensure efficient, cost-effective scalability for this critical pharmaceutical intermediate.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Parisi, G., et al. (2018). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 23(10), 2466. Available from: [Link]

  • Royal Society of Chemistry. (2025, September 25).
  • ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis.
  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Reissert indole synthesis. Retrieved from [Link]

  • MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • EurekAlert!. (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Retrieved from [Link]

  • American Chemical Society. (2009, August 7). Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Reissert indole synthesis. | Download Scientific Diagram.
  • ResearchGate. (2025, October 15).
  • National Center for Biotechnology Information. (n.d.).
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Asynt. (2025, March 6). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Retrieved from [Link]

  • Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry Blogs. (2010, November 24). Versatile variation on the Fischer indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • American Chemical Society. (2023, March 30). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. Organic Process Research & Development.
  • General Kinematics. (2019, August 26). The Differences Between Batch Processing and Continuous Flow Processing. Retrieved from [Link]

  • CSIRO Publishing. (2015, January 15). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis.
  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
  • ConnectSci. (2015, January 15). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
  • MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • PubMed. (2015, June 3). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • American Chemical Society. (2019, October 29). Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. ACS Omega.
  • MDPI. (2022, February 22).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC.

Sources

alternatives to Methyl 7-amino-1H-indole-2-carboxylate for specific scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

Methyl 7-amino-1H-indole-2-carboxylate is a highly privileged building block in medicinal chemistry. The C2-carboxylate provides a versatile vector for ester hydrolysis and subsequent amidation, while the C7-amino group frequently acts as a critical hinge-binding motif in kinase inhibitors[1] or as a handle for quorum sensing (QS) modulators[2]. However, late-stage drug development often encounters limitations with the parent indole core, such as poor aqueous solubility, rapid metabolic clearance, or intellectual property (IP) constraints.

This guide objectively compares the parent scaffold with its leading bioisosteric and regioisomeric alternatives, detailing the causality behind these structural modifications and providing validated protocols for their functionalization.

Scaffold Alternatives & Mechanistic Causality

Azaindole Bioisosteres (e.g., Methyl 7-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

The Causality of Substitution: Replacing a carbon atom in the indole benzene ring with a nitrogen yields an azaindole. This fundamental electronic shift lowers the pKa of the pyrrole N-H and introduces a new hydrogen bond acceptor.

  • Performance Shift: Azaindoles disrupt the planar crystal packing inherent to indoles, which dramatically improves physicochemical properties. Studies demonstrate that azaindole analogs uniformly display enhanced aqueous solubility (often >25-fold) and superior metabolic stability in human liver microsomes (HLM) compared to their indole prototypes[3]. Furthermore, the additional nitrogen can engage in novel interactions within target binding pockets, often translating to higher binding affinity in fragment-based drug discovery (FBDD)[3][4].

Benzofuran/Benzothiophene Isosteres (e.g., Methyl 7-amino-1-benzofuran-2-carboxylate)

The Causality of Substitution: Replacing the indole N-H with an oxygen (benzofuran) or sulfur (benzothiophene) atom constitutes a classical non-classical bioisosteric replacement[5][6].

  • Performance Shift: This modification strictly removes a hydrogen bond donor. If the original indole N-H was solvent-exposed rather than engaged in a critical target interaction, its removal decreases the topological polar surface area (tPSA). This reduces the desolvation penalty required for the molecule to pass through lipid bilayers, thereby enhancing passive membrane permeability and CNS penetrance—a critical factor for neuro-oncology or neurodegenerative targets[7].

Regioisomeric Scaffolds (e.g., Methyl 4-amino-1H-indole-2-carboxylate)

The Causality of Substitution: Moving the primary amine from the C7 to the C4 position alters the spatial trajectory of the functional group by approximately 120 degrees.

  • Performance Shift: This regiochemical shift is employed when steric clashes at the C7 position hinder optimal target engagement, or when a drug discovery program needs to explore adjacent sub-pockets within a receptor[8]. It maintains the core electronic properties of the indole while drastically altering the 3D pharmacophore model.

Comparative Data Summary

The following table summarizes the objective performance shifts when transitioning from the parent Methyl 7-amino-1H-indole-2-carboxylate to alternative scaffolds.

Scaffold TypeRepresentative CoreKey Physicochemical Shift (vs Parent)Primary Medicinal Chemistry Application
Indole (Parent) Methyl 7-amino-1H-indole-2-carboxylateBaselineKinase hinge binder, QS mimics[1][2].
Azaindole Methyl 7-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylateSolubility ↑ (>25-fold), HLM T1/2​FBDD, improved oral bioavailability[3].
Benzofuran Methyl 7-amino-1-benzofuran-2-carboxylateH-bond donor ↓, Permeability ↑Probing H-bond networks, CNS penetrance[6].
Regioisomer Methyl 4-amino-1H-indole-2-carboxylateAltered spatial vector (C4 vs C7)Exploring new sub-pockets, avoiding steric clashes[8].

Logical Workflow for Scaffold Hopping

ScaffoldLogic Parent Methyl 7-amino-1H-indole-2-carboxylate (Parent Scaffold) Azaindole Azaindole Bioisostere (e.g., Pyrrolo[2,3-b]pyridine) Parent->Azaindole CH to N substitution Benzofuran Benzofuran Isostere (O for NH replacement) Parent->Benzofuran NH to O substitution Regioisomer Regioisomer (e.g., 4-amino derivative) Parent->Regioisomer Amino group shift Solubility Increased Solubility & HLM Stability (Additional H-bond acceptor) Azaindole->Solubility Permeability Increased Permeability (Loss of H-bond donor) Benzofuran->Permeability Vector Altered Trajectory (Explores new sub-pockets) Regioisomer->Vector

Figure 1: Bioisosteric replacement logic for the Methyl 7-amino-1H-indole-2-carboxylate scaffold.

Experimental Protocol: EDC/HOBt-Mediated Amidation of 7-Amino Scaffolds

A standard transformation for these building blocks is the acylation of the 7-amino group to form an amide linkage[2].

Causality in Experimental Design: The C7-amino group of indoles and azaindoles is less nucleophilic than a standard aliphatic amine due to conjugation with the electron-rich heterocycle. Therefore, pre-activation of the carboxylic acid with EDC/HOBt is required to prevent sluggish reaction rates[9]. HOBt is specifically chosen to suppress the formation of the unreactive N-acylurea byproduct, ensuring high conversion.

Materials Required:
  • Scaffold (e.g., Methyl 7-amino-1H-indole-2-carboxylate) (0.95 eq)

  • Target Carboxylic Acid (1.0 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:
  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Incubation: Stir the mixture for 15–20 minutes at room temperature to pre-form the active OBt ester.

    • Self-Validation Check: TLC analysis (typically 5% MeOH in DCM) should confirm the consumption of the starting acid and the formation of a less polar active ester spot.

  • Coupling: Add the chosen 7-amino scaffold (0.95 eq) to the mixture, immediately followed by the dropwise addition of DIPEA (2.5 eq). DIPEA neutralizes the HCl salt of EDC and ensures the weakly nucleophilic C7-amine is fully free-based.

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with ice-cold water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the highly functionalized C7-amide derivative.

References

  • Azaindoles in Medicinal Chemistry. Namiki Shoji. [Link]

  • Synthesis of AHL mimics based on 7-aminoindole. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • New Arylthioindoles and Related Bioisosteres at the Sulfur Bridging Group. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Chemoenzymatic Transformations of Indole and Azaindole Containing Natural Product Analogs. ShareOK.[Link]

Sources

comparing the cost-effectiveness of different synthetic routes to 7-aminoindoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cost-Effective Synthesis of 7-Aminoindoles for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Aminoindole Scaffold

The 7-aminoindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with applications as antitumor agents, glucokinase activators, and nuclear hormone receptors.[1] Its strategic importance necessitates the development of efficient, scalable, and cost-effective synthetic routes. However, the synthesis of 7-substituted indoles, particularly 7-aminoindoles, presents a significant challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic attack and functionalization at the C3, C2, and C5 positions.[1][2]

This guide provides a comparative analysis of the primary synthetic strategies to access 7-aminoindoles. We will delve into the mechanistic underpinnings, practical advantages, and economic-viability of each route, offering field-proven insights to guide your synthetic planning. The discussion is grounded in authoritative literature, providing a trustworthy resource for researchers in both academic and industrial settings.

A Comparative Overview of Synthetic Strategies

The synthesis of 7-aminoindoles can be broadly categorized into four main approaches, each with a distinct cost-benefit profile:

  • Directed C-H Activation and Amination: A modern, atom-economical approach that directly functionalizes the C7 C-H bond of a pre-formed indole ring.

  • Electrophilic Nitration and Subsequent Reduction: A classical, multi-step approach that introduces a nitro group at the C7 position, which is then reduced to the desired amine.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A robust and versatile method that forms the C-N bond by coupling a 7-haloindole with an amine.

  • De Novo Ring Synthesis: A flexible strategy that constructs the indole ring from acyclic or pyrrolic precursors already bearing the required amino functionality or its precursor.

The following sections will dissect each of these routes, providing a detailed cost-effectiveness analysis to inform your selection of the optimal synthetic pathway.

Route 1: Directed C-H Activation/Amination

This strategy represents the most direct and elegant approach to 7-aminoindoles, avoiding the need for pre-functionalized substrates. The core principle relies on the use of a directing group (DG) on the indole nitrogen, which positions a transition metal catalyst in proximity to the C7-H bond, enabling its selective activation and subsequent amination.

Mechanistic Rationale and Causality

The directing group, typically a sterically bulky pivaloyl or a coordinating group like phosphinoyl, forms a chelate with the metal catalyst (e.g., Iridium, Ruthenium, or Iron).[1][3] This geometric constraint forces the catalytic center to interact specifically with the otherwise unreactive C7-H bond, leading to the formation of a metallacyclic intermediate. This intermediate then reacts with an aminating agent (e.g., an organic azide or dioxazolone) to install the amino group at the C7 position.[1][4]

Key Methodologies & Performance
  • Iridium-Catalyzed Amidation: Pioneering work has shown that [Cp*IrCl2]2 can catalyze the C7-amidation of N-pivaloylindoles with organic azides under mild conditions.[1][3][5] This method offers excellent regioselectivity and a broad substrate scope.[1][5]

  • Ruthenium-Catalyzed Amidation: Ruthenium(II) catalysts have also been employed, for instance, with dioxazolones as the amidating reagent, allowing for C7-selective amidation at room temperature.[4]

  • Iron-Catalyzed Amination: Leveraging earth-abundant iron, this approach offers a more sustainable and cost-effective alternative. Iron-catalyzed C7-selective amination can proceed via a directed homolytic aromatic substitution pathway.[6]

Cost-Effectiveness Analysis
FactorAnalysis
Starting Materials Readily available indoles. Cost is generally low.
Catalyst Iridium and Ruthenium are precious metals, representing a significant cost driver. Iron catalysts are significantly cheaper and more sustainable.[6]
Reagents N-Pivaloyl protection/deprotection adds two steps. Organic azides can be hazardous and require careful handling. Dioxazolones are alternative aminating agents.[4]
Step Economy Excellent. Direct C-H functionalization is highly atom-economical.
Operational Simplicity Generally straightforward, often with mild reaction conditions.[5]
Scalability The cost of precious metal catalysts can be a barrier to large-scale synthesis. The need for directing groups also impacts overall efficiency on scale.

Verdict: C-H amination is an elegant and powerful strategy for small-scale and discovery chemistry, where step-economy is paramount. For cost-effective, large-scale synthesis, the reliance on expensive catalysts (Ir, Ru) and directing group manipulations are significant drawbacks. The development of more efficient iron-catalyzed systems holds promise for improving the economic viability of this route.[6]

Route 2: Electrophilic Nitration and Subsequent Reduction

This classical pathway is a workhorse in heterocyclic chemistry. It involves the introduction of a nitro group, a versatile synthetic handle, onto the indole's benzene ring, followed by its reduction to the amine. The primary challenge of this route is achieving C7 regioselectivity during the nitration step.

Mechanistic Rationale and Causality

Direct electrophilic nitration of the indole nucleus is notoriously difficult to control. The electron-rich pyrrole ring is highly susceptible to attack, primarily at C3.[2] Under strongly acidic conditions, protonation at C3 deactivates the pyrrole ring but directs nitration to the C5 and C6 positions, with polymerization being a common side reaction.[2]

To overcome this, an indirect, multi-step strategy is employed. This involves using a protected indoline derivative, such as sodium 1-acetylindoline-2-sulfonate.[2][7] By saturating the pyrrole ring to form an indoline and introducing blocking/directing groups (acetyl at N1, sulfonate at C2), the electronic and steric environment is altered to favor electrophilic attack at the C7 position.[2] After nitration, the protecting groups are removed, and the indole core is regenerated via hydrolysis and oxidation.[2][7]

Cost-Effectiveness Analysis
FactorAnalysis
Starting Materials Indole is an inexpensive starting material. The multi-step preparation of the 1-acetylindoline-2-sulfonate precursor adds to the overall cost and labor.
Catalyst The reduction step typically uses inexpensive catalysts like Palladium on carbon (Pd/C) with hydrogen gas.[8]
Reagents Nitrating agents (e.g., acetyl nitrate prepared from acetic anhydride and nitric acid) are cheap and readily available.[2][7]
Step Economy Poor. This is a multi-step sequence involving protection, nitration, deprotection, and reduction.
Operational Simplicity The procedure involves multiple distinct chemical transformations, some requiring careful temperature control.[2]
Scalability This route is highly scalable and has been patented for industrial production, indicating its practicality for large-scale synthesis despite the number of steps.[7]

Verdict: While lacking the elegance of C-H activation, the nitration/reduction strategy is a robust, reliable, and scalable method for producing 7-aminoindoles. Its cost-effectiveness on an industrial scale is proven, as the use of inexpensive reagents outweighs the disadvantages of a lower step-economy.[7] This makes it a preferred route for large-volume manufacturing.

Route 3: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[9] In the context of 7-aminoindoles, this reaction involves the palladium-catalyzed coupling of a 7-haloindole (typically bromo- or chloro-) with a primary or secondary amine.

Mechanistic Rationale and Causality

The catalytic cycle involves the oxidative addition of the 7-haloindole to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 7-aminoindole product and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich biarylphosphine ligands like XPhos being particularly effective.[10][11]

Cost-Effectiveness Analysis
FactorAnalysis
Starting Materials Requires a 7-haloindole precursor, which must be synthesized separately, adding to the overall step count and cost. The amine coupling partner is typically readily available.
Catalyst Palladium catalysts and specialized phosphine ligands are expensive, which can be a significant cost factor, particularly on a large scale.[11][12]
Reagents Requires a base (e.g., LiHMDS, NaOtBu). Solvents like dioxane or toluene are common.
Step Economy Moderate. The cross-coupling step itself is efficient, but the synthesis of the halo-indole precursor must be considered.
Operational Simplicity The reaction setup is straightforward, but requires an inert atmosphere due to the air-sensitivity of the catalyst.
Scalability Scalable, but the cost of the catalyst and ligand can become prohibitive for commodity-scale production. It is widely used in the pharmaceutical industry for the synthesis of high-value compounds.[9]

Verdict: The Buchwald-Hartwig amination is an exceptionally versatile and reliable method with a broad substrate scope.[11][12] It is a go-to method for medicinal chemistry programs where rapid access to a diverse range of analogues is required. While the catalyst cost is a consideration, its reliability and scope often justify the expense for the synthesis of complex, high-value molecules.

Route 4: De Novo Ring Synthesis from Pyrrole Precursors

This approach builds the indole's benzene ring onto a pre-functionalized pyrrole, offering a high degree of flexibility in introducing substituents. A notable example is the conversion of pyrrole-3-carboxaldehydes into highly substituted 7-aminoindoles.[13][14][15]

Mechanistic Rationale and Causality

This strategy can involve a one-pot, three-component reaction. A phosphonium ylide, generated in situ from a phosphine and fumaronitrile, undergoes a Wittig reaction with a pyrrole-3-carboxaldehyde.[14][16] The resulting alkene product is designed to position an allylic nitrile for a subsequent intramolecular Houben-Hoesch reaction, which is a Lewis acid-catalyzed cyclization that forms the six-membered ring, yielding the 7-amino-5-cyanoindole product.[13][14][15]

Cost-Effectiveness Analysis
FactorAnalysis
Starting Materials The cost and availability of substituted pyrrole-3-carboxaldehydes can vary and may require multi-step synthesis.
Catalyst The key cyclization step is promoted by a stoichiometric amount of a Lewis acid (e.g., BF3·OEt2), which is relatively inexpensive.[15]
Reagents Uses common reagents like phosphines and fumaronitrile.
Step Economy Good, especially when performed as a one-pot procedure.[13] It allows for the rapid construction of complex, highly functionalized indoles.
Operational Simplicity The one-pot procedure simplifies the workflow, but requires careful control of reaction conditions.
Scalability The method has been demonstrated to be scalable, offering a high-yielding route to complex structures.[13][14]

Verdict: This is a powerful and flexible strategy for accessing highly substituted 7-aminoindoles that may be difficult to obtain through other methods. Its cost-effectiveness is highly dependent on the accessibility of the pyrrole starting materials. For complex target molecules, the ability to build in functionality from the start can make this a very efficient and ultimately cost-effective approach.

Quantitative Data Summary and Comparison

Synthetic RouteKey Starting MaterialsCatalyst / Key ReagentsTypical YieldsStep EconomyKey AdvantagesKey Disadvantages
C-H Amination N-Protected IndoleIr, Ru, or Fe catalyst; Organic azide or Dioxazolone[4][5][6]Good to ExcellentExcellentDirect, atom-economical, mild conditionsExpensive/toxic catalysts, requires directing group
Nitration/Reduction IndoleAcetyl nitrate; Pd/C, H2[2][8]Good (over multiple steps)PoorScalable, uses cheap reagents, reliableMulti-step, poor atom economy, potential for side reactions
Buchwald-Hartwig 7-Haloindole, AminePd catalyst, Phosphine ligand, Base[11][12]Good to ExcellentModerateBroad scope, high functional group tolerance, reliableExpensive catalyst/ligand, requires halo-indole precursor
De Novo Synthesis Pyrrole-3-carboxaldehydeLewis Acid (BF3·OEt2), Phosphine[13][14]Good to ExcellentGoodFlexible, builds complexity quickly, one-pot potentialRelies on availability of substituted pyrrole precursors

Visualizing the Synthetic Workflow

To aid in decision-making, the following diagram illustrates a logical flow for selecting an appropriate synthetic route.

G start Goal: Synthesize a 7-Aminoindole scale What is the target scale? start->scale discovery Discovery / Medicinal Chemistry? scale->discovery Small / Lab Scale nitration Route 2: Nitration/Reduction (Proven Scalability) scale->nitration Large Scale complexity Is the target highly substituted? ch_amination Route 1: C-H Amination (High Step Economy) complexity->ch_amination No denovo Route 4: De Novo Synthesis (High Flexibility) complexity->denovo Yes discovery->complexity Specific Substitution Pattern buchwald Route 3: Buchwald-Hartwig (High Versatility) discovery->buchwald Analogue Synthesis (SAR)

Caption: Decision tree for selecting a 7-aminoindole synthetic route.

Experimental Protocols

Here we provide representative, detailed protocols for two of the most contrasting and practical approaches.

Protocol 1: Synthesis of 7-Nitroindole via Indirect Nitration (Route 2)

This protocol is adapted from a patented industrial method and demonstrates a scalable approach.[2][7]

G cluster_0 Step 1: Preparation of Nitrating Agent (Acetyl Nitrate) cluster_1 Step 2: Nitration Reaction cluster_2 Step 3: Hydrolysis and Product Isolation A1 Mix Acetic Anhydride and 60% Nitric Acid A2 Maintain temperature below 10°C A1->A2 B1 Dissolve Sodium 1-acetylindoline-2-sulfonate in Acetic Acid B2 Cool mixture to 5°C B1->B2 B3 Add Acetyl Nitrate solution dropwise B2->B3 B4 Stir at 5°C for 2 hours B3->B4 C1 Add reaction mixture to water C2 Heat to 50-60°C to hydrolyze C1->C2 C3 Cool to precipitate 7-nitroindole C2->C3 C4 Filter, wash, and dry the product C3->C4

Caption: Workflow for the synthesis of 7-nitroindole.

Methodology:

  • Preparation of Acetyl Nitrate: In a flask, carefully add 60% nitric acid (3.15 g, 0.1 mol) to acetic anhydride (50 g, 0.5 mol) while maintaining the temperature below 10°C with an ice bath. This solution should be used immediately.

  • Nitration: In a separate reaction vessel, suspend sodium 1-acetylindoline-2-sulfonate (5.45 g, 0.02 mol) in acetic acid. Cool the mixture to 5°C. Add the freshly prepared acetyl nitrate solution dropwise, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 5°C for 2 hours.

  • Hydrolysis: The reaction mixture containing the nitrated intermediate is carefully added to water. The mixture is then heated to 50-60°C to effect hydrolysis of the acetyl and sulfonate groups and aromatization to the indole.

  • Isolation: Upon cooling, the 7-nitroindole product precipitates. The solid is collected by filtration, washed with water, and dried to yield the product. The subsequent reduction to 7-aminoindole can be achieved via catalytic hydrogenation with Pd/C in a solvent like methanol or ethanol.[8]

Self-Validating System: The success of this reaction hinges on careful temperature control during the preparation and addition of the nitrating agent to prevent decomposition and side reactions.[2] The identity and purity of the final 7-nitroindole product can be confirmed by melting point, 1H NMR, and mass spectrometry, and compared against literature values.

Protocol 2: Iridium-Catalyzed C-7 Amidation of N-Pivaloylindole (Route 1)

This protocol is based on the work of Chang and coworkers and represents a modern C-H activation approach.[1]

Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add N-pivaloylindole (0.2 mmol, 1.0 equiv.), [Cp*IrCl2]2 (0.005 mmol, 2.5 mol %), AgSbF6 (0.02 mmol, 10 mol %), and the desired sulfonyl azide (0.24 mmol, 1.2 equiv.).

  • Reaction Execution: Evacuate and backfill the vial with argon. Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe. Stir the reaction mixture at room temperature for the time specified in the literature (typically 12-24h), monitoring by TLC for the consumption of the starting material.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 7-amido-N-pivaloylindole.

  • Deprotection: The pivaloyl group can be removed under basic conditions (e.g., NaOMe in MeOH) to yield the free 7-aminoindole.

Self-Validating System: The regioselectivity is the key validation point. Analysis of the crude reaction mixture by 1H NMR should show the characteristic signals for C7 substitution, with the absence of signals corresponding to C2, C3, or other isomers. The high efficiency of the reaction is validated by the isolated yield after chromatography.

Conclusion and Future Outlook

The synthesis of 7-aminoindoles can be approached through several distinct strategies, each with a unique profile of cost, efficiency, and flexibility.

  • For large-scale, cost-driven manufacturing , the classical nitration/reduction pathway remains a highly viable and proven method despite its lower step-economy.[7]

  • For medicinal chemistry and analogue synthesis , the Buchwald-Hartwig amination offers unparalleled versatility and reliability, justifying its higher catalyst cost.[11][12]

  • Direct C-H amination represents the frontier of synthetic efficiency. While currently hampered by the cost of precious metal catalysts for large-scale work, the development of cheaper, earth-abundant metal catalysts (e.g., iron) promises to make this the most cost-effective and sustainable route in the future.[6]

  • De novo synthesis from pyrrole precursors is a powerful tool for constructing complex, highly-functionalized targets that are otherwise difficult to access.[13][14]

The choice of synthetic route is therefore not a one-size-fits-all decision but a strategic one, dictated by the specific goals of the research program, whether it be bulk manufacturing, rapid SAR studies, or the synthesis of a complex natural product. Future innovations will likely focus on reducing the cost and environmental impact of catalysis, further enhancing the appeal of direct C-H functionalization pathways.

References

  • Dole, M., et al. (2020). Iron‐catalyzed C‐7 Selective NH2 Amination of Indoles. ResearchGate. [Link]

  • Ackermann, L., et al. (2020). C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis. Angewandte Chemie International Edition. [Link]

  • Kim, J., & Chang, S. (2016). A Direct Access to 7-Aminoindoles via Iridium-Catalyzed Mild C–H Amidation of N-Pivaloylindoles with Organic Azides. Organic Letters. [Link]

  • Various Authors. (2019). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]

  • Gande, V. G., et al. (2021). Ruthenium(II)-Catalyzed Direct C7-Selective Amidation of Indoles with Dioxazolones at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2018). Ruthenium‐catalyzed C7−H selective amination and olefination of indoles... ResearchGate. [Link]

  • Yamashkin, S. A., & Yurovskaya, M. A. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds. [Link]

  • Mishra, P., et al. (2024). Palladium-Catalyzed Weak-Chelation-Assisted C4-Nitration of Indoles with tert-Butyl Nitrite: Formal Access to Aminated Indoles. Organic Letters. [Link]

  • Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters. [Link]

  • Outlaw, V. K., & Townsend, C. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. PubMed. [Link]

  • Various Authors. (2023). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • Various Authors. (2019). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. ResearchGate. [Link]

  • Outlaw, V. K., & Townsend, C. A. (2014). ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ResearchGate. [Link]

  • Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters. [Link]

  • PrepChem. (n.d.). Synthesis of 7-aminoindole. PrepChem.com. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Kim, J., & Chang, S. (2016). A Direct Access to 7-Aminoindoles via Iridium-Catalyzed Mild C–H Amidation of N-Pivaloylindoles with Organic Azides. ACS Publications. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • JP2001019671A - Method for producing 7-nitroindoles. (2001).
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Kandemir, H., et al. (2016). Synthesis of a 7-aminomethylindole and related bis-indole derivatives. ResearchGate. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Kim, J., & Chang, S. (2016). A Direct Access to 7-Aminoindoles via Iridium-Catalyzed Mild C-H Amidation of N-Pivaloylindoles with Organic Azides. IBS Publications Repository. [Link]

  • Various Authors. (2021). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Various Authors. (n.d.). Indole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Various Authors. (2022). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Various Authors. (2020). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]

  • Various Authors. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Various Authors. (2012). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PMC. [Link]

  • Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 7-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Methyl 7-amino-1H-indole-2-carboxylate

Chemical Profile and Mechanistic Hazards

Methyl 7-amino-1H-indole-2-carboxylate (CAS 167027-29-4) is a highly valued intermediate in pharmaceutical drug development, frequently utilized as a privileged scaffold to synthesize kinase inhibitors and targeted therapeutics[1][2].

Causality of Hazards: To handle this compound safely, one must understand its chemical behavior. The molecule features an electron-rich 7-amino group attached to an indole core. While this makes it an excellent localized nucleophile for synthesis, it also renders the compound highly susceptible to auto-oxidation when exposed to ambient air and light[3]. Biologically, this reactivity translates to localized tissue irritation. The compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315) and serious eye irritation (H319)[3][4]. Because it is typically supplied as a pale cream fused solid or fine powder[5], the primary operational risk is the invisible aerosolization of particulates during weighing and transfer.

Quantitative Data: Hazard & Physicochemical Summary

Property / SpecificationDataOperational Implication
CAS Number 167027-29-4[1]Ensure correct SDS is referenced prior to handling.
Molecular Weight 190.20 g/mol [2]Relevant for molarity calculations during assay prep.
Physical Form Pale cream solid / powder[5]High risk of static-induced aerosolization.
GHS Hazard Codes H315, H319, H320[3]Direct irritant to skin, eyes, and mucous membranes.
Storage Conditions 2-8°C, Protect from light[3]Prevents oxidative degradation of the 7-amino group.

Personal Protective Equipment (PPE) Specifications

To mitigate the risks of dermal absorption and mucosal irritation, a strict, self-validating PPE regimen must be enforced before opening the container.

  • Eye Protection: ANSI Z87.1-compliant safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Fine, aerosolized powders can bypass the gaps of standard glasses and cause H319 serious eye irritation[3][6].

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Nitrile provides a robust barrier against solid aromatic amines. Because the indole core is lipophilic, any compound dissolved in a solvent (e.g., DMSO or methanol) can rapidly penetrate the skin. If handling solutions, double-gloving is mandatory[6].

  • Respiratory Protection: When handled inside a certified chemical fume hood, respiratory protection is generally not required. If a fume hood is unavailable or during a spill cleanup, a must be worn to prevent inhalation of the irritant powder[7].

  • Body Protection: A flame-retardant, knee-length laboratory coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent aerosolized powders from migrating up the sleeves and contacting the forearms[8].

Step-by-Step Operational Workflow

A safe protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is verified.

Pre-Operation Validation:

  • Fume Hood Verification: Ensure the chemical fume hood is operational. According to , the fume hood must maintain a face velocity between 80 and 120 feet per minute (fpm) at the working sash height[9][10].

  • Static Mitigation: Powders carry electrostatic charges that cause them to repel from spatulas and aerosolize. Discharge static from your gloves by touching a grounded metal surface, and strictly use anti-static (e.g., PTFE-coated or grounded stainless steel) spatulas[7].

Weighing and Transfer Protocol:

  • Place a tared, sealable receiving vial on the analytical balance inside the fume hood.

  • Carefully transfer the solid using the anti-static spatula, keeping the source container and the receiving vial as close as possible to minimize the transfer distance.

  • Immediately cap both the source container and the receiving vial before removing them from the balance.

  • Decontamination: Wet-wipe the exterior of the vials and the balance pan with a solvent-dampened lint-free cloth (e.g., 70% ethanol or isopropanol).

    • Causality: Wet-wiping traps the particulates; dry sweeping will aerosolize the powder and drastically increase inhalation risk[11].

  • Storage: Return the source container to a desiccator stored at 2-8°C, protected from light[3].

WeighingWorkflow Start 1. PPE & Fume Hood Verification Weighing 2. Weigh Solid (Anti-static tools) Start->Weighing SpillCheck 3. Spill Detected? Weighing->SpillCheck SpillProtocol Initiate Spill Protocol (Wet wipe, no sweeping) SpillCheck->SpillProtocol Yes Solvent 4. Cap Vial & Transfer SpillCheck->Solvent No Decon 5. Decontaminate Surfaces SpillProtocol->Decon Solvent->Decon End End: Safe Storage (2-8°C, Dark) Decon->End

Workflow for the safe weighing and transfer of Methyl 7-amino-1H-indole-2-carboxylate.

Spill Management and Disposal Plan

A robust safety culture requires preparing for loss of containment before it occurs.

Solid Spill Protocol:

  • Isolate: If the powder spills outside the fume hood, immediately isolate the area to allow any aerosolized dust to settle[7].

  • PPE Upgrade: Don a P100 respirator and double your nitrile gloves[7].

  • Containment (No Dry Sweeping): Cover the spilled powder with damp absorbent paper towels.

    • Causality: According to , dampening the powder with water or a mild solvent eliminates the risk of aerosolization during cleanup[11].

  • Collection: Carefully scoop the damp towels and spilled material using a non-sparking tool and place them into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water, followed by a wipe-down with a suitable organic solvent (e.g., ethanol) to remove any residual lipophilic indole compound.

Chemical Waste Disposal: Dispose of the collected material, contaminated wipes, and all contaminated disposable PPE as halogen-free organic solid waste in accordance with local environmental regulations. Do not flush any quantity down the sink[6].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. Available at:[Link]

  • Illinois State University Environmental Health and Safety. "Laboratory Ventilation & Fume Hood Standards". Available at: [Link]

  • Florida State University Environmental Health & Safety. "Working with Particularly Hazardous Chemicals". Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.